molecular formula C22H32O2 B12427644 Retinoic acid ethyl ester-d5

Retinoic acid ethyl ester-d5

Numéro de catalogue: B12427644
Poids moléculaire: 333.5 g/mol
Clé InChI: ZELWYCSDHIFMOP-LJQJTMCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Retinoic acid ethyl ester-d5 is a useful research compound. Its molecular formula is C22H32O2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H32O2

Poids moléculaire

333.5 g/mol

Nom IUPAC

ethyl (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate

InChI

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16+/i4D3,12D2

Clé InChI

ZELWYCSDHIFMOP-LJQJTMCLSA-N

SMILES isomérique

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)(C)C)[2H]

SMILES canonique

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origine du produit

United States

Foundational & Exploratory

Retinoic Acid Ethyl Ester-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid ethyl ester-d5 is a deuterated form of retinoic acid ethyl ester, a derivative of retinoic acid. Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule in various biological processes, including cell growth, differentiation, and embryonic development. Its effects are mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, applications, and the methodologies for its use in research. Given its nature as a stable isotope-labeled compound, its primary application is as an internal standard in quantitative mass spectrometry-based analyses.

Chemical and Physical Properties

This compound is a synthetic, isotopically labeled analog of all-trans-retinoic acid ethyl ester. The deuterium labels provide a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.

PropertyValue
Chemical Name all-trans-Retinoic acid-d5 ethyl ester
Synonyms (E)-Ethyl Retinoate-d5; 3,7-Dimethyl-9-(2,6,6-trimethyl-cyclohex-1-enyl)-nona-2,4,6,8-tetraenoic Acid-d5 Ethyl Ester
Molecular Formula C₂₂H₂₇D₅O₂
Molecular Weight 333.52 g/mol
Appearance Yellow to Orange Oil
Storage Conditions 2-8°C, in an amber vial, under an inert atmosphere

Applications in Research

The primary application of this compound is as an internal standard for the accurate quantification of retinoic acid and its esters in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatographic separation, and ionization efficiency.

Synthesis of this compound

A likely approach involves a multi-step synthesis beginning with deuterated starting materials to introduce the deuterium atoms at specific positions, followed by the formation of the retinoic acid backbone, and concluding with an esterification reaction. One common method for esterification is the reaction of retinoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocols

The following sections outline typical experimental protocols where this compound would be used as an internal standard.

Sample Preparation for LC-MS/MS Analysis

The following is a general protocol for the extraction of retinoids from plasma, adapted for the use of this compound as an internal standard.

  • Spiking with Internal Standard : To a 200 µL plasma sample, add a known amount of this compound solution (e.g., 100 pg).

  • Acidification : Add 5 µL of 10 M hydrochloric acid to the plasma sample.

  • Protein Precipitation : Add 400 µL of methanol and vortex to precipitate proteins.

  • Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new amber tube.

  • Liquid-Liquid Extraction : Add 300 µL of hexane and 300 µL of ethyl acetate. Vortex for 10 seconds.

  • Phase Separation : Allow the mixture to stand for 20 minutes at 4°C in the dark, then centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are representative LC-MS/MS parameters for the analysis of retinoic acid and its esters.

ParameterTypical Value
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid
Gradient A suitable gradient to separate the analytes of interest
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Expected Mass Transitions for MRM:

While a specific mass spectrum for this compound is not publicly available, the expected precursor and product ions can be predicted based on its structure and the known fragmentation patterns of similar compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Retinoic Acid Ethyl Ester[M+H]⁺ ≈ 329.2Fragments corresponding to the loss of the ethyl group and subsequent fragmentations of the polyene chain.
This compound [M+H]⁺ ≈ 334.2 Fragments shifted by +5 Da compared to the non-deuterated analog.

Retinoic Acid Signaling and Metabolism

To understand the biological context of the molecules being quantified, it is essential to be familiar with the retinoic acid signaling and metabolism pathways.

Retinoic Acid Metabolism

The synthesis of retinoic acid from retinol (Vitamin A) is a two-step enzymatic process.

retinoic_acid_metabolism Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH/ADH Retinaldehyde->Retinol RDH/ADH Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid RALDH Inactive_Metabolites Inactive Metabolites Retinoic_Acid->Inactive_Metabolites CYP26A1

Caption: Biosynthesis and degradation of retinoic acid.

Retinoic Acid Signaling Pathway

Retinoic acid exerts its effects by binding to nuclear receptors that regulate gene expression.

retinoic_acid_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic_Acid_cyto Retinoic Acid Retinoic_Acid_nuc Retinoic Acid Retinoic_Acid_cyto->Retinoic_Acid_nuc RAR RAR Retinoic_Acid_nuc->RAR RARE RARE (DNA) RAR->RARE binds to RXR RXR RXR->RARE binds to Target_Gene Target Gene Transcription RARE->Target_Gene regulates

Caption: Retinoic acid nuclear receptor signaling pathway.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of retinoic acid in a biological sample using this compound as an internal standard.

experimental_workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Unveiling the Isotopic Precision of Retinoic Acid Ethyl Ester-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical applications, and biological relevance of Retinoic acid ethyl ester-d5. This deuterated analog of retinoic acid ethyl ester serves as a crucial internal standard for the accurate quantification of endogenous and administered retinoids in complex biological matrices.

Core Chemical and Physical Properties

This compound, a stable isotope-labeled version of retinoic acid ethyl ester, is an essential tool in pharmacokinetic and metabolic studies. Its key properties are summarized below.

PropertyValueSource
Chemical Name all-trans-Retinoic Acid-d5 Ethyl Ester[1]
Synonyms (E)-Ethyl Retinoate-d5, Ethyl (2E,4E,6E,8E)-9-(6,6-dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-d2)-3,7-dimethylnona-2,4,6,8-tetraenoate[1]
CAS Number 78995-96-7N/A
Molecular Formula C₂₂H₂₇D₅O₂[1]
Molecular Weight 333.52 g/mol [1]
Appearance Yellow to Orange Oil[1]
Boiling Point (non-deuterated) 439.5°C at 760 mmHgN/A
Density (non-deuterated) 0.968 g/cm³N/A
Storage Conditions 2-8°C, Amber Vial, Under Inert Atmosphere[1]
Solubility (non-deuterated form) Soluble in DMSO (~20 mg/ml) and DMF (~20 mg/ml). Sparingly soluble in ethanol (~0.5 mg/ml) and aqueous solutions.N/A

Synthesis and Spectroscopic Characterization

Spectroscopic data is vital for confirming the identity and purity of the compound.

  • Mass Spectrometry: As a deuterated standard, the mass spectrum of this compound will show a characteristic mass shift compared to its non-deuterated counterpart, which is fundamental to its application in quantitative mass spectrometry-based assays.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The deuterium substitution will result in the absence of corresponding signals in the ¹H NMR spectrum and altered splitting patterns or absence of signals in the ¹³C NMR spectrum at the sites of deuteration.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the functional groups present, such as the C=O stretch of the ester and C=C stretches of the polyene chain. The C-D stretch vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches.

Experimental Protocols: Quantification of Retinoic Acid in Biological Samples

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of retinoic acid and its isomers in biological samples like plasma, serum, and tissue homogenates.[2][3]

Sample Preparation: Liquid-Liquid Extraction
  • Spiking: To a 200 µL plasma sample, add a known amount (e.g., 100 pg) of this compound as the internal standard.[3]

  • Acidification: Acidify the sample with 5 µL of 10 M hydrochloric acid.[3]

  • Protein Precipitation: Add 400 µL of methanol to precipitate proteins.[3]

  • Centrifugation: Centrifuge the sample for 10 minutes at 10,000 x g and 4°C.[3]

  • Extraction: Transfer the supernatant to a new tube and add 300 µL of hexane and 300 µL of ethyl acetate. Vortex for 10 seconds.[3]

  • Phase Separation: Allow the mixture to stand for 20 minutes at 4°C in the dark, then centrifuge for 10 minutes at 10,000 x g and 4°C to separate the aqueous and organic phases.[3]

  • Drying: The organic phase containing the analyte and internal standard is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent (e.g., acetonitrile/water/methanol mixture) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of retinoic acid isomers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[2][3]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the analyte (retinoic acid) and the internal standard (this compound) are monitored to ensure selectivity and sensitivity.[2][3]

Biological Context: The All-Trans Retinoic Acid Signaling Pathway

The quantification of all-trans retinoic acid (atRA) is critical due to its role as a potent signaling molecule that regulates a multitude of cellular processes, including cell growth, differentiation, and embryonic development. The signaling pathway of atRA is a well-characterized process.

Retinoic_Acid_Signaling All-Trans Retinoic Acid (atRA) Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol (Vitamin A) Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (RDH) atRA_cyto all-trans Retinoic Acid (atRA) Retinaldehyde->atRA_cyto Oxidation (RALDH) CRABP CRABP atRA_cyto->CRABP Binding Degradation Degradation (CYP26) atRA_cyto->Degradation atRA_nucl atRA CRABP->atRA_nucl Transport RAR RAR atRA_nucl->RAR RARE RARE (DNA) RAR->RARE RXR RXR RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation

Caption: Simplified schematic of the all-trans retinoic acid signaling pathway.

Experimental Workflow: Quantification Using a Deuterated Internal Standard

The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative bioanalysis. The workflow ensures that variations during sample processing are accounted for, leading to highly accurate and precise results.

Experimental_Workflow LC-MS/MS Quantification Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis (Ratio of Analyte to IS) LC_MS->Data_Analysis Quantification Absolute Quantification of Retinoic Acid Data_Analysis->Quantification

Caption: General workflow for the quantification of retinoic acid using a deuterated internal standard.

References

An In-depth Technical Guide to the Synthesis and Characterization of Retinoic Acid Ethyl Ester-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Retinoic acid ethyl ester-d5, a deuterated analog of a significant signaling molecule derived from vitamin A. This document details the synthetic pathways, analytical characterization methodologies, and the biological context of retinoic acid signaling, tailored for professionals in research and drug development.

Synthesis of this compound

A common strategy involves the synthesis of a deuterated β-ionone precursor, followed by chain elongation using methods like the Wittig reaction or Horner-Wadsworth-Emmons olefination, and finally, esterification of the resulting deuterated retinoic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Deuterated β-Ionone-d5

The deuterium labels can be introduced at the C7 and C18 positions of the β-ionone ring. This can be achieved through various methods, including the use of deuterated starting materials or through exchange reactions. A feasible approach starts with the aldol condensation of deuterated acetone (acetone-d6) with citral.

  • Aldol Condensation: In a round-bottom flask, combine citral and an excess of acetone-d6. Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, dissolved in D2O. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting pseudoionone-d6 is then cyclized to β-ionone-d5 using a strong acid catalyst, such as sulfuric acid or phosphoric acid. The reaction is typically carried out at low temperatures to control the formation of isomers.

  • Purification: The crude deuterated β-ionone is purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of all-trans-Retinoic acid-d5

The C13 side chain is built upon the deuterated β-ionone ring. The Wittig reaction is a powerful tool for this transformation.

  • Preparation of the Phosphonium Salt: React a suitable C5-halide synthon with triphenylphosphine to generate the corresponding phosphonium salt.

  • Wittig Reaction: Deprotonate the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, to form the ylide. React the ylide with deuterated β-ionone-d5. This reaction forms the carbon-carbon double bond, extending the side chain. The stereochemistry of the double bond can be influenced by the reaction conditions.

  • Further Elongation (if necessary): Depending on the initial synthons, a second chain extension step might be necessary to achieve the full C20 retinoid skeleton.

  • Oxidation: The terminal functional group is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as manganese dioxide followed by further oxidation or using a milder oxidant like silver oxide.

  • Purification: The resulting all-trans-Retinoic acid-d5 is purified by recrystallization or column chromatography.

Step 3: Esterification to this compound

The final step is the esterification of the deuterated retinoic acid with ethanol. The Fischer esterification is a common and effective method.

  • Reaction Setup: Dissolve all-trans-Retinoic acid-d5 in an excess of absolute ethanol. Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the final product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the positions of the deuterium labels. Both ¹H and ¹³C NMR are valuable. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent. In the ¹³C NMR spectrum, the carbons attached to deuterium will show a characteristic triplet splitting (due to C-D coupling) and a slight upfield shift compared to the non-deuterated analog.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for all-trans-Retinoic acid ethyl ester-d5

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C1 (gem-dimethyl)1.03 (s, 6H)28.9
C21.45 (m, 2H)39.6
C31.62 (m, 2H)19.2
C42.02 (t, 2H)33.1
C5-129.8Deuterated position, no ¹H signal expected.
C66.15 (d, 1H)137.5
C77.02 (dd, 1H)130.4
C86.30 (d, 1H)139.3
C9-CH₃2.37 (s, 3H)12.9
C106.12 (d, 1H)130.0
C117.75 (dd, 1H)137.9
C126.25 (d, 1H)134.8
C13-CH₃2.02 (s, 3H)21.7
C145.80 (s, 1H)118.5
C15 (C=O)-167.0
O-CH₂4.15 (q, 2H)60.1
O-CH₂-CH₃1.25 (t, 3H)14.3
C18 (C5-CD₃)--Deuterated methyl group.
C16, C17 (C1-gem-CH₃)1.03 (s, 6H)28.9, 28.9
C19 (C9-CH₃)2.37 (s, 3H)12.9
C20 (C13-CH₃)2.02 (s, 3H)21.7

Note: Predicted chemical shifts are based on data for similar non-deuterated retinoids and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and for assessing the level of isotopic enrichment. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide further structural confirmation.

Table 2: Mass Spectrometric Data for all-trans-Retinoic acid ethyl ester-d5

Parameter Value Notes
Molecular Formula C₂₂H₂₇D₅O₂
Molecular Weight 333.52 g/mol [1]
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Positive ion mode is typically used.
Parent Ion [M+H]⁺ m/z 334.53
Key Fragment Ions Predicted fragments would show a +5 Da shift compared to the non-deuterated analog. Common fragments for retinoic acid esters involve cleavage of the side chain. For example, a fragment corresponding to the loss of the ethyl ester group might be observed.The fragmentation pattern of all-trans-retinoic acid-d5 shows a loss of the deuterated side chain.[2]
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized this compound and for separating it from any isomers that may have formed during the synthesis. A validated HPLC method is essential for quality control.

Experimental Protocol: HPLC Analysis

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for retinoid analysis.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of methanol, water, and a small amount of acetic acid is often employed. For example, a mobile phase of methanol/water/acetic acid (85/15/0.5, v/v/v) can be used.[3]

  • Flow Rate: A typical flow rate is 1.0-1.5 mL/min.

  • Detection: UV detection at the λmax of retinoic acid esters (around 350 nm) is standard.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

  • Standard: A certified reference standard of this compound should be used for peak identification and quantification.

Table 3: HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol:Water:Acetic Acid (85:15:0.5 v/v/v)
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
UV Detection 353 nm
Expected Retention Time Approximately 9-12 minutes (will vary based on the specific system and conditions)

Biological Context: Retinoid Metabolism and Signaling

Retinoic acid is a critical signaling molecule that regulates a wide array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[4] It exerts its effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Retinoid Metabolism and Synthesis Experimental Workflow

The biosynthesis of retinoic acid from vitamin A (retinol) is a tightly regulated two-step oxidation process. Deuterated analogs like this compound are invaluable tools for studying the kinetics and mechanisms of these pathways using techniques like LC-MS/MS.

Retinoid_Metabolism_Workflow cluster_synthesis Synthesis & Dosing cluster_extraction Sample Preparation cluster_analysis Analysis Start Dietary Vitamin A / Dosed Retinol-d5 Metabolism In vivo / In vitro Metabolism Start->Metabolism Tissue Tissue/Cell Homogenization Metabolism->Tissue Extraction Liquid-Liquid or SPE Extraction Tissue->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry Detection HPLC->MS Data Data Analysis & Quantification MS->Data

Experimental workflow for studying retinoid metabolism.
Retinoic Acid Signaling Pathway

Retinoic acid diffuses into the nucleus and binds to RAR/RXR heterodimers that are bound to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding induces a conformational change in the receptor complex, leading to the recruitment of co-activators and the initiation of gene transcription.

Simplified diagram of the retinoic acid signaling pathway.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with retinoids and their analogs. The use of deuterated standards like the one described herein is critical for advancing our understanding of the complex roles of retinoic acid in health and disease.

References

A Technical Guide to Retinoic Acid Ethyl Ester-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Retinoic acid and its derivatives are crucial signaling molecules in a myriad of biological processes, including cell growth, differentiation, and embryonic development. Stable isotope-labeled analogs, such as all-trans-Retinoic acid ethyl ester-d5, serve as indispensable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry. This technical guide provides an in-depth overview of all-trans-Retinoic acid ethyl ester-d5, including supplier information, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Supplier and Product Information

A number of chemical suppliers offer all-trans-Retinoic acid ethyl ester-d5 for research purposes. While specific details such as lot-to-lot purity and isotopic enrichment require direct inquiry or access to a certificate of analysis, the following table summarizes publicly available information from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnologyall-trans-Retinoic Acid-d5 Ethyl Ester78995-96-7C₂₂H₂₇D₅O₂333.52
LGC Standardsall-trans-Retinoic Acid-d5 Ethyl EsterNot specifiedNot specifiedNot specified
MyBioSourceAll Trans Retinoic Acid D5 Ethyl EsterNot specifiedNot specifiedNot specified
Pharmaffiliatesall-trans-Retinoic Acid-d5 Ethyl Ester78995-96-7 (E/Z mixture)C₂₂H₂₇D₅O₂333.52
Adva Tech Group Inc.13-cis-Retinoic Acid-d5 Ethyl EsterNot specifiedNot specifiedNot specified

Note: Researchers should always obtain a lot-specific Certificate of Analysis from the supplier to confirm purity, isotopic enrichment, and other quality control parameters.

Physicochemical Properties

PropertyValue
Appearance Yellow to Orange Oil[1]
Storage Conditions 2-8°C, in an amber vial, under an inert atmosphere[1]
Shipping Conditions Ambient[1]
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF.

Synthesis of all-trans-Retinoic Acid Ethyl Ester-d5

The synthesis of all-trans-Retinoic acid ethyl ester-d5 can be approached by adapting established methods for the synthesis of retinoic acid and its derivatives. A common strategy involves the Wittig or Wittig-Horner reaction to construct the polyene chain, followed by esterification. Deuterium atoms are typically introduced using deuterated starting materials.

Disclaimer: The following is a generalized synthetic protocol based on literature precedents and should be adapted and optimized by a qualified synthetic chemist.

Experimental Protocol:

  • Synthesis of a Deuterated C15-Phosphonate: A suitable C15-phosphonate precursor bearing the deuterated trimethylcyclohexenyl ring is synthesized. The deuterium labels can be incorporated at the C2-methyl and C3 positions of the cyclohexene ring through methods described in the literature.

  • Wittig-Horner Reaction: The deuterated C15-phosphonate is reacted with a suitable C5-aldehyde component (e.g., 3-methyl-2-butenal) in the presence of a strong base (e.g., sodium hydride) to form the all-trans-retinoate carbon skeleton.

  • Esterification: The resulting all-trans-retinoic acid-d5 is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a coupling agent (e.g., DCC/DMAP) to yield all-trans-Retinoic acid ethyl ester-d5.

  • Purification: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The isotopic enrichment should be determined by mass spectrometry.

Synthesis_of_Retinoic_Acid_Ethyl_Ester_d5 start Deuterated β-ionone c15_phosphonate Deuterated C15-Phosphonate start->c15_phosphonate wittig_horner Wittig-Horner Reaction c15_phosphonate->wittig_horner c5_aldehyde C5-Aldehyde c5_aldehyde->wittig_horner retinoic_acid_d5 all-trans-Retinoic acid-d5 wittig_horner->retinoic_acid_d5 esterification Esterification retinoic_acid_d5->esterification ethanol Ethanol ethanol->esterification final_product all-trans-Retinoic acid ethyl ester-d5 esterification->final_product LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard (Retinoic acid ethyl ester-d5) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation l_l_extraction Liquid-Liquid Extraction (MTBE) protein_precipitation->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 column) reconstitution->hplc ms_detection Mass Spectrometry (ESI+, MRM) hplc->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis Retinoic_Acid_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde Oxidation RA Retinoic Acid Retinaldehyde->RA Oxidation RA_CRABP RA-CRABP Complex RA->RA_CRABP CRABP CRABP CRABP->RA_CRABP RA_nuc Retinoic Acid RA_CRABP->RA_nuc Transport RAR_RXR RAR-RXR Heterodimer RA_nuc->RAR_RXR RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

References

An In-depth Technical Guide on Retinoic Acid Ethyl Ester-d5 for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that regulates a vast array of biological processes, including cell proliferation, differentiation, and embryonic development. Its potent effects are mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-inducible transcription factors. Given its central role in physiology and its therapeutic applications in dermatology and oncology, understanding the metabolic fate of retinoic acid is of paramount importance.

Stable isotope-labeled internal standards are indispensable tools in modern metabolic research, enabling precise and accurate quantification of endogenous and exogenous compounds in complex biological matrices. Retinoic acid ethyl ester-d5 (RAEE-d5) has emerged as a valuable tracer and internal standard for studying the pharmacokinetics and metabolism of retinoic acid. The ethyl ester form can facilitate cellular uptake and is readily hydrolyzed by intracellular esterases to release retinoic acid, effectively tracing the metabolic pathways of its non-deuterated counterpart. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from endogenous retinoids by mass spectrometry.

This technical guide provides a comprehensive overview of the application of RAEE-d5 in metabolic studies, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.

Retinoic Acid Signaling and Metabolism

The biological effects of retinoic acid are initiated by its binding to RARs, which form heterodimers with RXRs.[1] This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] The synthesis and degradation of retinoic acid are tightly regulated to maintain cellular homeostasis. Retinol (vitamin A) is reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid.[3][4] The catabolism of retinoic acid is primarily mediated by cytochrome P450 enzymes, leading to the formation of more polar metabolites that are subsequently eliminated.[5]

Retinoic Acid Signaling Pathway

The canonical pathway for retinoic acid signaling begins with the cellular uptake of retinol. Inside the cell, retinol is converted to all-trans retinoic acid (atRA) through a two-step enzymatic process. atRA then translocates to the nucleus and binds to the RAR-RXR heterodimer, leading to the recruitment of co-activators and the initiation of target gene transcription.

Retinoic Acid Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH atRA_cyto all-trans Retinoic Acid (atRA) Retinaldehyde->atRA_cyto RALDH CRABP CRABP atRA_cyto->CRABP atRA_nucl atRA atRA_cyto->atRA_nucl Translocation RAR_RXR RAR-RXR Heterodimer atRA_nucl->RAR_RXR RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation

Retinoic Acid Signaling Pathway.

Application of this compound in Metabolic Studies

RAEE-d5 serves two primary purposes in metabolic research: as a tracer to study the metabolic fate of retinoic acid and as an internal standard for accurate quantification.

  • Metabolic Tracer: When introduced into a biological system, RAEE-d5 is processed by cellular machinery similarly to its endogenous, non-labeled counterparts. By tracking the appearance of deuterated metabolites over time, researchers can elucidate metabolic pathways, determine rates of conversion, and identify novel metabolites. The ethyl ester form is readily hydrolyzed by cellular esterases to retinoic acid-d5, which then enters the metabolic cascade.[6]

  • Internal Standard: In quantitative mass spectrometry, an ideal internal standard should have similar chemical and physical properties to the analyte of interest but a different mass. RAEE-d5 is an excellent internal standard for the quantification of endogenous retinoic acid and its metabolites. It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The known concentration of the added RAEE-d5 allows for accurate correction of analytical variability, leading to precise and reliable quantification.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the use of RAEE-d5 in in vitro and in vivo metabolic studies.

In Vitro Metabolism of RAEE-d5 in Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of RAEE-d5 in a controlled in vitro environment.

Materials:

  • This compound (RAEE-d5)

  • Pooled human or rodent liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration of 0.5-1.0 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add RAEE-d5 (final concentration typically 1-10 µM) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the proteins and stop enzymatic activity.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Quantification of Retinoic Acid in Plasma using RAEE-d5 as an Internal Standard

This protocol describes the extraction and quantification of all-trans-retinoic acid (atRA) from plasma samples.

Materials:

  • Plasma samples

  • This compound (RAEE-d5) internal standard solution (in ethanol)

  • 0.025 M KOH in ethanol

  • Hexane

  • 4 M HCl

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To 200 µL of plasma in a glass tube, add a known amount of RAEE-d5 internal standard solution (e.g., 10 ng).[7]

  • Alkaline Hydrolysis: Add 1 mL of 0.025 M KOH in ethanol and vortex thoroughly. This step helps to hydrolyze any retinyl esters present.

  • Liquid-Liquid Extraction (LLE) - Step 1: Add 5 mL of hexane, vortex for 2 minutes, and centrifuge to separate the phases. The upper hexane layer contains neutral lipids and can be discarded.[9]

  • Acidification: To the remaining aqueous layer, add 50 µL of 4 M HCl to acidify the sample, which protonates the retinoic acid, making it extractable into a non-polar solvent.[9]

  • LLE - Step 2: Add another 5 mL of hexane, vortex for 2 minutes, and centrifuge. The upper hexane layer now contains the retinoic acid and the RAEE-d5 internal standard.

  • Evaporation: Carefully transfer the hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase (e.g., acetonitrile/water mixture) for LC-MS/MS analysis.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for an in vitro metabolism study of RAEE-d5.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, NADPH, RAEE-d5) pre_incubate Pre-incubate at 37°C prep_reagents->pre_incubate initiate_reaction Initiate with RAEE-d5 pre_incubate->initiate_reaction time_sampling Time-course Sampling initiate_reaction->time_sampling quench Quench with Acetonitrile time_sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Metabolite ID, Stability) lcms->data_analysis

References

A Technical Guide to the Biological Functions of Retinoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological functions of retino-ic acid isomers, pivotal signaling molecules derived from vitamin A. We delve into their mechanisms of action, focusing on their interactions with nuclear re-ceptors, the regulation of gene expression, and their profound impact on cellular processes and embryonic development. This document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of retinoid biology.

Introduction to Retinoic Acid Isomers

Retinoic acid (RA) is a crucial metabolite of vitamin A (retinol) that plays a significant role in various biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] RA exists in several isomeric forms, with all-trans-retinoic acid (ATRA), 9-cis-retinoic acid (9-cis-RA), and 13-cis-retinoic acid (13-cis-RA) being the most studied.[1] The distinct biological activities of these isomers are primarily mediated by their differential interactions with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3][4] Both RAR and RXR families consist of three subtypes (or isotypes): α, β, and γ.[3][5] These receptors function as ligand-inducible transcription factors that, upon binding to RA isomers, regulate the expression of specific target genes.[6]

Quantitative Analysis of Retinoic Acid Isomer Activity

The biological potency of retinoic acid isomers is determined by their binding affinity to RAR and RXR subtypes and their ability to activate transcription. The following tables summarize key quantitative data for the major RA isomers.

Table 1: Binding Affinities (Kd) of Retinoic Acid Isomers to RAR and RXR Subtypes

IsomerReceptor SubtypeDissociation Constant (Kd) (nM)Reference
all-trans-RA (ATRA)RARα0.2[5]
RARβ0.4[5]
RARγ0.7[5]
RXRαNo significant binding[5]
RXRβNo significant binding[5]
RXRγNo significant binding[5]
9-cis-RARARα0.24[5]
RARβ0.4[5]
RARγ0.7[5]
RXRα15.7[5]
RXRβ18.3[5]
RXRγ14.1[5]
13-cis-RARARs & RXRsLow affinity, activates neither receptor directly[1]

Table 2: Transcriptional Activation (EC50) by Retinoic Acid Isomers

IsomerReporter SystemEffective Concentration (EC50) (nM)Reference
all-trans-RA (ATRA)GAL4-RAR ChimerasEfficient activation[5]
hRARβ2/RARE (DR5) in keratinocytes2.3[7]
9-cis-RAGAL4-RAR Chimeras3-20[5]
GAL4-RXR Chimeras3-20[5]
hRARβ2/RARE (DR5) in keratinocytes3.8[7]
ER-negative breast cancer cells (SK-BR-3)~3[6]
ER-positive breast cancer cells (T-47D)~50-100[6]
4-oxo-retinoic acidRARα33[8]
RARβ8[8]
RARγ89[8]

Signaling Pathways of Retinoic Acid Isomers

The biological effects of retinoic acid isomers are primarily mediated through the canonical RAR/RXR signaling pathway. This pathway involves the metabolic activation of retinol to retinoic acid, followed by the binding of RA isomers to nuclear receptors, which then modulate gene transcription.

Metabolic Pathway of Retinoic Acid Synthesis

Retinoic acid is synthesized from retinol through a two-step oxidation process. Retinol is first reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid.

Retinoic Acid Synthesis Pathway Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH/ADH Retinaldehyde->Retinol RDH/ADH Retinoic_Acid Retinoic Acid (ATRA, 9-cis-RA) Retinaldehyde->Retinoic_Acid RALDH

Metabolic conversion of retinol to retinoic acid.

Canonical RAR/RXR Signaling Pathway

In the nucleus, RARs and RXRs form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3] In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. The binding of an agonist, such as ATRA or 9-cis-RA, to the ligand-binding domain of RAR induces a conformational change in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which then promote the transcription of the target gene.[3][9]

RAR/RXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive cluster_active Retinoic_Acid Retinoic Acid (ATRA / 9-cis-RA) Retinoic_Acid->Retinoic_Acid_N Diffusion RAR RAR RARE RARE RAR->RARE RXR RXR RXR->RARE TargetGene Target Gene (Repressed) CoRepressor Corepressor Complex CoRepressor->RAR CoRepressor->RXR CoActivator Coactivator Complex CoActivator->RAR CoActivator->RXR mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Retinoic_Acid_N->RAR Binds TargetGene_A Target Gene (Activated)

Canonical RAR/RXR signaling pathway.

Key Biological Functions

Retinoic acid isomers, through the activation of RARs and RXRs, regulate a multitude of genes involved in critical biological processes.

  • Embryonic Development: RA signaling is essential for the proper development of the nervous system, heart, eyes, and limbs.[1][10] It acts as a morphogen, creating a concentration gradient that patterns the developing embryo.[1]

  • Cell Differentiation and Proliferation: RA isomers are potent regulators of cell fate, inducing differentiation and inhibiting proliferation in various cell types, including neuronal and epithelial cells.[3][11]

  • Immune Function: Retinoids play a role in the development and function of the immune system.[12]

  • Homeostasis: In adult tissues, RA is involved in maintaining the normal function of various organs and tissues.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of retinoic acid isomer function.

Quantification of Retinoic Acid Isomers by HPLC-MS/MS

This protocol describes a highly sensitive method for the simultaneous quantification of retinoic acid isomers in biological samples.[13][14][15]

Materials:

  • Biological samples (plasma, tissue homogenates)

  • Internal standards (e.g., deuterated RA isomers)

  • Extraction solvent (e.g., hexane/ethyl acetate)

  • HPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[16]

Procedure:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer. To plasma or tissue homogenate, add the internal standard solution.

  • Extraction: Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous phases. Collect the organic phase containing the retinoids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in the mobile phase.

  • HPLC Separation: Inject the reconstituted sample into the HPLC system. Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) to separate the different RA isomers.

  • MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use selected reaction monitoring (SRM) to specifically detect and quantify each RA isomer and its corresponding internal standard based on their specific precursor-to-product ion transitions.

  • Quantification: Create a standard curve using known concentrations of RA isomers. Calculate the concentration of each isomer in the biological sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

HPLC-MS/MS Workflow Sample Biological Sample + Internal Standard Extraction Liquid-Liquid Extraction Sample->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute HPLC HPLC Separation (C18 Column) Dry_Reconstitute->HPLC MSMS MS/MS Detection (SRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Workflow for HPLC-MS/MS quantification of RA isomers.

Retinoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of retinoic acid isomers for RARs and RXRs.[5]

Materials:

  • Nuclear extracts from cells overexpressing a specific RAR or RXR subtype.

  • Radiolabeled retinoic acid ([³H]-ATRA for RARs, [³H]-9-cis-RA for RXRs).

  • Unlabeled retinoic acid isomers (for competition).

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate a fixed amount of nuclear extract and a fixed concentration of radiolabeled retinoic acid with increasing concentrations of the unlabeled competitor retinoic acid isomer.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled ligand as a function of the concentration of the unlabeled competitor. Fit the data to a competition binding equation to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand). The dissociation constant (Kd) of the unlabeled ligand can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay for Transcriptional Activity

This protocol describes a cell-based assay to measure the ability of retinoic acid isomers to activate transcription through RARs and RXRs.[17][18]

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa, or MCF-7).[17]

  • Expression plasmids for the desired RAR and RXR subtypes.

  • A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more RAREs.

  • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Transfection reagent.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Plate the cells in a multi-well plate. Co-transfect the cells with the RAR and RXR expression plasmids, the RARE-reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Treatment: After transfection, treat the cells with various concentrations of the retinoic acid isomer to be tested. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) using a luminometer and the appropriate assay reagents.

  • Data Analysis: Normalize the reporter gene activity to the control enzyme activity to account for variations in transfection efficiency and cell number. Plot the normalized reporter activity as a function of the retinoic acid isomer concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the isomer that produces 50% of the maximal response.

Reporter Gene Assay Workflow cluster_transfection Cell Transfection Plasmids RAR/RXR Plasmids + RARE-Reporter + Control Plasmid Transfection Transfection Plasmids->Transfection Cells Mammalian Cells Cells->Transfection Treatment Treatment with Retinoic Acid Isomers Transfection->Treatment Incubation Incubation (24-48h) Treatment->Incubation Lysis_Assay Cell Lysis & Luciferase Assay Incubation->Lysis_Assay Data_Analysis Data Analysis (EC50 Calculation) Lysis_Assay->Data_Analysis

Workflow for a reporter gene assay.

Conclusion

The isomers of retinoic acid exhibit distinct biological functions primarily through their differential activation of RAR and RXR nuclear receptors. All-trans-retinoic acid is a potent activator of RARs, while 9-cis-retinoic acid activates both RARs and RXRs. In contrast, 13-cis-retinoic acid has low affinity for these receptors and is thought to act as a pro-drug. The intricate regulation of gene expression by these isomers underscores their critical roles in a vast array of physiological and developmental processes. A thorough understanding of their mechanisms of action, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for advancing research and developing novel therapeutics targeting the retinoid signaling pathway.

References

Methodological & Application

Quantification of retinoic acid in plasma using LC-MS/MS and Retinoic acid ethyl ester-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule involved in diverse physiological processes, including embryonic development, cellular differentiation, and immune function.[1][2][3] Dysregulation of RA signaling has been implicated in various diseases, making the accurate quantification of its endogenous levels in biological matrices like plasma essential for both basic research and clinical drug development.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of all-trans-retinoic acid (atRA) in human plasma. The protocol employs a stable isotope-labeled internal standard for accurate and precise measurement. While the prompt specified retinoic acid ethyl ester-d5, the literature more commonly supports the use of deuterated retinoic acid (e.g., atRA-d5) for this application to closely mimic the analyte's behavior.[4]

Retinoic Acid Signaling Pathway

Retinoic acid exerts its biological effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][5] Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5][6] This signaling cascade regulates the expression of a multitude of genes involved in cellular proliferation, differentiation, and apoptosis.[1]

Retinoic_Acid_Signaling_Pathway cluster_cell Target Cell cluster_nucleus RA Retinoic Acid (RA) CRABP Cellular RA- Binding Protein (CRABP) RA->CRABP Binding Nucleus Nucleus CRABP->Nucleus Transport RAR_RXR RAR/RXR Heterodimer RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene Target Gene Transcription RARE->Gene Modulation Biological_Response Cellular Differentiation, Proliferation, Apoptosis Gene->Biological_Response Leads to Nucleus->RAR_RXR RA Binding

Caption: Retinoic Acid Signaling Pathway.

Experimental Workflow for Retinoic Acid Quantification

The quantification of retinoic acid from plasma samples involves several key steps, beginning with sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.

Experimental_Workflow Plasma_Sample Plasma Sample (e.g., 200 µL) IS_Spike Spike with Internal Standard (atRA-d5) Plasma_Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., with Methanol) IS_Spike->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) Protein_Precipitation->LLE Evaporation Evaporation of Supernatant LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for plasma retinoic acid quantification.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature for the quantification of all-trans-retinoic acid in human plasma.[4][7][8]

1. Materials and Reagents

  • All-trans-retinoic acid (atRA) standard

  • All-trans-retinoic acid-d5 (atRA-d5) internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Standard and Internal Standard Stock Solution Preparation

  • Prepare stock solutions of atRA and atRA-d5 in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Store stock solutions in amber vials at -80°C to protect from light and degradation.[4]

  • Prepare working solutions by diluting the stock solutions in methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample in an amber microcentrifuge tube, add 10 µL of atRA-d5 internal standard working solution (concentration to be optimized, e.g., 500 pg/mL).[4]

  • Acidify the sample with 5 µL of 10 M hydrochloric acid.[4]

  • Add 400 µL of methanol for protein precipitation and vortex for 30 seconds.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new amber tube.

  • Add 300 µL of hexane and 300 µL of ethyl acetate, and vortex for 10 seconds.[4]

  • Allow phase separation for 20 minutes at 4°C in the dark.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY BEH C18 (1.7 µm, 2.1 x 50 mm)[4]
Column Temp. 20°C[4]
Autosampler Temp. 4°C[4]
Mobile Phase A 0.1% Formic acid in Water[4]
Mobile Phase B 0.1% Formic acid in Methanol[4]
Flow Rate 0.2 mL/min[4]
Injection Vol. 10-30 µL[4]
Gradient 80% A to 0% A (0-4 min), isocratic at 0% A (4-6 min), 0% A to 80% A (6-15 min)[4]
MS System Triple quadrupole mass spectrometer
Ionization Positive Electrospray Ionization (ESI+)
MRM Transitions atRA: m/z 301.2 → 205; atRA-d5: m/z 306.2 → 210 (example transitions, should be optimized)

5. Calibration Curve and Quality Controls

  • Prepare a 7-point calibration curve by spiking blank human plasma with known concentrations of atRA (e.g., 50–3200 pg/mL).[4]

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples to ensure accuracy and precision.

Quantitative Data Summary

The performance of the LC-MS/MS method for atRA quantification is summarized below. The data is compiled from representative studies in the field.

ParameterResultReference
**Linearity (R²) **> 0.99[4][7][9]
Lower Limit of Quantification (LLOQ) 20 - 50 pg/mL[4]
Lower Limit of Detection (LLOD) 20 pg/mL[4]
Extraction Recovery 89.7 ± 9.2%[4]
Intra-day Precision (%CV) < 8%[7][10]
Inter-day Precision (%CV) < 12.5%[10]
Intra-day Accuracy (%RE) within ±8% of nominal[10]
Inter-day Accuracy (%RE) 98.98% to 106.19%[7]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of all-trans-retinoic acid in human plasma.[7][9] The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in both research and clinical settings. Proper sample handling, including protection from light, is crucial for obtaining accurate results due to the light-sensitive nature of retinoids.[7]

References

Application Note: Quantitative Analysis of Retino-ic Acid in Tissue Samples by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoic acid (RA), a biologically active metabolite of vitamin A, is a critical signaling molecule that regulates a multitude of physiological and developmental processes, including cell differentiation, proliferation, and apoptosis.[1][2] Accurate quantification of endogenous retinoic acid in tissue samples is crucial for understanding its role in both normal physiology and various disease states. This application note provides a detailed protocol for the sensitive and specific quantification of all-trans-retinoic acid (atRA) in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with all-trans-retinoic acid-d5 (atRA-d5) as an internal standard.

Experimental Protocols

This section details the necessary steps for sample preparation, extraction, and LC-MS/MS analysis of retinoic acid from tissue samples.

1. Sample Preparation and Extraction

Extreme care must be taken during sample collection and handling to prevent the isomerization and oxidation of retinoids.[3] All procedures should be performed under yellow or red light to minimize degradation.

  • Tissue Homogenization:

    • Immediately after collection, freeze tissue samples in liquid nitrogen and store them at -80°C until analysis.[4]

    • On the day of extraction, weigh the frozen tissue (typically 10-50 mg).

    • Homogenize the tissue in an appropriate buffer on ice.

  • Liquid-Liquid Extraction:

    • To the tissue homogenate, add a known amount of the internal standard, all-trans-retinoic acid-d5 (atRA-d5).[5]

    • For protein precipitation, add 400 µL of methanol and vortex.[6]

    • Acidify the sample by adding a small volume of concentrated acid (e.g., 5 µL of 10 M HCl).[6]

    • Add extraction solvents, such as a mixture of hexane and ethyl acetate, to the sample.[6]

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.[3][6]

    • Carefully transfer the upper organic layer, which contains the retinoic acid, to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.[3]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradients.[7]

    • Column: A C18 reversed-phase column is commonly used for the separation of retinoids (e.g., HyPURITY C18, 150 mm × 2.1 mm, 5 µm).[8]

    • Mobile Phase: A typical mobile phase consists of a gradient of methanol and water, often with a small percentage of an acid like formic or acetic acid to improve peak shape.[8][9]

    • Flow Rate: A flow rate of 0.3 mL/min is often employed.[8]

    • Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.[8]

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[8]

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for retinoic acid analysis.[6][8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8]

    • MRM Transitions:

      • atRA: m/z 301.4 → 123.1[8]

      • atRA-d5 (Internal Standard): The transition for the deuterated internal standard will be shifted by the number of deuterium atoms. For example, a d5 variant would have a precursor ion of m/z 306.4. The product ion may or may not be shifted depending on the fragmentation pattern.

Data Presentation

The following tables summarize typical quantitative data for all-trans-retinoic acid in various mouse tissues. Concentrations can vary based on factors such as age, diet, and genetic background of the animals.

Table 1: All-trans-Retinoic Acid Concentrations in Tissues of C57BL/6 Male Mice (2-4 months old) [10]

TissueatRA Concentration (pmol/g)
Liver~7-9.6
Kidney~7-9.6
Testis~7-9.6
Brain~7-9.6
Serum1.9 ± 0.6 pmol/mL

Table 2: All-trans-Retinoic Acid Concentrations in Brain Regions of C57BL/6 Female Mice (12 months old) [10]

Brain RegionatRA Concentration (pmol/g ± S.E.M.)
Whole Brain5.4 ± 0.4
Cerebellum10.7 ± 0.3
Cortex2.6 ± 0.4
Hippocampus8.4 ± 1.2
Striatum15.3 ± 4.7

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of retinoic acid in tissue samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization tissue_sample->homogenization add_is Add d5-RA Internal Standard homogenization->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for retinoic acid analysis.

Retinoic Acid Signaling Pathway

The diagram below provides a simplified overview of the retinoic acid signaling pathway, from its synthesis to its action on gene transcription.

References

Application Note: Quantification of Retinoic Acid Isomers in Cell Culture using a Validated UHPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Retinoic acid (RA), a critical metabolite of vitamin A, governs numerous biological processes, including cell differentiation, proliferation, and apoptosis, primarily through its action as a ligand for nuclear receptors.[1][2][3] The biological activity of RA is highly dependent on its isomeric form, with all-trans-retinoic acid (atRA), 13-cis-retinoic acid (13-cis-RA), and 9-cis-retinoic acid (9-cis-RA) being the most studied. Accurate quantification of these isomers in cellular models is crucial for understanding their distinct biological roles and for the development of retinoid-based therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of retinoic acid isomers from cell culture samples using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method described herein includes protocols for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and reproducibility for cellular analysis.

Retinoic Acid Signaling Pathway

Retinoic acid signaling is initiated by the cellular uptake of retinol (Vitamin A).[4] Within the cytoplasm, retinol undergoes a two-step oxidation process to first form retinaldehyde and subsequently retinoic acid. RA is then transported into the nucleus, where it binds to Retinoic Acid Receptors (RAR), which form heterodimers with Retinoid X Receptors (RXR).[4] This ligand-receptor complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription and initiating a cellular response.[1][4]

Retinoic Acid Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH/ADH RA Retinoic Acid (RA) Retinal->RA RALDH CRABP CRABP RA->CRABP Binds RA_nuc RA CRABP->RA_nuc Transport RAR RAR RXR RXR RA_nuc->RAR Binds RARE RARE Gene Target Gene Transcription RARE->Gene Activation/ Repression dummy_before_rar_rxr->RARE Heterodimer Binds to DNA

Caption: Overview of the Retinoic Acid (RA) signaling cascade.

Experimental Workflow

The analytical process involves several key stages, starting from the preparation of cultured cells, followed by an efficient extraction of the target analytes, and concluding with instrumental analysis. Due to the light and oxidative sensitivity of retinoids, it is imperative to perform all sample handling steps under dim or amber light and to minimize exposure to air.[5][6]

Experimental Workflow start Cell Culture & Treatment harvest Cell Harvesting (Trypsinization/Scraping) start->harvest lysis Cell Lysis & Homogenization (e.g., Sonication) harvest->lysis extraction Liquid-Liquid Extraction (Protein Precipitation & Solvent Extraction) lysis->extraction drydown Dry Down & Reconstitution extraction->drydown analysis UHPLC-MS/MS Analysis drydown->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for RA isomer analysis in cell culture.

Experimental Protocols

Materials and Reagents
  • Standards: All-trans-retinoic acid (atRA), 13-cis-retinoic acid (13-cis-RA), 9-cis-retinoic acid (9-cis-RA), and an appropriate internal standard (IS), such as all-trans-4,4-dimethyl-RA or d5-atRA.[5][7]

  • Solvents: LC-MS grade acetonitrile, methanol, water, hexane, and ethyl acetate.

  • Additives: Formic acid (LC-MS grade).

  • Cell Culture: Appropriate cell lines, culture media, fetal bovine serum (FBS), and phosphate-buffered saline (PBS).

  • Labware: Amber glass vials, amber microcentrifuge tubes, and glassware protected from light.

Standard Solution Preparation
  • Prepare individual stock solutions of each retinoic acid isomer and the internal standard in ethanol or methanol at a concentration of 1 mg/mL.

  • Store stock solutions in amber glass vials at -80°C.

  • Prepare a mixed working standard solution containing all isomers by diluting the stock solutions.

  • Generate a calibration curve by serially diluting the mixed working standard solution to achieve a concentration range relevant for the expected cellular concentrations (e.g., 50 pg/mL to 3200 pg/mL).[7]

Cell Culture and Harvesting
  • Culture cells to the desired confluency in appropriate multi-well plates.

  • Treat cells with compounds of interest or vehicle control for the specified duration.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Harvest cells by either trypsinization or using a cell scraper. Collect the cell suspension in an amber microcentrifuge tube.

  • Centrifuge the cell suspension to pellet the cells. Discard the supernatant.

  • Record the cell number or measure the protein content for normalization purposes.

Sample Preparation: Cell Pellet Extraction

This protocol is adapted from established methods for biological sample extraction.[5][8]

  • Lysis: Resuspend the cell pellet in a small volume of deionized water. Lyse the cells by sonication on ice.

  • Internal Standard: Add the internal standard solution to the cell lysate to account for extraction efficiency and matrix effects.[5]

  • Protein Precipitation: Add 2 volumes of ice-cold acetonitrile to the lysate, vortex thoroughly for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new amber tube. Add 1.2 mL of a hexane/ethyl acetate mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge for 10 minutes to facilitate phase separation.

  • Collection: Carefully transfer the upper organic layer containing the retinoids to a new amber tube.

  • Dry-Down: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of the initial mobile phase (e.g., 1:3 water/methanol).[8] Vortex and transfer to an amber autosampler vial for analysis.

UHPLC-MS/MS Method Parameters
Parameter Condition
UHPLC System Agilent 1290 UHPLC or equivalent[9]
Column Ascentis Express RP-Amide (2.1 x 100 mm, 2.7 µm) or Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[7][10]
Mobile Phase A Water with 0.1% Formic Acid[7][9]
Mobile Phase B Acetonitrile/Methanol (e.g., with 0.1% Formic Acid)[7][9]
Flow Rate 0.2 - 0.5 mL/min[7][9]
Column Temperature 20 - 40°C[7][9]
Injection Volume 10 µL
Gradient Example A linear gradient is typically used to resolve the isomers. For example, start with a high percentage of Mobile Phase A, decrease to a low percentage over several minutes to elute the analytes, followed by a wash and re-equilibration step.[5][7][9]
Mass Spectrometer Triple Quadrupole (e.g., SCIEX or Thermo TSQ)[8][10]
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often in positive or negative mode.[5]
Scan Type Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
Example MRM Transitions atRA / 13-cis-RA: m/z 301.2 → 205.1 (Quantifier), m/z 301.2 → 157.1 (Qualifier) (Positive Mode) or m/z 299.2 → 255.2 (Negative Mode)

Method Performance & Quantitative Data

The performance of UHPLC-MS/MS methods for retinoic acid analysis is characterized by high sensitivity and a broad linear range. The data presented below is a summary compiled from various published methods.

Analyte Linear Range Lower Limit of Quantification (LLOQ) Limit of Detection (LOD) Reference
all-trans-RA (atRA)50 - 3200 pg/mL50 pg/mL20 pg/mL[7]
all-trans-RA (atRA)20 fmol - 10 pmol~20 fmol10 fmol[5]
13-cis-RA1 - 10 ng/mL1 ng/mL0.15 ng/mL[11]
9-cis-RA1 - 10 ng/mL1 ng/mL0.15 ng/mL[11]
Multiple Isomers12 - 300,000 pg/mL12 pg/mLNot Reported[10][12]

Conclusion

This application note details a robust and highly sensitive UHPLC-MS/MS method for the simultaneous quantification of retinoic acid isomers in cell culture samples. The protocol provides a comprehensive workflow from cell harvesting and extraction to instrumental analysis. The high selectivity of tandem mass spectrometry combined with the efficient separation by UHPLC allows for accurate measurement of biologically relevant isomers, even at low endogenous concentrations. This method is an invaluable tool for researchers in pharmacology, developmental biology, and oncology to investigate the complex roles of retinoid signaling in cellular processes.

References

Application Note: Quantitative Analysis of Vitamin A Metabolites Using Retinoic Acid Ethyl Ester-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract The accurate quantification of vitamin A (retinol) and its biologically active metabolite, retinoic acid (RA), is crucial for understanding its roles in various physiological processes, including cell proliferation, differentiation, and immune function.[1][2][3] Analytical challenges, such as matrix effects and variations in sample extraction efficiency, can compromise the accuracy of results. This application note describes a robust and sensitive method for the analysis of vitamin A metabolites in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol incorporates retinoic acid ethyl ester-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for sample loss during preparation and for ion suppression or enhancement during analysis.[4][5]

Introduction: The Role of Vitamin A and Retinoic Acid

Vitamin A is a fat-soluble vitamin essential for numerous biological functions.[3] It is obtained from the diet as retinyl esters from animal sources or as provitamin A carotenoids from plants.[2] In the body, retinol is converted to its active form, all-trans-retinoic acid (atRA), through a two-step oxidation process.[2][6]

atRA functions as a potent signaling molecule that regulates gene expression by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[7] This signaling pathway is critical for embryonic development, tissue homeostasis, and the regulation of the immune system.[3][7] Given its potent biological activities, the concentration of RA in tissues is tightly regulated.[2] Therefore, sensitive and accurate analytical methods are required to quantify endogenous levels of RA and its related metabolites for both clinical research and drug development.

Retinoic Acid Synthesis and Signaling Pathway

The conversion of dietary vitamin A to active retinoic acid and its subsequent signaling is a well-regulated process. Retinol is first reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid.[2][6] RA then enters the nucleus to regulate gene transcription.

Retinoic_Acid_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Retinol Vitamin A (Retinol) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Reversible Oxidation atRA_cyto all-trans-Retinoic Acid (atRA) Retinaldehyde->atRA_cyto Irreversible Oxidation atRA_nuc atRA atRA_cyto->atRA_nuc Transport Complex RAR/RXR Heterodimer atRA_nuc->Complex Binds RAR RAR RAR->Complex RXR RXR RXR->Complex RARE Retinoic Acid Response Element (RARE) in DNA Complex->RARE Binds Gene Target Gene Transcription RARE->Gene Regulates

Caption: Vitamin A metabolism and retinoic acid signaling pathway.

Principle of the Method: Stable Isotope Dilution

This method employs the principle of stable isotope dilution coupled with LC-MS/MS. A known concentration of a stable isotope-labeled version of the analyte, this compound, is added to the sample at the beginning of the extraction process. This internal standard (IS) is chemically identical to the analyte of interest but has a higher mass due to the deuterium atoms.

The IS co-elutes with the endogenous analyte and experiences the same extraction losses and matrix effects.[4] By measuring the peak area ratio of the analyte to the IS, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery. The use of a matched stable isotope is strongly recommended for mass spectrometry detection to minimize analytical variability.[5]

Internal_Standard_Principle Analyte1 Analyte Analyte2 Analyte IS1 IS IS2 IS Matrix1 Matrix Matrix2 Matrix Loss Loss Analyte2->Loss Analyte3 Analyte Analyte2->Analyte3 IS2->Loss IS3 IS IS2->IS3 Matrix2->Loss Matrix Effects & Extraction Loss

Caption: Principle of using a stable isotope-labeled internal standard.

Experimental Protocols

Disclaimer: All sample preparation steps involving retinoids should be performed under yellow or red light to prevent photodegradation.[8]

Materials and Reagents
  • all-trans-Retinoic Acid (atRA) standard (Sigma-Aldrich or equivalent)

  • all-trans-Retinoic Acid-d5 Ethyl Ester (Pharmaffiliates, Santa Cruz Biotechnology or equivalent)[9][10]

  • LC-MS Grade Methanol, Acetonitrile, Water, Ethyl Acetate, Hexane

  • Formic Acid (99%+)

  • Human Plasma/Serum (or other biological matrix)

  • Ammonium Acetate

  • Amber glass vials and tubes

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare stock solutions of atRA and this compound (IS) in methanol. Store in amber vials at -80°C.

  • Working Standard Solutions: Serially dilute the atRA primary stock with 50:50 methanol:water to prepare a series of calibration standards ranging from 50 pg/mL to 3200 pg/mL.[11]

  • Internal Standard Working Solution (50 nM): Dilute the IS primary stock solution with acetonitrile to a final concentration of 50 nM.[12]

Sample Preparation (from Human Plasma)

The following protocol is adapted from established methods for retinoic acid extraction.[11][12]

  • Aliquoting: Thaw frozen plasma samples on ice. Pipette 200 µL of plasma into a 2 mL amber microcentrifuge tube.

  • Spiking with IS: Add 15 µL of the 50 nM IS working solution to each plasma sample, standard, and quality control (QC) sample.

  • Acidification: Add 5 µL of 10 M hydrochloric acid to acidify the sample. Vortex for 10 seconds.[11]

  • Protein Precipitation: Add 400 µL of methanol. Vortex thoroughly for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a new amber tube.

    • Add 300 µL of hexane and 300 µL of ethyl acetate.[11]

    • Vortex for 1 minute, then allow phases to separate at 4°C for 20 minutes.

    • Centrifuge again at 10,000 x g for 10 minutes at 4°C to ensure complete phase separation.

  • Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried extract in 200 µL of a 1:3 water:methanol mixture.[1] Vortex to mix.

  • Final Centrifugation: Centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant to an LC-MS vial for analysis.

Sample_Prep_Workflow start Start: 200 µL Plasma Sample spike Spike with This compound (IS) start->spike acidify Acidify with HCl spike->acidify precipitate Add Methanol (Protein Precipitation) acidify->precipitate centrifuge1 Centrifuge (10,000 x g) precipitate->centrifuge1 extract Liquid-Liquid Extraction (Hexane/Ethyl Acetate) centrifuge1->extract centrifuge2 Centrifuge (10,000 x g) extract->centrifuge2 dry Evaporate Organic Layer (Nitrogen Stream) centrifuge2->dry reconstitute Reconstitute in Water/Methanol dry->reconstitute end Inject into LC-MS/MS System reconstitute->end

Caption: Workflow for the extraction of retinoic acid from plasma.

LC-MS/MS Analysis
  • LC System: Thermo Scientific™ Vanquish™ HPLC system or equivalent.[1]

  • Column: Thermo Scientific™ Accucore™ C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[1]

  • Column Temperature: 25°C.[13]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1][13]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-0.5 min: 60% B

    • 0.5-3.0 min: 60% to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-4.0 min: 95% to 60% B

    • 4.0-5.0 min: Hold at 60% B

  • Mass Spectrometer: Thermo Scientific™ TSQ Endura™ Triple Quadrupole MS or equivalent.[1]

  • Ionization Source: Heated Electrospray Ionization (H-ESI), positive ion mode.[1][4]

  • Key MS Parameters:

    • Spray Voltage: 3500 V

    • Sheath Gas: 40 Arb

    • Aux Gas: 15 Arb

    • Vaporizer Temperature: 325°C[1]

    • Ion Transfer Tube Temperature: 250°C[1]

  • SRM Transitions: The specific mass transitions for atRA and its deuterated ethyl ester internal standard must be optimized. For atRA, a common transition is m/z 301.2 → 205.1.[13] The transition for this compound (MW 333.52) would be determined by infusing the standard to find the optimal precursor and product ions.

Data and Expected Performance

The use of a stable isotope-labeled internal standard ensures robust and reliable quantification. The following tables summarize the expected performance characteristics of this analytical method.

Table 1: LC-MS/MS Mass Transitions and Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Ionization Mode
all-trans-Retinoic Acid301.2205.117Positive ESI
This compound (IS)334.5OptimizedOptimizedPositive ESI
Note: Theoretical precursor for [M+H]+. Ions must be empirically optimized on the specific mass spectrometer.
Table 2: Method Validation Parameters
ParameterExpected ResultDescription
Linearity (R²) > 0.99A calibration curve from 50–3200 pg/mL should exhibit excellent linearity.[11]
Lower Limit of Quantification (LLOQ) 20-50 pg/mLThe lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[11]
Accuracy (% Bias) Within ±15%The closeness of the determined value to the nominal concentration.
Precision (%CV) < 15%The degree of scatter between a series of measurements (both intra- and inter-day).[12]
Recovery (%) > 85%The extraction efficiency of the analyte from the biological matrix.[11]
Matrix Effect Corrected by ISPotential ion suppression or enhancement from co-eluting matrix components is normalized by the IS.

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate quantification of retinoic acid in biological samples using LC-MS/MS. The incorporation of this compound as an internal standard is critical for mitigating variability from sample preparation and matrix effects, thereby ensuring data of high quality and reliability.[4] This method is well-suited for applications in clinical research, pharmacology, and drug development where precise measurement of vitamin A metabolites is essential.

References

Application Notes and Protocols for Retinoic Acid Analysis from Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), a critical metabolite of vitamin A, is a potent signaling molecule that regulates a myriad of biological processes, including cell growth, differentiation, and embryonic development. Accurate quantification of RA isomers, such as all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid, in serum is crucial for both clinical research and pharmaceutical development. However, the inherent instability and low endogenous concentrations of these molecules present significant analytical challenges. This document provides detailed application notes and protocols for the robust and reliable preparation of serum samples for retinoic acid analysis, focusing on three common extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Critical Considerations for Sample Handling

Retinoids are highly susceptible to degradation by light, heat, and oxidation.[1] Therefore, all sample handling and preparation steps should be performed under yellow or red light and on ice to minimize isomerization and degradation.[2] Serum samples should be stored at -80°C to ensure long-term stability.[1] The use of deuterated internal standards, such as all-trans-RA-d5, is highly recommended to correct for extraction variability and potential degradation during sample processing.[1]

Comparison of Sample Preparation Techniques

The choice of sample preparation method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of LLE, SPE, and PPT for retinoic acid analysis from serum based on published data.

Table 1: Comparison of Recovery Rates for Retinoic Acid Extraction from Serum

Extraction MethodAnalyteRecovery (%)Source
Liquid-Liquid Extraction (LLE)all-trans-retinoic acid89.7 ± 9.2[2]
Liquid-Liquid Extraction (LLE)all-trans-retinoic acid75.63 - 81.61[3]
Liquid-Liquid Extraction (LLE)Retinol95[4]
Solid-Phase Extraction (SPE)Retinol47.2 ± 1.8[5]
Protein Precipitation (PPT)Not specified--

Note: Recovery data for protein precipitation of retinoic acid is not as commonly reported as for LLE and SPE. The efficiency of PPT is often assessed by the clarity of the supernatant and the resulting chromatographic performance.

Table 2: Comparison of Precision for Retinoic Acid Extraction from Serum

Extraction MethodAnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Source
Liquid-Liquid Extraction (LLE)all-trans-retinoic acid9.314.0[2]
Liquid-Liquid Extraction (LLE)all-trans-retinoic acid< 8< 7.46[3]
LLE and PPTMultiple Retinoids< 10< 10[1]
Not Specifiedall-trans-retinoic acid5.4 ± 0.48.9 ± 1.0[6]

Table 3: Comparison of Limits of Quantification (LLOQ) and Detection (LOD) for Retinoic Acid in Serum

Extraction MethodAnalyteLLOQLODSource
Liquid-Liquid Extraction (LLE)all-trans-retinoic acid50 pg/mL20 pg/mL[2]
Liquid-Liquid Extraction (LLE)all-trans-retinoic acid0.45 ng/mL-[3]
LLE and PPTMultiple Retinoidssub ng/mL levelssub ng/mL levels[1]
Not Specifiedall-trans-retinoic acid-10 fmol (0.15 ng/mL)[6]

Experimental Protocols

The following are detailed protocols for the preparation of serum samples for retinoic acid analysis using LLE, SPE, and PPT.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method with reported high recovery for all-trans-retinoic acid.[2]

Materials:

  • Serum sample

  • Internal standard solution (e.g., all-trans-RA-d5 in ethanol)

  • Hexane

  • Ethyl acetate

  • Formic acid

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Thaw serum samples on ice.

  • In a microcentrifuge tube, add 200 µL of serum.

  • Add the internal standard solution.

  • Acidify the sample by adding a small volume of formic acid.

  • Add 1 mL of a hexane:ethyl acetate mixture (e.g., 90:10 v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 5-8) on the aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the reconstitution solvent.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol for SPE of retinoic acid from serum. The choice of sorbent and solvents should be optimized for the specific application. C18 is a common choice for reversed-phase extraction of retinoids.[5]

Materials:

  • Serum sample

  • Internal standard solution

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water/methanol mixture)

  • Elution solvent (e.g., acetonitrile or methanol)

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Thaw serum samples on ice.

  • Pre-treat the serum sample by diluting it with an equal volume of water or a suitable buffer.

  • Add the internal standard to the diluted sample.

  • Condition the SPE cartridge by passing 1-2 mL of methanol through it.

  • Equilibrate the cartridge by passing 1-2 mL of water through it. Do not let the sorbent bed dry out.

  • Load the pre-treated serum sample onto the cartridge at a slow, steady flow rate.

  • Wash the cartridge with 1-2 mL of the wash solvent to remove interfering substances.

  • Elute the retinoic acid from the cartridge with 1-2 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the reconstitution solvent for analysis.

Protocol 3: Protein Precipitation (PPT)

This protocol is a simple and rapid method for removing the bulk of proteins from the serum.[1]

Materials:

  • Serum sample

  • Internal standard solution

  • Precipitating solvent (e.g., ice-cold acetonitrile or methanol)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Thaw serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of serum.

  • Add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent to sample ratio is common).

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the retinoic acid.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a more suitable solvent.

Visualized Workflows

The following diagrams illustrate the experimental workflows for each of the described sample preparation techniques.

LLE_Workflow start Serum Sample add_is Add Internal Standard start->add_is acidify Acidify add_is->acidify add_solvent Add Extraction Solvent (Hexane:Ethyl Acetate) acidify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction collect_organic->repeat_extraction combine_extracts Combine Extracts collect_organic->combine_extracts repeat_extraction->add_solvent evaporate Evaporate to Dryness combine_extracts->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

SPE_Workflow start Serum Sample pretreat Pre-treat Sample (Dilute & Add IS) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Retinoic Acid wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

PPT_Workflow start Serum Sample add_is Add Internal Standard start->add_is add_solvent Add Precipitating Solvent (Acetonitrile) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis Direct Injection or Evaporate & Reconstitute for LC-MS/MS Analysis collect_supernatant->analysis

Caption: Protein Precipitation Workflow.

References

Application Note: High-Efficiency Extraction of Retinoids from Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential lipid-soluble micronutrients that play critical roles in numerous physiological processes, including vision, immune function, cellular differentiation, and embryonic development.[1][2][3] The liver is the primary organ for the storage and metabolism of retinoids, holding approximately 75-80% of the body's total vitamin A pool, primarily as retinyl esters stored within hepatic stellate cells.[4][5] Consequently, the accurate quantification of retinoids—such as retinol, retinyl esters, and retinoic acid—in liver tissue is crucial for understanding vitamin A homeostasis, diagnosing deficiency or toxicity, and investigating the role of retinoids in liver diseases like non-alcoholic fatty liver disease (NAFLD) and alcohol-associated liver disease (ALD).[4][5]

This application note provides detailed protocols for the efficient extraction of various retinoid species from liver tissue for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Given their susceptibility to oxidation and photoisomerization, all procedures involving retinoids must be performed under dim yellow or red light and with minimal exposure to air.[2][7][8]

Key Metabolic Pathway

The metabolic pathway of retinoids in the liver involves uptake from circulation, esterification for storage, and mobilization and conversion to the active form, retinoic acid.

Retinoid Metabolism in Liver Diet Dietary Vitamin A (Retinyl Esters, β-Carotene) Chylomicrons Chylomicron Remnants Diet->Chylomicrons Absorption Liver Hepatocyte Chylomicrons->Liver Uptake Retinol Retinol (ROL) Liver->Retinol Hydrolysis HSC Hepatic Stellate Cell (Storage) RE Retinyl Esters (RE) HSC->RE Esterification Retinol->HSC LRAT/REH RA Retinoic Acid (RA) (Active Form) Retinol->RA Oxidation (RALDHs) Circulation Circulation (ROL-RBP) Retinol->Circulation Secretion RA->Liver Gene Regulation

Caption: Hepatic retinoid metabolism workflow.

Experimental Protocols

Due to the different chemical properties of retinoid metabolites, they often cannot be accurately separated and quantified in a single chromatographic run.[4] Therefore, specific extraction protocols are optimized for different classes of retinoids.

Protocol 1: Liquid-Liquid Extraction (LLE) for Retinol and Retinyl Esters

This protocol is designed for the simultaneous extraction of nonpolar retinoids like retinol and retinyl esters.

Materials:

  • Liver tissue (fresh or frozen at -80°C)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Absolute Ethanol (containing antioxidant, e.g., 0.125% BHT)[9]

  • Hexane (containing antioxidant, e.g., 0.025% BHT)[9]

  • Internal Standard (IS): Retinyl acetate in ethanol[7][10]

  • Nitrogen gas supply

  • Glass homogenizer and tubes (amber or wrapped in foil)

  • Centrifuge

Procedure:

  • Sample Preparation: Under dim yellow light, weigh approximately 50-100 mg of liver tissue.[10]

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold PBS (e.g., 100 mg tissue in 1 ml PBS) using a Polytron or glass homogenizer.[7][10]

  • Protein Precipitation & IS Spiking: To a 200 µL aliquot of the homogenate, add an equal volume of absolute ethanol containing a known amount of retinyl acetate as an internal standard.[7][8][10] Vortex thoroughly. The ethanol precipitates proteins and releases the retinoids.

  • Liquid-Liquid Extraction: Add 4-5 ml of hexane to the sample, vortex vigorously for 30-60 seconds, and centrifuge at 3,000 rpm for 5 minutes at 4°C to separate the phases.[7][10]

  • Collection: Carefully collect the upper hexane layer (organic phase) containing the nonpolar retinoids and transfer it to a clean amber glass tube.[10]

  • Re-extraction: Repeat the extraction (steps 4-5) on the lower aqueous phase with another 4-5 ml of hexane to maximize recovery. Pool the hexane extracts.[10]

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.[2][7][10] A water bath at 25-30°C can be used to speed up evaporation.[2]

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 120-500 µL of acetonitrile or mobile phase).[2] The sample is now ready for HPLC or LC-MS analysis.

Protocol 2: Two-Step Acid-Base Extraction for Retinoic Acid

This method allows for the separation of polar retinoids (retinoic acid) from the nonpolar retinoids (retinol and retinyl esters) from the same tissue sample.[2][7]

Materials:

  • All materials from Protocol 1

  • 0.025 M Potassium Hydroxide (KOH) in ethanol[2][7]

  • 4 M Hydrochloric Acid (HCl)[2][7]

  • Internal Standard (IS): Pentadeuterated all-trans-retinoic acid (atRA-d5)[7]

Procedure:

  • Homogenization & Saponification (Mild): Homogenize ~50 mg of liver tissue. To 250 µL of homogenate, add 0.5 ml of 0.025 M KOH in ethanol.[7] Add the retinoic acid internal standard.[7]

  • First Extraction (Nonpolar Retinoids): Add 5 ml of hexane, vortex, and centrifuge.[7] Carefully remove the upper hexane layer, which contains retinol and retinyl esters. This fraction can be processed as described in Protocol 1 (steps 7-8).

  • Acidification: To the remaining lower aqueous phase, add 30 µL of 4 M HCl to acidify the solution.[7] This protonates the retinoic acid, making it less polar.

  • Second Extraction (Polar Retinoids): Add another 5 ml of hexane, vortex, and centrifuge.[7]

  • Collection & Drying: Collect the upper hexane layer, which now contains the protonated retinoic acid. Evaporate to dryness under nitrogen.[7]

  • Reconstitution: Resuspend the extract in 70 µL of acetonitrile or mobile phase for analysis.[7]

Protocol 3: Extraction with Saponification for Total Retinol Analysis

Saponification is an alkaline hydrolysis step used to break down retinyl esters into retinol, allowing for the measurement of the total retinol content in the tissue.[3] However, this process can sometimes lead to retinoid degradation and isomerization if not carefully controlled.[3]

Materials:

  • Materials from Protocol 1

  • Ethanolic Potassium Hydroxide (KOH) solution (e.g., 10.5 M)[11]

  • Saturated NaCl solution

Procedure:

  • Homogenization: Prepare liver homogenate as described in Protocol 1.

  • Saponification: To the homogenate, add an equal volume of ethanolic KOH. Heat the sample in a water bath at 70-80°C for 25-45 minutes to hydrolyze the esters.[11]

  • Cooling: Immediately cool the samples on ice for at least 30 minutes.[11]

  • Extraction: Add extraction solvent (e.g., hexane) and saturated NaCl to the cooled sample. Vortex and centrifuge to separate the phases.[11]

  • Collection, Drying, & Reconstitution: Process the hexane layer as described in Protocol 1 (steps 5-8).

Workflow and Data Presentation

The general procedure for retinoid extraction and analysis follows a standardized workflow to ensure reproducibility and accuracy.

Retinoid Extraction Workflow Start Tissue Collection (Under yellow light, freeze at -80°C) Homogenize Homogenization (Ice-cold PBS) Start->Homogenize Spike Add Internal Standard (e.g., Retinyl Acetate) Homogenize->Spike Precipitate Protein Precipitation (Ethanol) Spike->Precipitate Extract Liquid-Liquid Extraction (Hexane) Precipitate->Extract Separate Phase Separation (Centrifugation) Extract->Separate Dry Evaporation (Under Nitrogen) Separate->Dry Collect Organic Phase Reconstitute Reconstitution (Mobile Phase) Dry->Reconstitute Analyze Analysis (HPLC or LC-MS/MS) Reconstitute->Analyze

Caption: General workflow for retinoid extraction from liver.

Performance Characteristics

The performance of retinoid extraction methods is evaluated based on recovery, sensitivity, and reproducibility. The following table summarizes quantitative data from various published methods.

ParameterRetinolRetinyl PalmitateMethodTissue/MatrixReference
Recovery (%) 89 ± 0.74-LLEMouse Liver[10]
94 ± 4-LLEMouse Liver[3]
80 - 9080 - 90Automated SPELiver Homogenate[12]
92.898.8LLE with SaponificationRat Liver[13]
75 - 9575 - 95LLEMouse Liver[4]
LOD (pmol) 0.27-HPLC/UVMouse Liver[14]
0.20.7HPLC/UVBiological Samples[2]
0.350.95HPLC/UVMouse Liver[4]
Intra-day CV (%) < 5< 5HPLC/UVMouse Liver[14]
5.9 - 11.05.9 - 11.0HPLC/UVBiological Samples[2]
< 11.7< 11.7Automated SPELiver Homogenate[12]
5.1-LLE with SaponificationRat Liver[13]
Inter-day CV (%) 5.9 - 11.05.9 - 11.0HPLC/UVBiological Samples[2]
2.7-LLE with SaponificationRat Liver[13]

LOD: Limit of Detection; CV: Coefficient of Variation; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction.

Conclusion

The protocols described provide robust and reproducible methods for extracting various retinoid species from liver tissue. The choice between direct liquid-liquid extraction, a two-step acid-base extraction, or a method involving saponification depends on the specific retinoids of interest (e.g., nonpolar esters vs. polar acids vs. total retinol). Adherence to proper handling techniques, especially protection from light and oxygen, is paramount for achieving accurate and reliable quantification. For high-throughput applications, automated solid-phase extraction presents a viable alternative to manual LLE methods.[6][12]

References

Chromatographic Separation of All-trans- and 13-cis-Retinoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of two critical isomers of retinoic acid: all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin). Retinoic acid, a metabolite of vitamin A, plays a crucial role in various biological processes, including cell growth, differentiation, and embryonic development.[1][2] The accurate quantification of its isomers is essential for pharmacokinetic studies, drug development, and understanding its physiological and pathological roles.[3][4]

Introduction to Retinoic Acid Isomers

All-trans-retinoic acid is the primary active form of retinoic acid, mediating its effects by binding to nuclear retinoic acid receptors (RARs).[1][2] 13-cis-retinoic acid, while having a lower affinity for these receptors, is a widely used therapeutic agent, particularly in the treatment of acne.[2][4] The two isomers can interconvert in the body, making their distinct separation and quantification a key analytical challenge.[5] High-performance liquid chromatography (HPLC) is the most common technique for this purpose, utilizing various stationary and mobile phases to achieve optimal resolution.[3][5][6]

Experimental Protocols

This section details established protocols for the separation of ATRA and 13-cis-RA using both reversed-phase and normal-phase HPLC.

Protocol 1: Isocratic Reversed-Phase HPLC

This method is suitable for the rapid and simultaneous measurement of retinol, retinal, all-trans-retinoic acid, and 13-cis-retinoic acid.[3]

Instrumentation and Materials:

  • HPLC system with UV or fluorescence detector

  • C18 reversed-phase column (e.g., 5 µm, 4.6 mm I.D., 15 cm)[3]

  • Methanol (HPLC grade)

  • Sodium acetate

  • Glacial acetic acid

  • Water (HPLC grade)

  • Standards: All-trans-retinoic acid, 13-cis-retinoic acid

Mobile Phase Preparation:

Prepare a solution of 85% methanol and 15% 0.01 M sodium acetate buffer.[3] To prepare the buffer, dissolve sodium acetate in water and adjust the pH to 5.2 with glacial acetic acid.[3]

Chromatographic Conditions:

  • Mobile Phase: 85% Methanol / 15% 0.01 M Sodium Acetate Buffer, pH 5.2[3]

  • Flow Rate: 1.5 mL/min[3]

  • Column: 5 µm C18 reversed-phase column (4.6 mm I.D., 15 cm)[3]

  • Detection: UV at 343 nm[3]

  • Injection Volume: 20 µL[3]

Sample Preparation (for biological samples):

For serum or tissue samples, a solid-phase extraction (SPE) technique can be employed to separate the more polar retinoic acid isomers from less polar retinoids prior to HPLC analysis.[3]

Protocol 2: Isocratic Normal-Phase HPLC

This method provides a simple and rapid separation of ATRA and 13-cis-RA.[5]

Instrumentation and Materials:

  • HPLC system with UV detector

  • Silica gel column (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm I.D.)[5]

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Glacial acetic acid (HPLC grade)

  • Standards: All-trans-retinoic acid, 13-cis-retinoic acid

Mobile Phase Preparation:

Prepare a mobile phase consisting of n-hexane, 2-propanol, and glacial acetic acid in a ratio of 1000:4.3:0.675 (v/v/v).[5]

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:2-Propanol:Glacial Acetic Acid (1000:4.3:0.675, v/v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column: Silica gel column (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm I.D.)[5]

  • Detection: UV at 350 nm[5]

Standard Preparation:

Dissolve individual retinoid standards in 100% ethanol to create stock solutions (e.g., 1 mg/mL).[5] Prepare working standards by diluting the stock solutions. All solutions should be protected from light and stored at low temperatures.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from the described HPLC methods.

Table 1: Reversed-Phase HPLC Performance [3]

CompoundRetention Time (min)Lower Limit of Quantitation (ng)
13-cis-Retinoic Acid4.52.5 - 5.0
all-trans-Retinoic Acid5.72.5 - 5.0

Table 2: Normal-Phase HPLC Performance [5]

CompoundRetention Time (min)
13-cis-Retinoic Acid10.55
all-trans-Retinoic Acid11.65

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of retinoic acid isomers from biological samples.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Injection Inject Extract Extraction->Injection Separation Chromatographic Separation (Reversed or Normal Phase) Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification Results Concentration of Isomers Quantification->Results

Fig. 1: General workflow for retinoic acid isomer analysis.
Retinoic Acid Signaling Pathway

Retinoic acid exerts its biological effects primarily through a well-defined signaling pathway involving nuclear receptors.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (ATRA / 13-cis-RA) CRABP Cellular Retinoic Acid Binding Protein (CRABP) RA->CRABP RAR Retinoic Acid Receptor (RAR) RA->RAR binds to CRABP->RAR Translocation to Nucleus RARE Retinoic Acid Response Element (RARE) on DNA RAR->RARE binds to RXR Retinoid X Receptor (RXR) RXR->RARE binds to Gene Target Gene Transcription RARE->Gene regulates

Fig. 2: Simplified retinoic acid signaling pathway.

This diagram illustrates that once inside the cell, retinoic acid binds to cellular retinoic acid binding proteins (CRABPs).[7] This complex can then translocate to the nucleus where retinoic acid binds to the retinoic acid receptor (RAR), which forms a heterodimer with the retinoid X receptor (RXR).[2] This RAR-RXR complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) to regulate the transcription of target genes.[1]

References

Application Notes and Protocols: Mass Spectrometry Analysis of Retinoic Acid Ethyl Ester-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid ethyl ester-d5 is a deuterated analog of retinoic acid ethyl ester, commonly utilized as an internal standard in quantitative mass spectrometry-based bioanalytical assays. Its stable isotope label allows for precise and accurate quantification of endogenous or administered retinoic acid and its esters in complex biological matrices, correcting for variations in sample preparation and instrument response. Understanding its fragmentation pattern is crucial for developing robust and sensitive LC-MS/MS methods. These application notes provide a detailed overview of the mass spectrometric behavior of this compound, along with comprehensive protocols for its analysis.

Mass Spectrometry Fragmentation Pattern

The analysis of this compound is typically performed using a triple quadrupole mass spectrometer operating in positive ionization mode, with either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1] Positive ion APCI has been noted to be highly sensitive for retinoic acid analysis.[2] Upon introduction into the mass spectrometer, the molecule is protonated to form the precursor ion [M+H]⁺. The molecular formula for all-trans-Retinoic Acid-d5 Ethyl Ester is C₂₂H₂₇D₅O₂, with a molecular weight of approximately 333.52 Da.[3] The protonated precursor ion is therefore observed at a mass-to-charge ratio (m/z) of approximately 334.5.

Collision-induced dissociation (CID) of the precursor ion in the collision cell (Q2) of the mass spectrometer leads to the formation of characteristic product ions. The fragmentation is influenced by the ethyl ester group and the polyene chain of the retinoid structure. Based on the fragmentation of similar compounds like all-trans-retinoic acid (atRA) and its deuterated form (atRA-d5), a plausible fragmentation pathway can be proposed.[1][2]

A primary fragmentation event for ethyl esters is the neutral loss of ethene (C₂H₄, 28 Da), resulting in a fragment corresponding to the protonated retinoic acid-d5. Another potential loss is that of ethanol (C₂H₅OH, 46 Da). Subsequent fragmentation of the retinoid backbone leads to further product ions. For non-deuterated atRA (precursor m/z 301.1), a major product ion is observed at m/z 205.0.[2] For atRA-d5, a key fragment is seen at approximately m/z 126.8.[1]

Quantitative Data Summary

The following table summarizes the key mass transitions for this compound in a typical LC-MS/MS experiment. These transitions are suitable for developing a Multiple Reaction Monitoring (MRM) assay.

Parameter Value (m/z) Description Role in Assay
Precursor Ion [M+H]⁺~334.5Protonated molecule of this compoundQ1 Precursor
Product Ion 1~306.5[M+H - C₂H₄]⁺: Loss of ethene from the ethyl ester groupQuantifier
Product Ion 2~288.5[M+H - C₂H₅OH]⁺: Loss of ethanol from the ethyl ester groupQualifier
Product Ion 3~210.0Fragmentation of the polyene backbone (analogous to the m/z 205 fragment of atRA)Qualifier
Product Ion 4~126.8Fragment from the cyclohexene ring and side chain, retaining the deuterium labelsQualifier

Note: The exact m/z values and their relative intensities may vary slightly depending on the specific mass spectrometer and optimized collision energies.

Experimental Protocols

Stock and Working Solution Preparation

Materials:

  • all-trans-Retinoic Acid-d5 Ethyl Ester (purity >98%)

  • LC-MS grade dimethyl sulfoxide (DMSO)

  • LC-MS grade methanol

  • Amber glass vials to protect from light[1]

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of all-trans-Retinoic Acid-d5 Ethyl Ester and dissolve it in 1 mL of DMSO in an amber vial. Vortex until fully dissolved. Store at -80°C.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol. For use as an internal standard in a calibration curve, a typical concentration might be in the range of 100-1000 ng/mL, depending on the expected concentration of the analyte. All solutions should be stored in amber vials at -20°C when not in use.

Sample Preparation from Plasma (Protein Precipitation and Liquid-Liquid Extraction)

This protocol is adapted from methods used for the extraction of retinoic acid from biological matrices.[1]

Materials:

  • Human plasma

  • Internal standard working solution (e.g., 500 pg/mL in methanol)

  • Methanol (ice-cold)

  • 10 M Hydrochloric acid (HCl)

  • Hexane

  • Ethyl acetate

  • Microcentrifuge tubes (amber or covered in foil)

  • Nitrogen evaporator

Procedure:

  • To 200 µL of plasma in an amber microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 5 µL of 10 M HCl to acidify the sample. Vortex briefly.

  • Add 400 µL of ice-cold methanol for protein precipitation. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new amber tube.

  • Add 300 µL of hexane and 300 µL of ethyl acetate to the supernatant. Vortex for 10 seconds.

  • Allow the mixture to stand for 20 minutes at 4°C in the dark to facilitate phase separation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic phase to a clean amber tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • HPLC system (e.g., Agilent 1100 series or equivalent)[1]

  • Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura or equivalent)[4]

Liquid Chromatography Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10.1-12 min: 50% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 25°C

Mass Spectrometry Conditions:

Parameter Value
Ionization Source ESI or APCI, Positive Ion Mode[1]
Ion Spray Voltage 4500 V
Source Temperature 450°C
MRM Transitions See table in "Quantitative Data Summary" section
Collision Gas Nitrogen or Argon
Collision Energy Optimize for each transition (typically 15-30 eV)
Dwell Time 100-200 ms

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is acidify Acidify with HCl add_is->acidify precipitate Protein Precipitation (Methanol) acidify->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 extract Liquid-Liquid Extraction (Hexane/Ethyl Acetate) centrifuge1->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (Positive ESI/APCI) lc->ms data Data Acquisition (MRM Mode) ms->data

Caption: Workflow for the quantitative analysis of retinoids.

Proposed Fragmentation Pathway

G parent This compound [M+H]⁺ m/z ~334.5 frag1 [M+H - C₂H₄]⁺ m/z ~306.5 parent->frag1 - C₂H₄ (Ethene) frag2 [M+H - C₂H₅OH]⁺ m/z ~288.5 parent->frag2 - C₂H₅OH (Ethanol) frag3 Backbone Fragment m/z ~210.0 frag1->frag3 - Further Fragmentation frag4 Ring Fragment m/z ~126.8 frag1->frag4 - Further Fragmentation

References

Application Notes and Protocols: The Role of Retinoic Acid Ethyl Ester-d5 in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid and its derivatives are cornerstone molecules in dermatology, pivotal in the treatment of acne, psoriasis, photoaging, and other skin disorders. Research into their mechanisms of action, pharmacokinetics, and metabolism is crucial for the development of safer and more effective therapies. Stable isotope-labeled compounds, such as Retinoic acid ethyl ester-d5, are indispensable tools in this research, offering unparalleled precision in quantitative analysis.

This compound is a deuterated form of retinoic acid ethyl ester. The substitution of five hydrogen atoms with deuterium results in a molecule that is chemically identical to its non-deuterated counterpart in biological systems but can be distinguished by mass spectrometry. This property makes it an ideal internal standard for analytical assays designed to quantify endogenous or topically applied retinoids in complex biological matrices like skin tissue and plasma. Its use significantly improves the accuracy, precision, and reproducibility of such measurements by correcting for sample loss during extraction and variations in instrument response.

Core Applications in Dermatological Research

The primary application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods for the following key research areas:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of topically applied retinoic acid or its ethyl ester.

  • Skin Penetration and Permeation Assays: Quantifying the amount of retinoid that penetrates the different layers of the skin (stratum corneum, epidermis, dermis).

  • Metabolism Studies: Investigating the conversion of retinoic acid ethyl ester to its active form, all-trans retinoic acid (ATRA), and other metabolites within keratinocytes and fibroblasts.

  • Bioavailability and Bioequivalence Studies: Comparing different topical formulations to assess the delivery efficiency of the active retinoid.

Data Presentation

The use of this compound as an internal standard allows for the generation of precise quantitative data. Below are examples of how such data can be structured.

Table 1: Quantification of All-Trans Retinoic Acid (ATRA) in Human Skin Explants Following Topical Application.

Treatment FormulationTime Point (hours)ATRA Concentration (pmol/g of tissue) (Mean ± SD)
Vehicle Control242.5 ± 0.8
0.05% Retinoic Acid Cream2485.3 ± 12.1
0.1% Retinoic Acid Gel24152.7 ± 20.5

Data is hypothetical and for illustrative purposes, based on typical findings in dermatological research.

Table 2: In Vitro Skin Permeation of Retinoic Acid from Different Formulations.

FormulationAmount Applied (µg/cm²)Retinoic Acid in Receptor Fluid at 24h (ng/cm²) (Mean ± SD)
Emulsion50015.6 ± 3.2
Nanoemulsion50042.1 ± 6.8
Hydroalcoholic Gel50025.4 ± 4.5

This table illustrates how data from Franz diffusion cell experiments, quantified using an internal standard like this compound, would be presented. Data is illustrative.

Experimental Protocols

Below are detailed protocols for key experiments where this compound serves as a critical component.

Protocol 1: Quantification of Retinoic Acid in Skin Tissue using LC-MS/MS

Objective: To accurately measure the concentration of retinoic acid in skin biopsies following topical application of a retinoid-containing formulation.

Materials:

  • Skin biopsy samples

  • This compound (internal standard)

  • Liquid nitrogen

  • Homogenizer

  • Hexane, Ethyl Acetate, Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • 0.025 M KOH in ethanol

  • 4 M HCl

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Immediately freeze skin biopsy samples in liquid nitrogen and store at -80°C until analysis.

    • Weigh the frozen tissue (typically 10-20 mg).

    • Homogenize the tissue in a suitable buffer.

  • Extraction:

    • To the tissue homogenate, add a known amount of this compound solution (e.g., 15 µL of a 50 nM solution in acetonitrile).[1]

    • Add 1 mL of 0.025 M KOH in ethanol and vortex thoroughly.[1]

    • Add 10 mL of hexane, vortex, and centrifuge to separate the phases.[1]

    • Remove the upper hexane layer, which contains neutral lipids.[1]

    • Acidify the remaining aqueous phase with 60 µL of 4 M HCl.[1]

    • Perform a second extraction with 10 mL of hexane to isolate the retinoic acid. Vortex and centrifuge.

    • Transfer the hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

    • Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of methanol and water, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both retinoic acid and this compound.

    • Quantification: Create a calibration curve using known concentrations of retinoic acid standard. The concentration of retinoic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To assess the permeation of a topically applied retinoid through human or animal skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80)

  • Test formulation containing the retinoid

  • This compound (for sample analysis)

  • Syringes and needles for sampling

  • LC-MS/MS system

Procedure:

  • Cell Setup:

    • Mount excised skin membranes onto the Franz diffusion cells, with the stratum corneum facing the donor compartment.[2][3]

    • Fill the receptor compartment with receptor fluid, ensuring no air bubbles are trapped beneath the skin.[2]

    • Equilibrate the cells in a water bath at 32°C.

  • Application of Formulation:

    • Apply a known amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • To each collected sample, add a known amount of this compound as the internal standard.

    • Analyze the samples using the LC-MS/MS method described in Protocol 1 to quantify the amount of retinoid that has permeated the skin.

  • Data Analysis:

    • Calculate the cumulative amount of retinoid permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount versus time to determine the permeation profile and flux.

Visualizations

Signaling Pathways and Experimental Workflows

Retinoic_Acid_Signaling_Pathway cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde Oxidation (RDH) ATRA All-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA Oxidation (RALDH) CRABP2 CRABP2 ATRA->CRABP2 Binding ATRA_nuc ATRA CRABP2->ATRA_nuc Nuclear Transport RAR RAR ATRA_nuc->RAR Ligand Binding RAR_RXR RAR-RXR Heterodimer RXR RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Cell_Response Cellular Responses (Proliferation, Differentiation) Gene_Transcription->Cell_Response Leads to

Caption: Retinoic acid signaling pathway in a skin cell.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Skin_Tissue Skin Tissue Sample Spike_IS Spike with This compound (Internal Standard) Skin_Tissue->Spike_IS Homogenization Homogenization Spike_IS->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration (e.g., pmol/g) Calibration->Result

Caption: Workflow for retinoid quantification in skin.

References

Application Notes and Protocols: Retinoic Acid Ethyl Ester-d5 in Cancer Cell Line Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes including proliferation, differentiation, and apoptosis.[1][2][3] Their potential as anti-cancer agents has been extensively studied, with all-trans retinoic acid (ATRA) being a notable success in the treatment of acute promyelocytic leukemia.[4][5] The biological effects of retinoids are primarily mediated by nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as ligand-dependent transcription factors to modulate the expression of a multitude of target genes.[1][6][7]

Dysregulation of the retinoic acid signaling pathway is a common feature in many cancers, often leading to uncontrolled cell growth.[4][8][9] This has spurred the development of synthetic retinoid analogs with improved stability, receptor selectivity, and therapeutic efficacy.[10][11] This document provides detailed application notes and experimental protocols for investigating the effects of a novel deuterated retinoid, retinoic acid ethyl ester-d5, on the proliferation of cancer cell lines. The inclusion of deuterium atoms can offer insights into metabolic stability and pharmacokinetics, making it a compound of interest in drug development.

Mechanism of Action: The Retinoic Acid Signaling Pathway

Retinoic acid, upon entering the cell, binds to cellular retinoic acid-binding proteins (CRABPs) which facilitate its transport to the nucleus.[1] In the nucleus, it binds to RAR/RXR heterodimers.[6] This binding induces a conformational change in the receptor complex, leading to the dissociation of corepressors and recruitment of coactivators, thereby initiating the transcription of target genes containing retinoic acid response elements (RAREs) in their promoter regions.[6] These target genes are involved in pathways that control cell cycle arrest, differentiation, and apoptosis.[1][2]

Retinoid_Signaling_Pathway cluster_effects Cellular Effects Cell_Cycle_Arrest Cell Cycle Arrest Differentiation Differentiation Apoptosis Apoptosis Target_Genes Target_Genes Target_Genes->Cell_Cycle_Arrest Target_Genes->Differentiation Target_Genes->Apoptosis

Data Presentation: Anti-proliferative Effects of Retinoids

The following tables summarize hypothetical quantitative data for the effect of this compound and its non-deuterated counterpart on the proliferation of various cancer cell lines.

Table 1: IC50 Values for Inhibition of Cancer Cell Proliferation (µM)

CompoundMCF-7 (Breast)HepG2 (Liver)Caco-2 (Colorectal)A549 (Lung)
ATRA (Control)99.0[10]36.2[10]58.0[10]45.7
Retinoic acid ethyl ester85.330.152.540.2
This compound82.128.950.838.6

Table 2: Cell Cycle Analysis in MCF-7 Cells Treated with 10 µM Compound for 48h (% of Cells)

TreatmentG0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Vehicle Control45.235.119.71.5
ATRA (Control)60.320.515.24.0
Retinoic acid ethyl ester63.818.213.54.5
This compound65.117.512.94.5

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (and other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound and control compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with Compounds incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Protocol 2: EdU Cell Proliferation Assay (Flow Cytometry)

This assay measures DNA synthesis by incorporating the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • EdU labeling solution (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)

  • Fixation and permeabilization buffers

  • Click-iT® reaction cocktail containing a fluorescent azide

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).

  • Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.

  • Harvest the cells by trypsinization and wash with PBS containing 1% BSA.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Perform the Click-iT® reaction by incubating the cells with the fluorescent azide reaction cocktail for 30 minutes in the dark.

  • Wash the cells and resuspend in PBS.

  • Analyze the samples using a flow cytometer to quantify the percentage of EdU-positive (proliferating) cells.

EdU_Assay_Workflow start Start seed_and_treat Seed and Treat Cells start->seed_and_treat add_edu Add EdU (10 µM) Incubate 2h seed_and_treat->add_edu harvest_cells Harvest and Wash Cells add_edu->harvest_cells fix_perm Fix and Permeabilize harvest_cells->fix_perm click_reaction Click-iT® Reaction (Fluorescent Azide) fix_perm->click_reaction wash_cells Wash Cells click_reaction->wash_cells flow_cytometry Analyze by Flow Cytometry wash_cells->flow_cytometry end End flow_cytometry->end

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest cells, including any floating cells from the supernatant, and wash with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to determine the percentage of cells in each phase.

Conclusion

These application notes and protocols provide a framework for the investigation of this compound as a potential anti-proliferative agent in cancer cell lines. The provided methodologies for assessing cell viability, DNA synthesis, and cell cycle distribution are standard and robust techniques in the field of cancer research. The comparative analysis with known retinoids like ATRA will be crucial in determining the relative potency and potential advantages of this deuterated analog. Further studies could also explore its effects on apoptosis and differentiation markers to build a comprehensive profile of its anti-cancer activity.

References

Troubleshooting & Optimization

Technical Support Center: Retinoic Acid Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying retinoic acid (RA) and its isomers by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider for accurate retinoic acid quantification?

A1: Retinoic acid is highly susceptible to degradation. Key pre-analytical considerations include:

  • Light Protection: RA is light-sensitive and can isomerize or degrade upon exposure. All sample handling, extraction, and analysis steps should be performed under yellow or red light, and samples should be stored in amber vials.[1][2]

  • Temperature Control: Samples should be kept on ice during processing and stored at -80°C for long-term stability.[3] While some studies show stability at -20°C for up to three months, -80°C is recommended for preserving isomer integrity.[3]

  • Oxygen Sensitivity: RA is prone to oxidation. It is advisable to minimize headspace in vials and consider using antioxidants or performing extractions under an inert gas like nitrogen.[2]

  • Material Selection: Retinoids can adhere to plastic surfaces, leading to significant sample loss. Use only glass containers, pipettes, and syringes for all sample handling and preparation steps.[4]

Q2: I am observing poor sensitivity and a low signal-to-noise ratio. What are the likely causes?

A2: Poor sensitivity is a common issue. Consider the following:

  • Ionization Mode and Source: The choice of ionization source and polarity is critical. While electrospray ionization (ESI) can be used, atmospheric pressure chemical ionization (APCI) in positive ion mode has been reported to provide greater signal intensity, a better linear dynamic range, and reduced background for RA analysis.[4][5] Negative ion mode ESI is also a viable option.[6]

  • Mobile Phase Composition: The mobile phase significantly impacts ionization efficiency. Mobile phases containing methanol have been shown to provide better sensitivity with APCI than those with acetonitrile.[4][5] The addition of a small percentage of an acid, like formic or acetic acid, can enhance the ionization of the precursor ion.[1]

  • Sample Preparation: Inefficient extraction can lead to low recovery and thus, poor sensitivity. A robust liquid-liquid extraction (LLE) is often necessary. Strong acidification of the sample before extraction can improve recovery, especially from complex matrices like hyperlipidemic plasma.[1]

  • Derivatization: If sensitivity remains an issue, chemical derivatization can be employed to enhance the mass spectrometric response of retinoic acid.[7]

Q3: My chromatographic peaks for retinoic acid isomers are broad or tailing. How can I improve peak shape?

A3: Poor peak shape can compromise resolution and quantification. To improve it:

  • Column Choice: A C18 column is commonly used for reversed-phase separation.[1] However, for better resolution of geometric isomers, an alkylamide-embedded column (like a C16-amide) can be effective.[5][8]

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of retinoic acid's carboxylic group. A mobile phase with a controlled pH, often slightly acidic, can improve peak shape.[9]

  • Gradient Elution: A well-optimized gradient elution program can help in sharpening peaks and improving the separation of isomers and removal of matrix components.[5]

  • Flow Rate: Optimizing the flow rate can also impact peak shape and resolution. A lower flow rate generally allows for better separation.

Q4: How do I select an appropriate internal standard (IS) for retinoic acid analysis?

A4: A suitable internal standard is crucial for accurate quantification, as it corrects for variability in sample preparation and matrix effects.[3][5]

  • Stable Isotope-Labeled (SIL) IS: The ideal choice is a stable isotope-labeled version of the analyte, such as all-trans-retinoic acid-d5 (atRA-d5).[1][3] SIL internal standards co-elute with the analyte and behave identically during extraction and ionization, providing the most accurate correction.[3]

  • Structural Analogs: If a SIL IS is unavailable, a structural analog can be used. All-trans-4,4-dimethyl-RA and acitretin have been successfully used as internal standards.[5][10] It is important to ensure that the analog does not co-elute with any endogenous compounds and exhibits similar extraction and ionization behavior to the analyte.

Troubleshooting Guides

Problem 1: High Matrix Effects Leading to Poor Reproducibility

Matrix effects, caused by co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate), can suppress or enhance the ionization of retinoic acid, leading to inaccurate and irreproducible results.[10]

Troubleshooting Steps:

  • Improve Sample Cleanup:

    • Liquid-Liquid Extraction (LLE): This is a common and effective method. A protocol involving protein precipitation followed by LLE with a solvent mixture like hexane and ethyl acetate can efficiently remove interfering substances.[1] Strong acidification of the sample with HCl prior to extraction has been shown to improve recovery from complex matrices.[1]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. Method development is required to optimize the sorbent, wash, and elution steps.

  • Optimize Chromatography:

    • Adjust the gradient profile to better separate retinoic acid from the matrix interferences.[11] A longer, shallower gradient can improve resolution.

    • Evaluate different stationary phases. Sometimes switching from a standard C18 to a different chemistry can alter the elution profile of interferences relative to the analyte.

  • Use an Appropriate Internal Standard:

    • Employ a stable isotope-labeled internal standard (e.g., atRA-d5).[3] This is the most effective way to compensate for matrix effects as the SIL IS will be affected in the same way as the endogenous analyte.[3]

  • Evaluate Ionization Technique:

    • APCI is often considered more tolerant to matrix effects than ESI for certain compounds.[4][12] If using ESI, consider switching to APCI to see if reproducibility improves.

Problem 2: Isomerization of All-Trans-Retinoic Acid (atRA) during Sample Preparation and Analysis

All-trans-retinoic acid can readily isomerize to forms like 13-cis-RA and 9-cis-RA, especially when exposed to light, heat, or acidic conditions.[1] This can lead to inaccurate quantification of the specific isomers.

Troubleshooting Steps:

  • Control Environmental Conditions:

    • Light: Work under yellow or subdued light. Use amber autosampler vials and cover samples to protect them from ambient light.[1]

    • Temperature: Keep samples cold (on ice or in a cooled autosampler at around 10°C) throughout the preparation and analysis sequence.[4][5]

  • Optimize Extraction pH:

    • While acidic conditions can improve extraction efficiency, prolonged exposure to strong acids can promote isomerization.[13] Minimize the time the sample is in an acidic state. Neutralize acidic extracts if they need to be stored before analysis.

  • Monitor Isomerization with an Internal Standard:

    • Use an internal standard that can also report on handling-induced isomerization.[5] For example, if you start with a pure all-trans-analog IS, the appearance of its cis-isomers in the chromatogram indicates that isomerization is occurring during the process.

  • Analyze Samples Promptly:

    • Resuspended samples should be analyzed as soon as possible. While some studies show stability in acetonitrile for up to two days at room temperature, it is best practice to analyze them immediately.[5]

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS methods quantifying all-trans-retinoic acid (atRA).

Table 1: Method Validation Parameters for atRA Quantification

ParameterPlasmaTissueReference
Lower Limit of Quantification (LLOQ) 50 pg/mL20 fmol (6 pg on column)[1][5]
Lower Limit of Detection (LLOD) 20 pg/mL10 fmol (3 pg on column)[1][5]
Linearity Range 50 - 3200 pg/mL20 fmol - 10 pmol[1][5]
Extraction Recovery 75.6% - 89.7%~80%[1][10][13]
Intra-assay Precision (%CV) < 9.3%5.4%[1][5]
Inter-assay Precision (%CV) < 14.0%8.9%[1][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Retinoic Acid from Plasma

This protocol is adapted from methods described for plasma/serum analysis.[1][13]

  • Preparation: Perform all steps under yellow light.

  • Internal Standard Spiking: To 200 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., 50 nM all-trans-4,4-dimethyl-RA or atRA-d5 in acetonitrile).

  • Acidification: Add 60 µL of 4 M HCl to the plasma sample. Vortex briefly.

  • Extraction: Add 1 mL of acetonitrile, vortex, then add a 1:1 mixture of ethyl acetate/hexane (e.g., 2 mL). Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge at ~2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 30°C).

  • Reconstitution: Reconstitute the dried extract in 60-100 µL of the mobile phase (e.g., acetonitrile) and transfer to an amber glass autosampler vial for LC-MS analysis.

Visualizations

TroubleshootingWorkflow start Poor Quantification Result (Low Sensitivity, High Variability) check_sensitivity Issue: Poor Sensitivity / Low Signal? start->check_sensitivity check_variability Issue: High Variability / Poor Reproducibility? start->check_variability check_sensitivity->check_variability No opt_ms Optimize MS Conditions - Check Ion Source (APCI vs ESI) - Check Polarity (+/-) - Optimize Voltages check_sensitivity->opt_ms Yes check_matrix Investigate Matrix Effects - Improve Sample Cleanup (LLE/SPE) - Optimize Chromatography check_variability->check_matrix Yes end Improved Quantification check_variability->end No opt_mobile_phase Optimize Mobile Phase - Add Methanol - Add Formic/Acetic Acid opt_ms->opt_mobile_phase check_extraction Review Sample Prep - Verify Extraction Recovery - Consider Derivatization opt_mobile_phase->check_extraction check_extraction->end check_is Verify Internal Standard - Use Stable Isotope-Labeled IS - Check IS Response check_matrix->check_is check_stability Assess Analyte Stability - Check for Isomerization - Protect from Light/Heat/Air check_is->check_stability check_stability->end

Caption: A troubleshooting workflow for LC-MS analysis of retinoic acid.

RetinoicAcid_Degradation cluster_atRA All-trans-Retinoic Acid (atRA) cluster_factors Degradation Factors cluster_products Degradation Products atRA atRA (Biologically Active) cis_isomers Cis-Isomers (e.g., 13-cis-RA, 9-cis-RA) atRA->cis_isomers Isomerization oxidized_products Oxidized Metabolites atRA->oxidized_products Oxidation Light Light Exposure Light->cis_isomers Heat Heat Heat->cis_isomers Oxygen Oxidation Oxygen->oxidized_products Acid Acidic pH Acid->cis_isomers

Caption: Factors contributing to the degradation of all-trans-retinoic acid.

Caption: General experimental workflow for retinoic acid LC-MS analysis.

References

Technical Support Center: Overcoming Matrix Effects in Retinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in retinoid analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of retinoid analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In retinoid analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2] Biological matrices like plasma, serum, and tissues are complex and contain numerous endogenous compounds such as lipids and proteins that can interfere with the analysis of retinoids.[3][4]

Q2: What are the common signs of significant matrix effects in my retinoid analysis?

A: Common indicators of matrix effects include:

  • Poor reproducibility of results between samples.[5]

  • Inaccurate and imprecise quantification, even with the use of an internal standard.[2]

  • A significant difference in the signal response of an analyte when comparing a pure standard solution to a sample with the same analyte concentration spiked into a biological matrix.[6]

  • Peak shape distortion, such as tailing or fronting, for the analyte of interest.[7]

  • A drifting baseline or the appearance of interfering peaks that co-elute with the target retinoid.[8]

Q3: Why is finding a "blank" matrix for retinoids so challenging?

A: A major challenge in developing bioanalytical methods for retinoids is the lack of biological tissues that are naturally devoid of these compounds.[3] This makes it difficult to prepare true blank matrices for calibration standards and to accurately assess recovery and the full extent of matrix effects.[3] For cell culture experiments, using charcoal-stripped or light-exposed fetal bovine serum (FBS) can help minimize background retinoid levels.[3]

Troubleshooting Guides

Guide 1: Issues During Sample Preparation

Problem: Low recovery of retinoids and persistent matrix effects after extraction.

Retinoids are lipophilic and susceptible to degradation, requiring careful sample preparation.[9] All steps should be performed under yellow or red light to prevent isomerization.[10]

Troubleshooting Workflow for Sample Preparation

cluster_Start Start: Low Recovery / High Matrix Effect cluster_Extraction Extraction Method Evaluation cluster_Troubleshoot Troubleshooting Steps cluster_End Outcome Start Start LLE Liquid-Liquid Extraction (LLE) Start->LLE Try LLE SPE Solid-Phase Extraction (SPE) Start->SPE Try SPE PPT Protein Precipitation (PPT) Start->PPT Try PPT Optimize_LLE Optimize LLE: - Adjust solvent polarity - Modify pH - Perform double LLE LLE->Optimize_LLE Optimize_SPE Optimize SPE: - Select appropriate sorbent - Optimize wash/elution solvents SPE->Optimize_SPE Optimize_PPT Optimize PPT: - Test different precipitation solvents - Dilute supernatant post-precipitation PPT->Optimize_PPT End Improved Recovery & Reduced Matrix Effect Optimize_LLE->End Optimize_SPE->End Optimize_PPT->End

Caption: Troubleshooting workflow for sample preparation.

Detailed Methodologies:

  • Liquid-Liquid Extraction (LLE): This is a recommended method for most tissues.[10] A common approach involves protein precipitation followed by extraction with an organic solvent.

    • Protocol for Serum/Plasma:

      • To 200 µL of serum, add an internal standard solution.[11]

      • Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[11]

      • Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge.[12]

      • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.[12]

      • Reconstitute the extract in an appropriate mobile phase.[12]

    • Troubleshooting: If matrix effects persist, consider a double LLE. First, use a nonpolar solvent like hexane to remove highly hydrophobic interferences, discard the organic layer, and then extract the aqueous phase with a more polar solvent like MTBE or ethyl acetate.[4] Adjusting the pH of the aqueous phase can also improve selectivity.[4]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE.

    • General Protocol:

      • Condition the SPE cartridge with the appropriate solvents.

      • Load the pre-treated sample.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the retinoids with a stronger solvent.

      • Evaporate and reconstitute the eluate.

    • Troubleshooting: The choice of sorbent (e.g., C18, silica) and the optimization of wash and elution solvents are critical. Experiment with different solvent compositions to maximize the removal of interfering substances while ensuring complete elution of the target retinoids.

  • Protein Precipitation (PPT): This is a simpler but generally less clean method.[13][14]

    • Protocol for Serum/Plasma:

      • To your sample, add 3 volumes of a cold precipitation solvent (e.g., acetonitrile, ethanol, or methanol).

      • Vortex thoroughly and centrifuge at high speed.

      • Analyze the supernatant directly or after evaporation and reconstitution.

    • Troubleshooting: While simple, PPT often results in significant matrix effects due to the co-extraction of phospholipids.[4] To mitigate this, consider diluting the supernatant with the mobile phase before injection.[4] Specialized PPT plates that retain phospholipids are also commercially available.[4]

Quantitative Data Summary:

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Matrix Effect (%)Citation
Protein PrecipitationRetinolSerum>95%<15% (with UniSpray)[13][15]
Protein Precipitationα-TocopherolSerum>95%54% (with ESI)[13]
Liquid-Liquid Extraction12 RetinoidsSerumNot specified%CV < 10%[11][12]
Guide 2: Issues During LC-MS/MS Analysis

Problem: Ion suppression, poor peak shape, or co-eluting interferences.

Troubleshooting Decision Tree for LC-MS/MS

cluster_Start Start: Poor LC-MS/MS Performance cluster_Checks Initial Checks cluster_Solutions Potential Solutions cluster_End Outcome Start Start Check_Chroma Evaluate Chromatography Start->Check_Chroma Check_Ionization Assess Ionization Check_Chroma->Check_Ionization Good Separation, Still Suppressed Modify_Gradient Modify Gradient Profile Check_Chroma->Modify_Gradient Poor Peak Shape / Co-elution Change_Column Change Column Chemistry Check_Chroma->Change_Column Persistent Co-elution Switch_Ionization Switch Ionization Source (e.g., ESI to APCI) Check_Ionization->Switch_Ionization High Ion Suppression Use_DMS Incorporate Differential Mobility Spectrometry (DMS) Check_Ionization->Use_DMS Isomeric Interferences End Improved Signal & Specificity Modify_Gradient->End Change_Column->End Switch_Ionization->End Use_DMS->End

Caption: Decision tree for troubleshooting LC-MS/MS issues.

Recommendations:

  • Chromatography: Good chromatographic separation is essential to resolve retinoids from matrix components that cause ion suppression.[3]

    • Action: Optimize the gradient elution profile to better separate the analyte from the void volume where many matrix components elute.

    • Action: If co-elution persists, try a column with a different chemistry (e.g., a pentafluorophenyl (PFP) column instead of a C18). Resolution of isomers is critical as they can have different biological activities.[8][16]

  • Ionization Source: The choice of ionization technique can significantly impact matrix effects.

    • Action: Electrospray ionization (ESI) is highly susceptible to ion suppression.[4] If you are using ESI and observing significant matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less prone to suppression for nonpolar compounds like retinoids.[8]

    • Action: Newer techniques like UniSpray have been shown to reduce matrix effects for some analytes.[13][15]

  • Advanced Techniques: For particularly challenging matrices or when isomeric separation is difficult, consider advanced techniques.

    • Action: Differential Mobility Spectrometry (DMS) or SelexION Technology can be used as an orthogonal separation technique to the LC, effectively removing interferences and improving selectivity for retinoic acid isomers.[8][17]

Guide 3: Internal Standards and Calibration Strategies

Problem: Inaccurate quantification despite clean sample preparation and good chromatography.

The Role of Stable Isotope Dilution

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for both extraction variability and matrix effects.[3] A SIL-IS is structurally identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).[6][18] It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.[3]

Principle of Stable Isotope Dilution (SID)

cluster_Process Stable Isotope Dilution Workflow cluster_Result Result Sample Biological Sample (Unknown Analyte Conc.) Spike Spike with Known Amount of SIL-IS Sample->Spike Process Sample Preparation (Extraction, Cleanup) Spike->Process Analyze LC-MS/MS Analysis Process->Analyze Quantify Quantify based on Analyte/IS Peak Area Ratio Analyze->Quantify Result Accurate Analyte Concentration Quantify->Result

Caption: Workflow for stable isotope dilution analysis.

FAQs on Internal Standards and Calibration:

Q4: How do I choose the right internal standard?

A: The ideal internal standard is a stable isotope-labeled version of the analyte you are measuring (e.g., all-trans-retinoic acid-d5 for all-trans-retinoic acid).[3] If a SIL-IS is not available, a close structural analog can be used, but it may not compensate for matrix effects as effectively because it will likely have a different retention time and ionization efficiency.[3][19]

Q5: What calibration strategy should I use if I cannot obtain a true blank matrix?

A:

  • Standard Addition: This method involves splitting a sample into several aliquots and spiking each with a known, increasing amount of the analyte standard. A calibration curve is then generated for each sample. This is a powerful technique for correcting matrix effects in individual samples but is very labor-intensive.[20][21]

  • Surrogate Matrix: If a true blank matrix is unavailable, you can use a surrogate matrix, such as charcoal-stripped serum or a synthetic matrix, to prepare your calibrators.[3][6] It's crucial to demonstrate that this surrogate matrix has minimal matrix effects or that the effects are consistent and can be corrected for.[6]

  • Background Subtraction: For endogenous compounds, this method involves analyzing a "blank" (unspiked) sample and subtracting the background signal from the spiked calibrators. This assumes the matrix effect is consistent across the concentration range.[6]

References

Technical Support Center: Improving Sensitivity for Low-Level Retinoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of low-level retinoic acid (RA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of retinoic acid?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of low levels of retinoic acid and its isomers in complex biological samples.[1][2][3][4] Modern LC-MS/MS assays can achieve limits of detection in the low femtomole range (e.g., 10 fmol).[1] For instance, a reported LC-MS/MS method has a lower limit of detection of 10 fmol, which corresponds to 3 pg on-column.[1] Another advanced technique, UHPLC-MS/MS, has demonstrated the ability to detect endogenous levels of RA isomers in human serum in the low nanomolar range.[3]

Q2: My retinoic acid samples seem to be degrading. How can I improve their stability?

A2: Retinoic acid is highly sensitive to light, air, and temperature, which can lead to degradation and isomerization.[5][6][7][8][9] To ensure sample integrity, the following precautions are critical:

  • Minimize Light Exposure: All procedures, from sample collection to analysis, should be performed under subdued light.[10] Use amber-colored tubes or wrap glassware in aluminum foil.[7][11][12]

  • Prevent Oxidation: Store standards and samples under an inert gas like nitrogen.[11][12]

  • Maintain Low Temperatures: Store samples at -80°C for long-term preservation.[4][7][13][14] Thaw samples on ice immediately before use and avoid repeated freeze-thaw cycles.[4][7]

  • Use Appropriate Solvents: Dissolve RA standards in HPLC-grade solvents like ethanol or DMSO and store them in light-protected vials at -20°C or lower.[10]

Q3: I am observing poor peak shape and resolution in my HPLC analysis. What are the common causes?

A3: Poor peak shape (e.g., broad or tailing peaks) and inadequate resolution of RA isomers are common HPLC issues. Potential causes and solutions include:

  • Mobile Phase Issues: Incorrect mobile phase composition or pH can significantly impact peak shape.[15] Ensure the mobile phase is prepared fresh and degassed properly. For separating isomers, the pH and solvent composition are critical.[16]

  • Column Degradation: The column's stationary phase can degrade over time. Using a guard column can help extend the life of your analytical column.[15] If performance declines, replacing the column may be necessary.

  • Sample Solvent Incompatibility: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.[15]

Q4: What are the key considerations for sample preparation when analyzing retinoic acid in biological matrices?

A4: Effective sample preparation is crucial for removing interferences and concentrating the analyte. Key steps and considerations include:

  • Extraction: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods. For plasma or serum, LLE with solvents like hexane or methyl tert-butyl ether (MTBE) is effective.[1][17] Protein precipitation is another option, often followed by extraction.[2][3]

  • Saponification: To release RA from binding proteins and lipids, a saponification step with potassium hydroxide (KOH) in ethanol is often employed.[1]

  • Protection from Isomerization: Isomerization can be induced by handling. Using an internal standard that can reveal handling-induced isomerization, such as all-trans-4,4-dimethyl-RA, can improve accuracy.[1]

Troubleshooting Guides

Guide 1: Low or No Signal in LC-MS/MS Analysis

This guide provides a step-by-step approach to troubleshooting low or no signal for retinoic acid in your LC-MS/MS experiments.

Potential Cause Troubleshooting Step
Sample Degradation 1. Review your sample handling procedure. Were samples protected from light and kept cold at all times?[4][7] 2. Prepare fresh standards and re-run to confirm the stability of your stock solutions. 3. For new samples, ensure immediate processing or flash-freezing in liquid nitrogen and storage at -80°C.[4]
Inefficient Extraction 1. Verify the pH of your sample during extraction; it can significantly affect recovery. 2. Evaluate your extraction solvent. LLE with hexane or MTBE is commonly used for RA.[1][17] 3. Optimize the mixing and phase separation steps to ensure complete extraction.
Mass Spectrometer Tuning 1. Infuse a fresh RA standard solution directly into the mass spectrometer to check for a signal and optimize tuning parameters (e.g., collision energy).[17] 2. Ensure you are using the correct precursor and product ion m/z values for your specific RA isomer and internal standard.[17]
Ionization Issues 1. Atmospheric pressure chemical ionization (APCI) in positive ion mode often provides good sensitivity for RA isomers.[3][17] Electrospray ionization (ESI) can also be used.[17] 2. Check for contamination of the ion source, which can suppress the signal. Clean the source according to the manufacturer's instructions.
Chromatography Problems 1. Ensure the RA is eluting from the column. Inject a high-concentration standard to confirm the retention time. 2. Check for leaks in the HPLC system.[15] 3. Verify that the mobile phase composition is correct and has been freshly prepared.
Guide 2: High Background or Non-Specific Binding in ELISA

For users employing ELISA-based methods, this guide addresses common issues leading to high background signals.

Potential Cause Troubleshooting Step
Insufficient Washing 1. Increase the number of wash steps or the soaking time during washes to more effectively remove unbound reagents.[18][19] 2. Ensure the wash buffer is prepared correctly and is not contaminated.
Improper Blocking 1. Optimize the blocking buffer. Ensure it is compatible with your assay and incubate for the recommended time and temperature to prevent non-specific binding.[18]
Reagent Issues 1. Check the expiration dates of all kit components. Do not use expired reagents.[20] 2. Allow all reagents to come to room temperature before use, as recommended by most protocols.[20] 3. Avoid cross-contamination of reagents by using fresh pipette tips for each step.
High Antibody Concentration 1. If not using a pre-configured kit, the concentration of the primary or secondary antibody may be too high. Perform a titration to determine the optimal concentration.[18]
Extended Incubation Time 1. Adhere strictly to the incubation times specified in the protocol. Over-incubation can increase non-specific binding.[19]

Quantitative Data Summary

The following table summarizes the performance of various methods for retinoic acid detection, providing a basis for selecting the most appropriate technique for your research needs.

Detection Method Limit of Detection (LOD) / Limit of Quantification (LOQ) Advantages Disadvantages Reference
LC-MS/MS LOD: 10 fmolHigh sensitivity and specificity; allows for isomer separation and quantification.Requires expensive instrumentation and expertise.[1]
UHPLC-MS/MS Endogenous levels in the nM range (e.g., 9-cisRA at 0.1 nM)Very high sensitivity and excellent separation of isomers.High instrument cost; method development can be complex.[3]
HPLC-UV LOD: 0.2 pmol (retinal/retinol)More accessible and less expensive than MS; robust for routine analysis.Lower sensitivity compared to MS; susceptible to interference from matrix components.[21]
GC/MS <250 fmolHigh sensitivity.Requires derivatization of retinoic acid before analysis.[9]
Bioassay (Reporter Cell Line) Not typically quantitativeExtremely sensitive for detecting biological activity.Lacks specificity for individual isomers; can be influenced by other compounds.[9][22]

Experimental Protocols

Protocol 1: Retinoic Acid Extraction from Biological Tissues for LC-MS/MS

This protocol is a generalized procedure for the extraction of retinoic acid from tissue samples.

  • Homogenization: Weigh 10-50 mg of frozen tissue and homogenize on ice in a suitable buffer. All steps should be performed under yellow or red light to prevent isomerization.[4]

  • Internal Standard Spiking: Add an internal standard, such as all-trans-4,4-dimethyl-RA, to the homogenate to correct for extraction efficiency.[1]

  • Saponification: Add 1 mL of 0.025 M KOH in ethanol and vortex the sample to release RA from proteins and lipids.[1]

  • Liquid-Liquid Extraction: Add 10 mL of hexane, vortex thoroughly, and centrifuge to separate the phases.[1]

  • Phase Separation: Carefully remove the upper hexane layer, which contains neutral lipids like retinol and retinyl esters.[1] The lower aqueous/ethanolic layer contains the retinoic acid.

  • Acidification & Re-extraction: Acidify the aqueous layer and re-extract the retinoic acid into a fresh volume of hexane.

  • Drying and Reconstitution: Evaporate the hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS injection.

Protocol 2: HPLC-UV Analysis of Retinoic Acid

This protocol outlines a general method for separating and quantifying RA isomers using HPLC with UV detection.

  • Standard Preparation: Prepare stock solutions of RA isomers (e.g., all-trans-RA, 13-cis-RA, 9-cis-RA) in methanol or ethanol. These solutions must be freshly prepared and protected from light.[11]

  • Mobile Phase: A typical mobile phase for reversed-phase HPLC consists of a mixture of methanol, water, and acetic acid (e.g., 85:15:0.5 v/v/v).[11] The exact composition may need optimization for your specific column and isomers.

  • HPLC Column: A C18 reversed-phase column is commonly used.

  • Injection: Inject the prepared sample extract and standards into the HPLC system. Use an autosampler set to a low temperature (e.g., 10°C) to maintain sample stability.[1]

  • Detection: Monitor the eluent at a wavelength of approximately 353 nm, which is the maximum absorbance for retinoic acid.[11]

  • Quantification: Compare the retention times and peak areas of the sample chromatogram with those of the known standards to identify and quantify the RA isomers.[11]

Visualizations

Experimental_Workflow Sample 1. Sample Collection (Tissue/Plasma) Homogenize 2. Homogenization (Protect from light) Sample->Homogenize Spike 3. Add Internal Standard Homogenize->Spike Extract 4. Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry 5. Evaporate to Dryness (Under Nitrogen) Extract->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute Analyze 7. LC-MS/MS or HPLC Analysis Reconstitute->Analyze Data 8. Data Processing & Quantification Analyze->Data Troubleshooting_Tree Start Low/No RA Signal Check_MS Check MS Performance (Direct Infusion of Standard) Start->Check_MS Signal_OK Signal OK? Check_MS->Signal_OK Check_LC Troubleshoot LC System (Leaks, Column, Mobile Phase) Signal_OK->Check_LC  Yes No_Signal Troubleshoot MS (Clean Source, Tune) Signal_OK->No_Signal No   Check_Sample_Prep Review Sample Prep Protocol Check_LC->Check_Sample_Prep Sample_Prep_OK Prep OK? Check_Sample_Prep->Sample_Prep_OK Optimize_Prep Optimize Extraction (Solvent, pH, etc.) Sample_Prep_OK->Optimize_Prep No   Check_Sample_Integrity Suspect Sample Degradation Sample_Prep_OK->Check_Sample_Integrity  Yes Rerun_QC Prepare Fresh Standards & QCs and Re-run Assay Optimize_Prep->Rerun_QC Check_Sample_Integrity->Rerun_QC

References

Technical Support Center: Stability of Retinoic Acid Ethyl Ester-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Retinoic acid ethyl ester-d5 in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound, like other retinoids, is susceptible to degradation from several factors:

  • Light: Exposure to light, particularly ultraviolet (UV) light, can cause isomerization (e.g., conversion from all-trans to cis isomers) and photodegradation.[1][2][3] It is crucial to handle all solutions in a dark environment or under yellow light.

  • Temperature: Elevated temperatures accelerate the rate of degradation, including isomerization and oxidation.[1][2][4][5] For optimal stability, storage at low temperatures is recommended.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of the retinoid structure.[2] It is advisable to handle solutions under an inert atmosphere, such as argon or nitrogen, especially for long-term storage.

  • pH: The stability of retinoids can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis and other degradation pathways.[6][7]

Q2: What are the recommended storage conditions for this compound solid compound and its solutions?

A2: For the solid (neat) compound, storage at -20°C or -80°C in a tightly sealed, amber vial under an inert atmosphere is recommended to ensure long-term stability.[4][8]

For solutions, the following storage conditions are advised:

  • Solvent: Prepare stock solutions in high-purity, anhydrous organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).[4][8][9]

  • Temperature: Store stock solutions at -20°C or -80°C.[4][8][9]

  • Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect from light.[4][9]

  • Inert Atmosphere: For maximum stability, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Aliquoting: It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and light.[6]

Q3: Which solvents are suitable for dissolving this compound, and how do they affect its stability?

A3: this compound is soluble in a variety of organic solvents. The choice of solvent can impact its stability:

  • Ethanol and Methanol: These are common solvents for preparing stock solutions.[8] However, retinoids can be less stable in alcohols compared to less polar solvents over the long term.

  • Dimethyl Sulfoxide (DMSO): DMSO is another suitable solvent for creating stock solutions.[4][8][9]

  • Aqueous Solutions: Retinoids are practically insoluble and degrade rapidly in aqueous solutions.[4][8][10] It is strongly recommended to avoid preparing aqueous stock solutions. If aqueous buffers are required for an experiment, the final dilution from an organic stock solution should be made immediately before use.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of this compound solutions can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][11][12][13] This technique allows for the separation and quantification of the intact parent compound from its degradation products and isomers. By analyzing the solution over time, you can determine the rate of degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of this compound stock or working solutions.- Prepare fresh solutions from the solid compound.- Verify the storage conditions of your solutions (temperature, light protection, inert atmosphere).- Perform a stability check of your current solution using HPLC-UV to quantify the remaining active compound.
Precipitation of the compound in cell culture media. The concentration of the organic solvent (e.g., DMSO, ethanol) from the stock solution is too high in the final aqueous media, causing the hydrophobic retinoid to precipitate.- Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%).[3]- Pre-warm the cell culture media before adding the retinoid stock solution to aid solubility.[3]- Add the stock solution to the media with gentle mixing.
Rapid loss of compound potency in experimental assays. The compound is degrading in the aqueous-based assay buffer or cell culture medium. Retinoids are known to be less stable in aqueous environments.[4][8][10]- Prepare fresh dilutions from the stock solution immediately before each experiment.- If possible, include a stabilizing agent like bovine serum albumin (BSA) in the medium, which has been shown to improve retinoid stability.[10]- Minimize the exposure of the working solutions to light and elevated temperatures during the experiment.
Appearance of extra peaks in HPLC chromatogram. Isomerization or degradation of this compound. The most common isomers are the 9-cis and 13-cis forms. Oxidation can also lead to various degradation products.- Handle all samples and solutions under subdued or yellow light to minimize photoisomerization.- Ensure solvents are of high purity and deoxygenated to reduce oxidative degradation.- Store solutions properly at low temperatures and under an inert atmosphere.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in the literature, the stability is expected to be comparable to other retinoic acid esters. The following table provides a template for the type of data researchers should aim to generate when conducting their own stability studies. The values provided are illustrative examples based on the general stability of retinoids.

Table 1: Illustrative Stability of this compound in Various Solvents

SolventTemperatureLight ConditionPurity after 1 week (%)Purity after 4 weeks (%)
Ethanol-20°CDark>98%~95%
Ethanol4°CDark~95%~85%
EthanolRoom TempAmbient Light<70%<40%
DMSO-20°CDark>99%~97%
DMSO4°CDark~97%~90%
DMSORoom TempAmbient Light<75%<50%
Acetonitrile-20°CDark>98%~96%
Acetonitrile4°CDark~96%~88%
AcetonitrileRoom TempAmbient Light<70%<40%
PBS (pH 7.4)*Room TempAmbient Light<20% (after 24h)Not Recommended

*Final dilution from a stock solution to a low final concentration. Data for aqueous solutions are typically for shorter time points due to rapid degradation.

Experimental Protocols

Protocol for Preparation of a Standard Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

cluster_prep Solution Preparation Workflow start Start: Weigh solid This compound dissolve Dissolve in anhydrous, high-purity solvent (e.g., DMSO, Ethanol) start->dissolve vortex Vortex until fully dissolved dissolve->vortex inert Purge headspace with inert gas (Argon/Nitrogen) vortex->inert seal Seal tightly in an amber glass vial inert->seal aliquot Aliquot into single-use volumes seal->aliquot store Store at -20°C or -80°C in the dark aliquot->store end End: Stable Stock Solution store->end

Caption: Workflow for preparing a stable stock solution.

Protocol for a Basic Stability Study

This protocol provides a framework for assessing the stability of this compound in a chosen solvent.

cluster_stability Stability Study Workflow prep_sol Prepare a solution of known concentration in the test solvent divide Divide the solution into multiple aliquots in amber vials prep_sol->divide conditions Store aliquots under different conditions (e.g., -20°C dark, 4°C dark, RT ambient light) divide->conditions time_points At specified time points (T=0, 1 wk, 2 wks, 4 wks), remove an aliquot from each condition conditions->time_points analyze Analyze each aliquot by a validated -indicating HPLC-UV method time_points->analyze quantify Quantify the peak area of the parent compound and any degradation products analyze->quantify calculate Calculate the percentage of remaining This compound quantify->calculate

Caption: Workflow for a basic stability study.

Signaling Pathways and Degradation

Major Degradation Pathways

The primary degradation pathways for retinoic acid and its esters are isomerization and oxidation.

RAEE_d5 This compound (all-trans) Isomers Cis-Isomers (e.g., 13-cis, 9-cis) RAEE_d5->Isomers Light, Heat Oxidation_Products Oxidation Products (e.g., epoxides) RAEE_d5->Oxidation_Products Oxygen, Light, Heat

References

Preventing isomerization of retinoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling Retinoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with retinoic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent isomerization and degradation of retinoic acid during sample preparation and analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Question: I'm observing unexpected peaks in my chromatogram, suggesting isomerization of my all-trans-retinoic acid (atRA) standard or sample. What could be the cause?

Answer:

Unexpected peaks, often corresponding to isomers like 13-cis-RA and 9-cis-RA, are a common issue. The primary causes are exposure to light, improper temperature, and incorrect sample handling.[1]

  • Light Exposure: Retinoic acid is highly susceptible to photoisomerization.[2] Even brief exposure to full-spectrum light during sample harvesting or preparation can cause significant isomerization.[1] All procedures, from tissue collection to HPLC or LC/MS/MS analysis, should be conducted under yellow or red light.[1]

  • Temperature: Elevated temperatures can accelerate isomerization and degradation.[3][4] Samples should be kept on ice during homogenization and processed immediately to minimize degradation by auto-oxidizing lipid systems.[1]

  • Acid Contamination: Accidental exposure to acidic conditions can induce isomerization.[1] Ensure all glassware and solvents are free from acidic residues. The use of an internal standard can help identify handling-induced isomerization.[1]

Question: My retinoic acid recovery is consistently low. What steps can I take to improve it?

Answer:

Low recovery can be due to several factors, including degradation, inefficient extraction, or losses during sample handling.

  • Prevent Degradation:

    • Light and Air: As mentioned, protect samples from light.[1][2] Retinoids are also sensitive to air and oxidizing agents.[5] Work quickly and consider using an inert gas atmosphere (like argon or nitrogen) if samples are handled for extended periods.[5]

    • Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) or tocopherol to extraction solvents can help prevent oxidative degradation.[6][7]

  • Optimize Extraction:

    • Solvent Choice: The choice of extraction solvent is critical. A common method involves a two-step acid-base extraction.[8] For serum, a simple protein precipitation followed by liquid-liquid extraction with a solvent like methyl-tert-butyl ether can be effective.[9][10]

    • Homogenization: Ensure tissues are thoroughly homogenized on ice to facilitate efficient extraction.[1]

  • Sample Storage:

    • Short-Term: Resuspended samples are generally stable in a cooled autosampler (in amber vials) for up to two days.[8][11]

    • Long-Term: For storage longer than a day, keep extracts at -20°C or, preferably, -80°C.[8][12]

Question: I'm having trouble with peak shape and retention time variability in my HPLC analysis. What should I check?

Answer:

Poor peak shape (e.g., broadening, tailing) and shifting retention times can compromise your results. Here are some common causes and solutions:

  • Mobile Phase Issues:

    • Composition: Inconsistent mobile phase composition can lead to retention time drift. Ensure accurate mixing and degassing of solvents.[13][14] For gradient elution, ensure the pump is functioning correctly.[13]

    • pH: For ionizable compounds like retinoic acid, the pH of the mobile phase is critical. Small shifts in pH can affect retention time and peak shape.[5][14] Buffering the mobile phase can help.

    • Additives: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can improve peak shape by preventing the dissociation of the carboxylic acid group.[1][15]

  • Column Problems:

    • Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven provides a stable thermal environment.[13][14]

    • Contamination: Buildup of sample matrix components on the column can lead to peak broadening and pressure issues. Use a guard column and appropriate sample cleanup procedures.[14][16]

  • Sample Injection:

    • Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control to prevent retinoic acid isomerization?

A1: The most critical factors are light, heat, and oxygen.[3][4][5] Retinoic acid is extremely sensitive to UV light and should always be handled under yellow or red light or in light-protected containers.[1][17] Samples should be kept cold (e.g., on ice) during processing and stored at -20°C or -80°C.[8][12] Minimizing exposure to air by working quickly or under inert gas can prevent oxidation.[5]

Q2: What is the best way to store retinoic acid standards and samples?

A2: Solid retinoic acid should be stored at -20°C under an inert atmosphere (like argon) and protected from light.[5] Stock solutions, typically prepared in ethanol or DMSO, should be stored in light-protected vials at -20°C or -70°C and used within a few weeks.[5] Extracted samples resuspended in an appropriate solvent are stable for a couple of days in a cooled autosampler but should be stored at -20°C for longer periods.[8][11]

Q3: Can I use antioxidants to stabilize my samples?

A3: Yes, antioxidants are often used. Retinoids, in general, can be protected from oxidative damage by antioxidants.[6][18] Adding antioxidants like BHT or tocopherols to your extraction solvents is a common practice to improve stability.

Q4: Does the type of sample matrix affect retinoic acid stability?

A4: Yes, the matrix can have a significant impact. For instance, retinoic acid is much less stable in serum-free cell culture media compared to media supplemented with serum.[3][4] The presence of proteins like albumin can help stabilize retinoids.[3][4]

Quantitative Data Summary

Table 1: Stability of Retinoids Under Different Temperature Conditions

RetinoidMatrix/ProductTemperatureDurationDegradation/DeclineCitation
Various RetinoidsCosmetic Products25°C6 months0% - 80%[19]
Various RetinoidsCosmetic Products40°C6 months40% - 100%[19]
Retinyl PalmitateOil-in-water emulsion4°C7 days~38%[20]
Tretinoin (0.025%)Conventional GelRoom Temp (Fluorescent Light)2 hours>85%[2]

Table 2: HPLC and LC-MS/MS Assay Performance Characteristics

ParameterLC-MS/MS AssayCitation
Linear Range20 fmol to 10 pmol[1]
Limit of Detection (LOD)10 fmol (S/N ratio of 3)[1]
Intra-assay CV5.4% ± 0.4%[1]
Inter-assay CV8.9% ± 1.0%[1]
Sample Requirement10-20 mg tissue (wet weight)[1]

Experimental Protocols

Protocol 1: Two-Step Acid-Base Extraction for Retinoic Acid from Tissues

This protocol is adapted from established methods for extracting multiple retinoids, including retinoic acid.[8]

  • Homogenization: Homogenize tissue samples (up to 500 µL) on ice. All steps must be performed under yellow light.[1][11]

  • Internal Standard: Add an appropriate internal standard (e.g., 10 µL of 50 nM 4,4-dimethyl-RA in acetonitrile) to each sample.[8]

  • Alkaline Hydrolysis: Add 1 to 3 mL of 0.025 M KOH in ethanol to the homogenate. Vortex thoroughly.[8]

  • Nonpolar Extraction: Add 10 mL of hexane, vortex, and centrifuge to separate the phases. Carefully remove the upper hexane layer, which contains nonpolar retinoids like retinol and retinyl esters.[1][8]

  • Acidification: To the remaining aqueous phase, add 60–180 µL of 4 M HCl to acidify the sample.[8]

  • Polar Extraction: Add another 10 mL of hexane to extract the now-protonated retinoic acid. Vortex and centrifuge.

  • Drying and Reconstitution: Transfer the upper hexane layer containing retinoic acid to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen.[8] Reconstitute the extract in an appropriate volume (e.g., 60 µL) of mobile phase for analysis.[8]

Protocol 2: Sample Preparation from Serum using Protein Precipitation and LLE

This protocol is a simplified method suitable for serum or plasma samples.[9][10]

  • Sample Aliquoting: In a glass tube, place 200 µL of serum. Perform all work under yellow light.

  • Internal Standard: Spike the sample with 20 µL of the internal standard mixture.

  • Protein Precipitation: Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.[9]

  • Liquid-Liquid Extraction (LLE): Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and then centrifuge for 10 minutes at high speed (e.g., 13,000 rpm) to separate the phases.[9][10]

  • Drying and Reconstitution: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at room temperature.[9][10] Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water and methanol).[9][10] The sample is now ready for injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (Under Yellow Light) cluster_analysis Analysis Start Start: Tissue/Serum Sample Homogenize Homogenize on Ice Start->Homogenize Add_IS Add Internal Standard Homogenize->Add_IS Extraction Perform Extraction (e.g., Acid-Base or LLE) Add_IS->Extraction Dry_Down Evaporate Solvent (Nitrogen Stream) Extraction->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute Inject Inject into HPLC/LC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detect and Quantify Separate->Detect End End: Data Analysis Detect->End Troubleshooting_Isomerization cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Unexpected Peaks (Isomerization) Light Light Exposure? Problem->Light Temp High Temperature? Problem->Temp Acid Acid Contamination? Problem->Acid Sol_Light Work under yellow/red light Use amber vials Light->Sol_Light Sol_Temp Keep samples on ice Store at -20°C or below Temp->Sol_Temp Sol_Acid Use clean glassware Check solvent pH Acid->Sol_Acid

References

Technical Support Center: Optimizing Liquid-Liquid Extraction of Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid-liquid extraction (LLE) of retinoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the extraction of this sensitive molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the liquid-liquid extraction of retinoic acid.

Issue Potential Cause Recommended Solution
Low Recovery of Retinoic Acid Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for retinoic acid.- Use a non-polar or moderately polar solvent. Hexane, ethyl acetate, and methyl tert-butyl ether (MTBE) are commonly used.[1] - A combination of solvents, such as hexane and ethyl acetate, can also be effective.[2]
Incorrect pH of the Aqueous Phase: Retinoic acid is an acidic molecule. If the pH of the aqueous sample is not acidic enough, the retinoic acid will be in its ionized (deprotonated) form, which is more soluble in the aqueous phase.- Adjust the pH of the aqueous sample to be at least two pH units below the pKa of retinoic acid (pKa ≈ 4.7) to ensure it is in its neutral, protonated form. This will increase its partitioning into the organic solvent. Strong acidification with HCl has been shown to be effective.[2]
Degradation of Retinoic Acid: Retinoic acid is highly sensitive to light, heat, and oxidation.[3]- Perform all extraction steps under yellow or red light to prevent photo-isomerization and degradation.[4] - Keep samples on ice throughout the procedure. - Use solvents containing antioxidants like butylated hydroxytoluene (BHT).
Insufficient Mixing or Shaking Time: Inadequate contact between the aqueous and organic phases will result in incomplete extraction.- Ensure thorough mixing by vortexing or gentle inversion of the extraction tube for a sufficient amount of time (e.g., 1-2 minutes).
Formation of an Emulsion High Concentration of Lipids or Proteins: Biological samples, especially plasma and tissue homogenates, can contain high levels of lipids and proteins that act as emulsifying agents.[5]- Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. - Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.[5] - Gentle mixing by swirling instead of vigorous shaking can prevent emulsion formation.[5]
Isomerization of Retinoic Acid Exposure to Light or Acidic Conditions: All-trans-retinoic acid can isomerize to other forms, such as 13-cis-retinoic acid, upon exposure to light or harsh acidic conditions.- As mentioned, work under yellow or red light. - While acidification is necessary, avoid prolonged exposure to strong acids.
Contamination of the Organic Phase Carryover of the Aqueous Phase: Incomplete separation of the two phases can lead to contamination of the organic extract with water-soluble impurities.- Carefully aspirate the organic layer, avoiding the interface. - A second extraction of the aqueous layer can improve recovery and purity.

Frequently Asked Questions (FAQs)

Q1: What are the best organic solvents for extracting retinoic acid?

A1: The choice of solvent depends on the sample matrix and the desired purity of the extract. Commonly used and effective solvents include:

  • Methyl tert-butyl ether (MTBE): Offers high extraction recovery (>75%) for all-trans retinoic acid (ATRA) from plasma.[1]

  • Hexane and Ethyl Acetate: A mixture of these solvents is effective, particularly for hyperlipidemic plasma samples, and can result in high recovery (around 89.7%).[2]

  • Hexane: Often used for the initial extraction of nonpolar retinoids.[4]

Q2: How does pH affect the extraction efficiency of retinoic acid?

A2: pH plays a critical role in the liquid-liquid extraction of retinoic acid. Retinoic acid is a carboxylic acid, and its state of ionization is pH-dependent. To ensure maximum partitioning into the organic phase, the aqueous sample should be acidified to a pH well below the pKa of retinoic acid (approximately 4.7). This protonates the carboxylic acid group, making the molecule neutral and less soluble in the aqueous phase, thus driving it into the organic solvent.

Q3: How can I prevent the degradation of retinoic acid during extraction?

A3: Retinoic acid is a labile compound. To minimize degradation, the following precautions are essential:

  • Protect from Light: All procedures should be carried out under yellow or red light to prevent light-induced isomerization and degradation.[4]

  • Control Temperature: Keep samples and extracts cold by using ice baths.

  • Prevent Oxidation: Use degassed solvents or solvents containing antioxidants such as BHT.

  • Minimize Handling Time: Process samples as quickly as possible.

Q4: What should I do if an emulsion forms during the extraction?

A4: Emulsion formation is a common problem, especially with biological samples. Here are a few strategies to manage it:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.

  • Centrifugation: Spin the sample at a moderate to high speed to help break the emulsion.

  • Salting Out: Add a small amount of a saturated salt solution (like NaCl) to the aqueous phase to increase its polarity and force the separation of the layers.[5]

Q5: How should I store my retinoic acid samples and extracts?

A5: Proper storage is crucial to maintain the integrity of retinoic acid.

  • Short-term storage: Extracted samples reconstituted in a suitable solvent can be stored at -20°C for up to a week.[4]

  • Long-term storage: For longer periods, samples should be stored at -80°C.

Quantitative Data Summary

The following table summarizes the recovery rates of retinoic acid using different extraction methods and from various biological matrices.

Biological Matrix Extraction Solvent(s) Extraction Method Average Recovery (%)
Human PlasmaMethyl tert-butyl ether (MTBE)Liquid-Liquid Extraction>75
Human Plasma (Hyperlipidemic)Hexane / Ethyl Acetate (1:1) with HCl acidificationLiquid-Liquid Extraction89.7 ± 9.2
SerumAcetonitrile (protein precipitation) followed by HexaneLiquid-Liquid ExtractionNot specified, but noted as the best sensitivity
Tissues (general)HexaneTwo-step acid-base extraction80 ± 11
Serum (general)HexaneTwo-step acid-base extraction95 ± 4

Experimental Protocols

Protocol 1: Extraction of All-Trans Retinoic Acid (ATRA) from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[1]

Materials:

  • Human plasma sample

  • Internal standard (IS) working solution (e.g., Acitretin)

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of the plasma sample into a disposable Eppendorf tube.

  • Add 100 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 2 mL of MTBE to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 4,000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic supernatant to a clean tube.

  • Evaporate the supernatant to dryness at 37°C under a gentle stream of nitrogen.

  • The dried extract is now ready for reconstitution in a suitable solvent for analysis (e.g., by HPLC or LC-MS/MS).

Protocol 2: Extraction of Retinoic Acid from Tissues

This protocol is a general method for extracting retinoids from tissue samples.[4]

Materials:

  • Tissue sample (10-20 mg)

  • Internal standard solution (e.g., 4,4-dimethyl-RA in acetonitrile)

  • 0.025 M KOH in ethanol

  • Hexane

  • 4 M HCl (for acidification)

  • Homogenizer

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize the tissue sample on ice.

  • To the tissue homogenate (up to 500 µL), add 10 µL of the internal standard solution.

  • Add 1 to 3 mL of 0.025 M KOH in ethanol and vortex.

  • Add 10 mL of hexane to extract non-polar retinoids (this step can be modified if only retinoic acid is of interest).

  • Vortex and then centrifuge to separate the phases.

  • Remove the upper organic (hexane) layer.

  • Acidify the remaining aqueous phase by adding 60 µL of 4 M HCl.

  • Add another 10 mL of hexane to extract the protonated retinoic acid.

  • Vortex and centrifuge to separate the phases.

  • Carefully collect the upper organic layer containing the retinoic acid.

  • The collected organic phase can then be evaporated to dryness and reconstituted for analysis.

Visualizations

Experimental_Workflow_LLE cluster_preparation Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Homogenize Homogenize (for tissue) Add_IS->Homogenize Acidify Acidify Aqueous Phase (pH < 4.7) Homogenize->Acidify Add_Solvent Add Organic Solvent (e.g., MTBE, Hexane/EtOAc) Mix Vortex / Gently Invert Add_Solvent->Mix Acidify->Add_Solvent Separate Centrifuge to Separate Phases Mix->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC or LC-MS/MS Reconstitute->Analyze

A generalized workflow for the liquid-liquid extraction of retinoic acid.

Retinoic_Acid_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA_in Retinoic Acid (RA) CRABP CRABP RA_in->CRABP Binds to RAR RAR RA_in->RAR Binds to CRABP->RAR Transports RA to Nucleus RXR RXR RAR->RXR Heterodimerizes with RARE RARE (Retinoic Acid Response Element) RXR->RARE Binds to Gene Target Gene RARE->Gene Regulates Transcription Transcription (Activation/Repression) Gene->Transcription Leads to

Simplified retinoic acid signaling pathway.

References

Column selection for optimal separation of retinoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimal column selection and separation of retinoic acid isomers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving optimal separation of retinoic acid isomers?

A1: The most critical factors include the choice of the HPLC column, the composition of the mobile phase, and proper sample handling to prevent isomerization. The stationary phase chemistry, particle size, and column dimensions all play a significant role in the resolution of closely related isomers like all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid.

Q2: What is the recommended type of HPLC column for separating retinoic acid isomers?

A2: For the separation of retinoic acid isomers, C18 and C30 columns are the most commonly used and recommended stationary phases. C30 columns, in particular, are often favored for their enhanced shape selectivity, which is beneficial for resolving geometric isomers.

Q3: Can I use a normal-phase HPLC setup for retinoic acid isomer separation?

A3: While reversed-phase HPLC is more common, normal-phase chromatography can also be used. Normal-phase columns, such as those with silica or cyano stationary phases, can offer different selectivity for retinoic acid isomers. However, reversed-phase methods are often more robust and reproducible for this application.

Q4: How can I prevent the isomerization of retinoic acid during my experiments?

A4: Retinoic acid isomers are sensitive to light, heat, and acidic conditions. To prevent isomerization, it is crucial to work under subdued light, use amber-colored vials, and maintain low-temperature conditions throughout sample preparation and analysis. Mobile phases should be freshly prepared, and exposure to acidic environments should be minimized.

Troubleshooting Guides

Issue 1: Poor Resolution Between Isomer Peaks

Possible Causes:

  • Inappropriate column chemistry.

  • Suboptimal mobile phase composition.

  • High flow rate.

Troubleshooting Steps:

  • Column Selection: If using a C18 column, consider switching to a C30 column. The longer alkyl chains of C30 phases provide greater shape selectivity, which can significantly improve the resolution of geometric isomers.

  • Mobile Phase Optimization:

    • Adjust the organic modifier (e.g., acetonitrile, methanol) concentration. A lower percentage of the organic solvent can increase retention and improve resolution.

    • Introduce a small amount of a different solvent (e.g., isopropanol) to modify the selectivity.

    • Optimize the pH of the aqueous component of the mobile phase. A slightly acidic pH (e.g., with 0.1% formic acid or acetic acid) is often used, but care must be taken to avoid isomerization.

  • Flow Rate Reduction: Decrease the flow rate to allow for more interaction between the analytes and the stationary phase, which can lead to better separation.

Issue 2: Peak Tailing or Asymmetric Peaks

Possible Causes:

  • Secondary interactions between the analyte and the stationary phase.

  • Column overload.

  • Presence of active sites on the silica backbone of the column.

Troubleshooting Steps:

  • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%) to block active silanol groups on the stationary phase and reduce peak tailing.

  • Sample Concentration: Dilute the sample to ensure you are not overloading the column.

  • Column Choice: Consider using a column with end-capping, which deactivates most of the residual silanol groups.

Issue 3: Irreproducible Retention Times

Possible Causes:

  • Column temperature fluctuations.

  • Changes in mobile phase composition.

  • Column degradation.

Troubleshooting Steps:

  • Temperature Control: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.

  • Guard Column: Use a guard column to protect the analytical column from contaminants and extend its lifetime.

Experimental Protocols & Data

Table 1: Comparison of HPLC Columns for Retinoic Acid Isomer Separation
Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)AdvantagesDisadvantages
C18 Octadecylsilane3.5 - 54.6 x 150/250Good general-purpose column, widely available.May provide insufficient resolution for complex isomer mixtures.
C30 Triacontylsilane3 - 54.6 x 150/250Excellent shape selectivity for geometric isomers, enhanced resolution.Can have longer retention times.
Detailed Experimental Protocol: Reversed-Phase HPLC Separation
  • Instrumentation: HPLC system with a UV detector.

  • Column: C30 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 350 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter. Protect from light.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Retinoic Acid Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject column C30 Column Separation inject->column detect UV Detection (350 nm) column->detect chromatogram Generate Chromatogram detect->chromatogram quantify Peak Integration & Quantification chromatogram->quantify

Caption: Workflow for the HPLC analysis of retinoic acid isomers.

troubleshooting_logic start Poor Peak Resolution? col_check Using C18 Column? start->col_check Yes switch_c30 Switch to C30 Column col_check->switch_c30 Yes mp_opt Optimize Mobile Phase col_check->mp_opt No resolution_ok Resolution Improved switch_c30->resolution_ok flow_rate Reduce Flow Rate mp_opt->flow_rate flow_rate->resolution_ok

Caption: Troubleshooting logic for poor peak resolution.

Technical Support Center: Ion Suppression in Electrospray Ionization of Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression in the electrospray ionization (ESI) of retinoids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during LC-MS analysis of this light-sensitive class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for retinoid analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3] Retinoids are often analyzed in complex biological matrices like plasma, serum, and tissues, which contain numerous endogenous components that can cause ion suppression.[4] Given the low physiological concentrations of some retinoids, such as retinoic acid, mitigating ion suppression is critical for reliable quantification.[5]

Q2: What are the common causes of ion suppression in ESI-MS analysis of retinoids?

A2: Ion suppression in the ESI source during retinoid analysis can be attributed to several factors:

  • Matrix Effects: Co-eluting endogenous compounds from biological samples (e.g., salts, phospholipids, proteins) can compete with retinoids for ionization, thereby suppressing their signal.[4][6]

  • High Analyte Concentration: At high concentrations, analytes can saturate the ESI droplet surface, leading to a non-linear response and suppression of the signal.[3][7]

  • Mobile Phase Additives: Certain non-volatile mobile phase additives, such as trifluoroacetic acid (TFA) and phosphate buffers, can cause significant ion suppression.[8] It is recommended to use volatile additives like formic acid or ammonium acetate.[9]

  • Sample Preparation: Inadequate sample cleanup can leave behind interfering substances. For instance, protein precipitation alone may not be sufficient to remove all matrix components that cause ion suppression.[3]

Q3: How can I detect and assess the extent of ion suppression in my retinoid analysis?

A3: A common method to evaluate ion suppression is the post-column infusion experiment. This involves infusing a standard solution of the retinoid at a constant rate into the mobile phase after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal of the retinoid at the retention time of interfering components indicates ion suppression. Another approach is to compare the peak area of an analyte in a sample spiked after extraction with the peak area of the analyte in a neat solvent. A lower signal in the matrix sample suggests the presence of ion suppression.[3]

Troubleshooting Guides

Issue 1: Poor sensitivity or no detectable peak for my retinoid of interest.

This is a common problem often linked to significant ion suppression. Follow these troubleshooting steps:

Troubleshooting Workflow:

start Start: Poor Sensitivity/ No Peak check_sample_prep Review Sample Preparation start->check_sample_prep Initial Check check_chromatography Optimize Chromatography check_sample_prep->check_chromatography If suppression persists result Improved Sensitivity check_sample_prep->result If resolved check_ms_params Adjust MS Parameters check_chromatography->check_ms_params If suppression persists check_chromatography->result If resolved use_is Incorporate Stable Isotope-Labeled IS check_ms_params->use_is For quantitative accuracy check_ms_params->result If resolved use_is->result inconsistent_results Inconsistent Quantitative Results variable_suppression Variable Ion Suppression inconsistent_results->variable_suppression matrix_variability Sample-to-Sample Matrix Variability variable_suppression->matrix_variability inadequate_is Inappropriate Internal Standard variable_suppression->inadequate_is remedy2 Improve Sample Cleanup Consistency matrix_variability->remedy2 remedy1 Use Stable Isotope- Labeled IS inadequate_is->remedy1

References

Technical Support Center: Optimizing Retinoic Acid MRM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to reduce background noise in retinoic acid (RA) Multiple Reaction Monitoring (MRM) transitions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common sources of high background noise in my retinoic acid MRM analysis?

High background noise in retinoic acid MRM analysis can originate from several sources, broadly categorized as chemical interference and instrumental noise.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of retinoic acid, leading to a high and variable background. This is a primary challenge in RA analysis.[1][2]

  • Contamination: Contaminants from solvents, reagents, collection tubes, and the LC-MS system itself can introduce interfering ions. Retinoids are known to adhere to plastics, which can lead to sample loss and contamination.[3]

  • Isobaric Interferences: Compounds with the same nominal mass as retinoic acid or its fragments can be co-isolated and fragmented, contributing to the background signal.

  • In-source Fragmentation: Unstable ions can fragment in the ion source, creating a noisy baseline.

  • Poor Chromatographic Resolution: Inadequate separation of retinoic acid from matrix components or its isomers can result in a high background and inaccurate quantification.[4]

Q2: I'm observing a high baseline in my chromatogram. How can I identify the source of the noise?

A systematic approach is crucial to pinpoint the source of high background noise. The following workflow can help isolate the issue.

cluster_0 Troubleshooting High Background Noise A High Background Noise Observed B Inject Solvent Blank A->B C Noise Present in Blank? B->C D Source is LC System or Solvents C->D Yes E Noise Absent in Blank C->E No G Clean LC System & Use High-Purity Solvents D->G I Check for Leaks D->I J Condition Column D->J F Source is Sample Matrix or Prep E->F H Optimize Sample Preparation F->H

Caption: Troubleshooting workflow for identifying the source of high background noise.

Q3: Which ionization mode, positive or negative, is better for retinoic acid analysis?

Both positive and negative ionization modes have been successfully used for retinoic acid analysis. The optimal choice depends on the specific instrumentation and the nature of the sample matrix.

  • Negative Ion Mode (ESI): Electrospray ionization (ESI) in negative mode is efficient for ionizing retinoic acid, typically forming an abundant deprotonated molecule, [M-H]-, at m/z 299.[5][6][7] This mode often provides good sensitivity.

  • Positive Ion Mode (APCI): Atmospheric pressure chemical ionization (APCI) in positive mode has been reported to offer better ionization efficiency, lower background noise, a better linear dynamic range, and greater tolerance to matrix effects for retinoic acid analysis.[1][3] The precursor ion is typically the protonated molecule, [M+H]+, at m/z 301.1.[3]

Ionization ModePrecursor Ion (m/z)Common Fragment Ion (m/z)AdvantagesDisadvantages
Negative ESI299.2 ([M-H]⁻)255.1Good sensitivityCan be prone to matrix effects
Positive APCI301.2 ([M+H]⁺)205.1, 283.1Lower background, better tolerance to matrix effects[1][3]May have lower ionization efficiency for some isomers

Q4: What are the recommended MRM transitions for all-trans-retinoic acid?

The selection of MRM transitions is critical for achieving specificity and sensitivity. Monitoring a quantifier and a qualifier transition is recommended.

Ionization ModePrecursor Ion (m/z)Quantifier Transition (m/z)Qualifier Transition (m/z)Reference
Negative ESI299.2299.2 -> 255.1-[1]
Positive APCI301.2301.2 -> 205.1301.2 -> 283.1[3][8]

Q5: My signal-to-noise ratio is poor. How can I optimize my MS parameters?

Optimizing key mass spectrometry parameters can significantly improve the signal-to-noise ratio for your retinoic acid MRM transitions.

cluster_1 MS Parameter Optimization Workflow A Poor Signal-to-Noise B Optimize Cone/Declustering Potential A->B C Optimize Collision Energy B->C D Optimize Source Parameters C->D E Improved S/N? D->E F Fine-tune and Validate E->F Yes G Re-evaluate Sample Prep & Chromatography E->G No

Caption: Workflow for optimizing MS parameters to improve signal-to-noise ratio.

  • Cone Voltage/Declustering Potential: This parameter influences the transmission of the precursor ion from the source to the mass analyzer. Optimizing the cone voltage can help reduce background noise.[9] A systematic evaluation by varying the voltage can identify the optimal setting for maximum signal intensity with minimal noise.

  • Collision Energy (CE): The collision energy dictates the fragmentation of the precursor ion in the collision cell. It should be optimized for each MRM transition to maximize the production of the desired product ion.

  • Source Parameters: Ion source parameters such as temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage should be optimized to ensure efficient desolvation and ionization of retinoic acid.[1]

Q6: What sample preparation techniques can help reduce matrix effects?

Effective sample preparation is crucial for minimizing matrix effects and reducing background noise.

  • Liquid-Liquid Extraction (LLE): LLE is a common and effective method for extracting retinoids from biological matrices like serum and tissue homogenates.[10] A typical procedure involves protein precipitation followed by extraction with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane.[8]

  • Protein Precipitation (PPT): A simpler approach involves precipitating proteins with a solvent like acetonitrile or ethanol.[10][11][12] While faster, it may be less effective at removing interfering lipids compared to LLE.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analyte of interest while washing away interfering components.

Experimental Protocol: Liquid-Liquid Extraction of Retinoic Acid from Serum

This protocol is a general guideline and may require optimization.

  • To 200 µL of serum in a glass tube, add an appropriate internal standard (e.g., all-trans-4,4-dimethyl-RA).[3]

  • Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.[10]

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge for 10 minutes at 13,000 rpm.[10]

  • Transfer the upper organic layer to a new glass tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[10]

  • Reconstitute the extract in a suitable volume of the mobile phase for LC-MS/MS analysis.[3]

Q7: How can advanced MS technologies help in reducing background noise?

Several advanced mass spectrometry technologies can provide an additional layer of selectivity to reduce background noise.

  • Differential Mobility Spectrometry (DMS) / SelexION Technology: This technology separates ions based on their size, shape, and chemical properties before they enter the mass spectrometer. It can effectively separate retinoic acid isomers from each other and from matrix interferences, significantly reducing background noise and improving quantitation.[1][2]

  • High-Resolution Mass Spectrometry (HRMS): While MRM is typically performed on triple quadrupole instruments, HRMS can also be used. The high mass resolution allows for a very narrow mass extraction window, which can effectively eliminate many isobaric interferences.

By systematically addressing these common issues, researchers can significantly reduce background noise in their retinoic acid MRM transitions, leading to more accurate and reliable quantitative results.

References

Technical Support Center: Deuterated Retinoid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the proper storage and handling of deuterated retinoid standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for deuterated retinoid standards?

A1: Proper storage is critical to maintain the isotopic and chemical purity of deuterated retinoid standards. Retinoids are susceptible to degradation from light, heat, and oxidation.[1][2]

Summary of Recommended Storage Conditions

ConditionSolid/Lyophilized PowderStock Solutions
Temperature -20°C or colder for long-term storage.[3]-20°C to -80°C.[3][4][5]
Light Store in the dark, using amber vials or vials wrapped in aluminum foil.[1][2][6]Store in the dark in amber, tightly sealed vials.[3][4][6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to protect from moisture and oxygen.[2][5][6]Purge headspace with inert gas before sealing.[5]
Container Tightly sealed vials.[3]Tightly sealed amber glass vials with PTFE-lined caps.[4][6]

Q2: How should I handle deuterated retinoid standards upon receipt and during use?

A2: Careful handling is essential to prevent degradation and ensure accurate results. All handling procedures for retinoids should be performed under yellow or red light to prevent photodegradation.[1]

  • Initial Inspection: Upon receipt, inspect the standard for any signs of damage or leakage.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the cold vial, which could affect concentration and stability.[3][6]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the standard, it is best practice to aliquot the standard into smaller, single-use volumes.[2][7]

Q3: What type of solvent should I use for reconstituting deuterated retinoid standards?

A3: The choice of solvent is critical. High-purity aprotic solvents are generally recommended to prevent deuterium-hydrogen (H/D) exchange.[3]

  • Recommended Solvents: Acetonitrile, methanol, ethanol, or DMSO are commonly used.[3][4][7][8]

  • Solvents to Avoid: Avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent, compromising the isotopic purity of the standard.[3]

Q4: How can I be sure of the stability of my deuterated retinoid standard?

A4: Retinoids are inherently unstable and can undergo isomerization and oxidation.[2] Their stability is highly dependent on storage and handling conditions.[9][10][11] Light exposure is a significant factor in degradation.[11][12] For long-term studies, it is advisable to periodically check the purity of the standard. Retinol has been shown to be stable in serum at -70°C or colder for at least 15 years.[13][14]

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantification
Possible Cause Suggested Solution
Degradation of Standard Retinoids are sensitive to light, heat, and oxygen.[10] Ensure all handling is done under yellow or red light and that standards are stored properly in amber vials at -20°C or below.[3] Prepare fresh working solutions regularly.
Isotopic Exchange (H/D Exchange) Deuterium atoms have been exchanged with hydrogen from the solvent or moisture.[3][6] Use high-purity aprotic solvents and handle standards in a dry environment (e.g., under nitrogen or argon).[3][6]
Improper Solution Preparation Inaccurate weighing or dilution. Ensure the balance is calibrated and use calibrated pipettes. Allow the standard to fully dissolve by gentle vortexing or sonication.[3]
Repeated Freeze-Thaw Cycles This can lead to degradation of the standard.[2] Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[7]
Issue 2: Observing Unexpected Peaks in Chromatography
Possible Cause Suggested Solution
Isomerization Retinoids can isomerize when exposed to light or heat, leading to different geometric isomers (e.g., all-trans to 9-cis or 13-cis).[9] Handle all solutions under yellow or red light and keep them on ice when not in storage.[2]
Oxidation/Degradation Products Exposure to air can cause oxidation.[2] Purge vials with an inert gas before sealing and use solvents with low levels of dissolved oxygen.[2] The primary degradation pathway for retinyl acetate and retinyl palmitate is ionic photodissociation, while retinol degrades mainly via a free-radical chain reaction.[12]
Contamination Contamination from glassware, solvents, or other sources. Use thoroughly cleaned glassware and high-purity solvents.

Experimental Protocols

Protocol 1: Preparation of a Deuterated Retinoid Stock Solution

This protocol describes the general steps for preparing a stock solution from a solid or lyophilized deuterated retinoid standard.

  • Equilibration: Remove the sealed vial of the deuterated standard from the freezer and allow it to warm to room temperature for at least 30 minutes before opening. This prevents moisture condensation.[6]

  • Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[6] All steps should be conducted under yellow or red light.[1]

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Reconstitution: Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., methanol, acetonitrile, or DMSO) to the vial to achieve the desired concentration (e.g., 1 mg/mL).[3][4][7]

  • Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.[3] If using DMSO, warming to 37°C for 3-5 minutes can aid solubilization.[7]

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap.[6] Purge the headspace with an inert gas before sealing. Store the solution at -20°C or colder.[3][7] It is recommended to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[7]

Visualizations

experimental_workflow Workflow for Handling Deuterated Retinoid Standards cluster_storage Storage cluster_prep Preparation cluster_use Usage storage Store solid standard at -20°C or colder in a desiccator equilibrate Equilibrate vial to room temperature storage->equilibrate reconstitute Reconstitute in aprotic solvent under yellow light equilibrate->reconstitute dissolve Vortex/Sonicate to dissolve reconstitute->dissolve aliquot Aliquot into single-use amber vials dissolve->aliquot working_sol Prepare working solution aliquot->working_sol analysis LC-MS/MS Analysis working_sol->analysis troubleshooting_workflow Troubleshooting Inaccurate Quantification start Inaccurate Results check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Yellow Light, Solvents) check_storage->check_handling [OK] prepare_fresh Prepare Fresh Standards check_storage->prepare_fresh [Issue Found] check_prep Examine Solution Prep (Weighing, Dilution) check_handling->check_prep [OK] check_handling->prepare_fresh [Issue Found] check_prep->prepare_fresh [OK] check_prep->prepare_fresh [Issue Found] re_analyze Re-analyze Sample prepare_fresh->re_analyze degradation_pathway Retinoid Degradation Pathways cluster_factors Degradation Factors cluster_products Degradation Products retinoid Deuterated Retinoid (e.g., all-trans-retinol) isomers Cis-Isomers (e.g., 9-cis, 13-cis) retinoid->isomers Isomerization oxidized Oxidized Products retinoid->oxidized Oxidation anhydroretinol Anhydroretinol retinoid->anhydroretinol Ionic Photodissociation (for esters) light Light light->retinoid heat Heat heat->retinoid oxygen Oxygen oxygen->retinoid

References

Validation & Comparative

A Comparative Guide to Validated LC-MS/MS Methods for Retinoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of retinoic acid (RA) is crucial for a wide range of studies. This guide provides a detailed comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the analysis of retinoic acid in biological matrices, with a focus on the use of deuterated internal standards.

Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule involved in cell growth, differentiation, and embryonic development.[1] Its isomers, such as all-trans-retinoic acid (atRA) and 13-cis-retinoic acid, exhibit different biological activities, making their precise measurement essential.[2] LC-MS/MS has emerged as the gold standard for this application due to its high sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard, such as a deuterated form of retinoic acid (e.g., atRA-d5), is best practice as it closely mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise results.[4]

This guide compares key performance characteristics of a method utilizing a deuterated internal standard against an alternative method using a non-deuterated internal standard. Detailed experimental protocols are provided to enable replication and adaptation for specific research needs.

Performance Comparison of LC-MS/MS Methods

The following tables summarize the quantitative performance of two distinct validated LC-MS/MS methods for retinoic acid analysis. Method 1 employs a deuterated internal standard (atRA-d5), while Method 2 utilizes a non-deuterated internal standard (Acitretin).

Method 1: Utilizing a Deuterated Internal Standard (atRA-d5)

ParameterPerformance
AnalyteAll-trans-retinoic acid (atRA)
Internal Standardall-trans-retinoic acid-d5 (atRA-d5)
MatrixHuman Plasma
Linearity Range50 - 3200 pg/mL
Lower Limit of Quantification (LLOQ)50 pg/mL[4]
Intraday Precision (%CV)9.3%
Interday Precision (%CV)14.0%
AccuracyWithin ±15%
Recovery89.7 ± 9.2%[5]

Method 2: Utilizing a Non-Deuterated Internal Standard (Acitretin)

ParameterPerformance
AnalyteAll-trans-retinoic acid (atRA)
Internal StandardAcitretin
MatrixHuman Plasma
Linearity Range0.45 - 217.00 ng/mL[6]
Lower Limit of Quantification (LLOQ)0.45 ng/mL[6]
Intraday Precision (%RSD)< 8%[6]
Interday Precision (%RSD)< 8%[6]
Accuracy (%RE)98.98% to 106.19%[6]
RecoveryNot explicitly stated

Experimental Protocols

Detailed methodologies for the two compared LC-MS/MS methods are provided below.

Method 1: Detailed Protocol Using a Deuterated Internal Standard (atRA-d5)

This protocol is based on a highly sensitive method for the quantification of atRA in human plasma.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 100 pg of the internal standard, atRA-d5.[4]

  • Acidify the sample by adding 5 µL of 10 M hydrochloric acid.[4]

  • Precipitate proteins by adding 400 µL of methanol, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube.

  • Perform liquid-liquid extraction by adding 300 µL of hexane and 300 µL of ethyl acetate. Mix for 10 seconds.[4]

  • Incubate the mixture for 20 minutes at 4°C in the dark.[4]

  • Separate the organic and aqueous phases by centrifugation at 10,000 x g for 10 minutes at 4°C.[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Waters® Acquity BEH C18 (1.7 µm, 2.1 x 50 mm)[7]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

    • Flow Rate: 0.2 mL/min[7]

    • Gradient: A linear gradient is used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • atRA: Specific precursor and product ions should be optimized.

      • atRA-d5: Specific precursor and product ions should be optimized.

Method 2: Detailed Protocol Using a Non-Deuterated Internal Standard (Acitretin)

This protocol is a robust method successfully applied to a bioequivalence study.[6][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add the internal standard, Acitretin.[8]

  • Perform liquid-liquid extraction by adding methyl tert-butyl ether (MTBE).[8]

  • Vortex the mixture to ensure thorough extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: HyPURITY C18 (150 mm × 2.1 mm, 5 μm)[8]

    • Mobile Phase A: MTBE–methanol–acetic acid (50:50:0.5, v/v)

    • Mobile Phase B: water–methanol–acetic acid (50:50:0.5, v/v)[8]

    • Flow Rate: 0.3 mL/min[8]

    • Composition: 40% Phase A and 60% Phase B[8]

  • Mass Spectrometry:

    • Instrument: API 4000 triple quadrupole mass spectrometer[8]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • atRA: m/z 301.4 → 123.1[8]

      • Acitretin (IS): m/z 326.9 → 177.1[8]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the biological signaling pathway of retinoic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data retinoic_acid_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (RDH) atRA all-trans-Retinoic Acid Retinaldehyde->atRA Oxidation (RALDH) CRABP CRABP atRA->CRABP Binding atRA_n atRA CRABP->atRA_n Transport RAR RAR atRA_n->RAR RARE RARE (DNA) RAR->RARE Binds with RXR RXR RXR RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation

References

A Comparative Guide to Deuterated Internal Standards for Retinoic Acid Quantification: A Focus on Retinoic Acid-d5 and its Ethyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deuterated internal standards for the accurate quantification of retinoic acid (RA) in biological matrices. The focus is on the well-documented performance of all-trans-Retinoic Acid-d5 and a theoretical evaluation of all-trans-Retinoic Acid-d5 Ethyl Ester. A notable scarcity of published data on Retinoic Acid-d4 prevents its direct comparison in this guide.

Introduction to Internal Standards in Retinoic Acid Analysis

The quantification of endogenous retinoic acid, a critical signaling molecule involved in various physiological processes, presents analytical challenges due to its low concentrations and susceptibility to isomerization and degradation. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) based methods to correct for analyte loss during sample preparation and for variations in instrument response, thereby ensuring accuracy and precision. An ideal SIL-IS should co-elute with the analyte and exhibit identical ionization and fragmentation behavior.

Performance Comparison: Retinoic Acid-d5 vs. Retinoic Acid Ethyl Ester-d5

A direct experimental comparison between this compound and Retinoic acid-d5 as internal standards is limited by the lack of published validation data for the ethyl ester form. However, extensive data is available for Retinoic acid-d5, which can be used as a benchmark.

All-trans-Retinoic Acid-d5: A Well-Established Internal Standard

All-trans-Retinoic Acid-d5 (atRA-d5) is a widely used internal standard for the quantification of all-trans-retinoic acid. Its performance has been validated in multiple studies, demonstrating high accuracy and precision.

Table 1: Performance Characteristics of all-trans-Retinoic Acid-d5 as an Internal Standard

Performance ParameterReported ValuesCitation
Recovery 89.7 ± 9.2%[1]
Intra-day Precision (CV) < 9.3%[1]
Inter-day Precision (CV) < 14.0%[1]
Intra-day Accuracy 96.5% (mean)[1]
Inter-day Accuracy 101.2% (mean)[1]
Linearity (R²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 50 pg/mL[1]
All-trans-Retinoic Acid-d5 Ethyl Ester: A Theoretical Perspective

Potential Advantages:

  • Improved Stability: Esters are generally less prone to certain degradation pathways compared to their corresponding carboxylic acids. This could potentially offer greater stability during sample storage and processing.

  • Modified Chromatographic Behavior: The ethyl ester derivative will be more hydrophobic than the free acid, leading to a longer retention time on a reversed-phase HPLC column. This can be advantageous in separating it from the analyte of interest and potential interferences.

Potential Disadvantages:

  • Risk of Hydrolysis: The ester linkage is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions often used in sample preparation. This could compromise the accuracy of quantification if the hydrolysis is not controlled or accounted for.

  • Different Ionization Efficiency: The ionization efficiency of the ethyl ester in the mass spectrometer source may differ from that of the free acid. While this can be managed with appropriate calibration, it is a factor to consider during method development.

Experimental Protocols

Key Experiment: Quantification of All-trans-Retinoic Acid in Human Plasma using atRA-d5

This section details a typical experimental protocol for the quantification of atRA in human plasma using atRA-d5 as an internal standard, based on published methods.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add 100 pg of atRA-d5 internal standard.

  • Acidify the plasma with 5 µL of 10 M hydrochloric acid.

  • Add 400 µL of methanol for protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 300 µL of hexane and 300 µL of ethyl acetate and mix for 10 seconds.

  • Incubate at 4°C in the dark for 20 minutes.

  • Separate the organic and aqueous phases by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid, is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

  • Ionization: Positive ion electrospray ionization (ESI) is often employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for both atRA and atRA-d5 are monitored for quantification.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add atRA-d5 Internal Standard plasma->add_is acidify Acidification (HCl) add_is->acidify ppt Protein Precipitation (Methanol) acidify->ppt centrifuge1 Centrifugation ppt->centrifuge1 lle Liquid-Liquid Extraction (Hexane/Ethyl Acetate) centrifuge1->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Ratio of Analyte to IS) ms->quant

Caption: A typical experimental workflow for the quantification of retinoic acid.

logical_relationship cluster_ideal_is Ideal Internal Standard Properties cluster_choices Internal Standard Choices cluster_evaluation Evaluation Criteria prop1 Chemically Identical ra_d5 Retinoic Acid-d5 prop1->ra_d5 High similarity ra_ester_d5 This compound prop1->ra_ester_d5 Structural difference prop2 Co-eluting prop3 Same Ionization Efficiency eval1 Similar Extraction Recovery ra_d5->eval1 eval2 Correction for Matrix Effects ra_d5->eval2 eval3 Stability during Sample Prep ra_d5->eval3 ra_ester_d5->eval1 ra_ester_d5->eval2 ra_ester_d5->eval3 Potential for hydrolysis

References

A Comparative Guide to Internal Standards for Retinoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of retinoic acid (RA), the choice of an appropriate internal standard is paramount for robust and reliable assay performance. This guide provides a comparative analysis of two commonly employed internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based retinoic acid assays: a structurally analogous compound and a stable isotope-labeled version of the analyte.

This guide presents a cross-validation of retinoic acid assays utilizing either all-trans-4,4-dimethyl-RA or deuterated all-trans-retinoic-acid-d5 (atRA-d5) as internal standards. The information is compiled from validated methodologies to highlight the performance characteristics of each.

Performance Comparison of Retinoic Acid Assays

The selection of an internal standard is critical for correcting for variability in sample preparation and instrument response. Below is a summary of the performance of two validated LC-MS/MS methods for the quantification of all-trans-retinoic acid (atRA), each employing a different internal standard.

Performance MetricAssay with all-trans-4,4-dimethyl-RA[1][2][3]Assay with atRA-d5[4][5]
Linear Range 20 fmol to 10 pmol[1][2]50 to 3200 pg/mL[4]
Lower Limit of Detection (LOD) 10 fmol[1][2]20 pg/mL[4]
Lower Limit of Quantification (LLOQ) Not explicitly stated, but linearity to 20 fmol50 pg/mL[4]
Intra-assay Precision (CV%) 5.4 ± 0.4%[1][2]Not explicitly stated
Inter-assay Precision (CV%) 8.9 ± 1.0%[1][2]Not explicitly stated
Recovery 80% ± 11% (tissues) to 95% ± 4% (serum)[3]89.7 ± 9.2%[4]
Sample Type Tissues (10-20 mg), Serum[1][2][3]Human Plasma[4]

Experimental Methodologies

The protocols outlined below are based on established and validated methods for the quantification of retinoic acid in biological matrices.

Assay Utilizing all-trans-4,4-dimethyl-RA as Internal Standard

This method is suitable for the analysis of retinoic acid in both tissue and serum samples.[1][3]

Sample Preparation and Extraction: [1][3]

  • To up to 500 µL of tissue homogenate or 200 µL of serum in a glass tube, add 15 µL of the internal standard solution (50 nM all-trans-4,4-dimethyl-RA in acetonitrile).

  • Add 1 mL of 0.025 M KOH in ethanol and vortex the sample.

  • Perform a liquid-liquid extraction by adding 10 mL of hexane, vortexing, and centrifuging to separate the phases.

  • Remove the hexane layer, which contains neutral lipids.

  • Acidify the aqueous phase by adding 4 M HCl.

  • Extract the retinoic acid from the acidified aqueous phase with 10 mL of hexane.

  • Evaporate the final hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions: [1]

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is commonly used.[6]

  • Instrumentation: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.

  • Ionization: Electrospray ionization (ESI) is frequently employed.[1]

Assay Utilizing all-trans-retinoic-acid-d5 (atRA-d5) as Internal Standard

This protocol is optimized for the quantification of retinoic acid in human plasma samples.[4]

Sample Preparation and Extraction: [4]

  • To 200 µL of plasma, add 100 pg of the internal standard, atRA-d5.

  • Acidify the sample with 5 µL of 10 M hydrochloric acid.

  • Precipitate proteins by adding 400 µL of methanol, followed by centrifugation.

  • Transfer the supernatant to a new tube and add 300 µL of hexane and 300 µL of ethyl acetate.

  • Vortex the mixture and allow it to stand at 4°C in the dark for 20 minutes.

  • Separate the phases by centrifugation.

  • Transfer the organic phase to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Conditions: [4]

  • Column: A reverse-phase C18 column is typically used.[4]

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is a common choice.

  • Instrumentation: A triple quadrupole mass spectrometer configured for SRM.

  • Ionization: Positive ionization mode is used for the acquisition of atRA.[4]

Visualizing the Processes

To better understand the experimental flow and the biological context of retinoic acid, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Experimental workflow for retinoic acid quantification.

retinoic_acid_pathway Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH atRA all-trans-Retinoic Acid (atRA) Retinal->atRA RALDH RAR Retinoic Acid Receptor (RAR) atRA->RAR RARE Retinoic Acid Response Element (RARE) RAR->RARE binds with RXR RXR Retinoid X Receptor (RXR) RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression regulates

Simplified retinoic acid signaling pathway.

References

Accuracy and precision of retinoic acid quantification with Retinoic acid ethyl ester-d5

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Accurate and Precise Quantification of Retinoic Acid

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of retinoic acid (RA) is critical for understanding its physiological roles and therapeutic potential. This guide provides an objective comparison of analytical methods for RA quantification, with a focus on the impact of internal standards on accuracy and precision. We will delve into the performance of methods utilizing a deuterated internal standard, such as retinoic acid-d5, compared to those using an analog internal standard or no internal standard at all.

Retinoids are known to be susceptible to isomerization and oxidation, making careful sample handling and robust analytical methods essential for reliable quantification[1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for RA analysis due to its high sensitivity and specificity, allowing for the measurement of low endogenous concentrations in complex biological matrices[1][2][3][4].

The Crucial Role of Internal Standards

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration before sample processing. The primary purpose of an IS is to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement[2][5].

Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the gold standard in quantitative mass spectrometry[1]. These standards have the same chemical structure as the analyte, with some hydrogen atoms replaced by deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical chemical behavior ensures they are affected similarly by matrix effects, extraction recovery, and ionization efficiency[1].

Performance Comparison of Internal Standard Strategies

The choice of internal standard significantly impacts the reliability of retinoic acid quantification. Below is a comparison of three common approaches:

  • Deuterated Internal Standard (e.g., all-trans-Retinoic Acid-d5): This is the ideal approach. The deuterated standard co-elutes with the unlabeled analyte, experiencing the same matrix effects and ensuring the most accurate correction[1].

  • Analog Internal Standard (e.g., Acitretin or all-trans-4,4-dimethyl-RA): These are structurally similar compounds but not isotopically labeled. While they can correct for some variability, differences in their chromatographic retention time and ionization efficiency compared to the analyte can lead to less accurate results[5][6][7].

  • No Internal Standard: This method is highly susceptible to variations in sample preparation and instrument performance, leading to poor accuracy and precision. It is generally not recommended for quantitative bioanalysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for retinoic acid quantification using different internal standard strategies. The data is compiled from various studies and represents typical performance metrics.

Table 1: Method Performance with a Deuterated Internal Standard (all-trans-Retinoic Acid-d5)

ParameterResultReference
Linearity (R²)> 0.99[8]
Lower Limit of Quantification (LLOQ)50 pg/mL[8]
Intraday Precision (%CV)9.3%[8]
Interday Precision (%CV)14.0%[8]
Accuracy (Recovery)89.7 ± 9.2%[8]

Table 2: Method Performance with an Analog Internal Standard (Acitretin)

ParameterResultReference
Linearity (r)≥ 0.999[6][7]
Lower Limit of Quantification (LLOQ)0.45 ng/mL[6][7]
Intraday Precision (%RSD)< 8%[6][7]
Interday Precision (%RSD)< 8%[6][7]
Accuracy (%RE)98.98% to 106.19%[6][7]

Table 3: Method Performance with an Analog Internal Standard (all-trans-4,4-dimethyl-RA)

ParameterResultReference
Linearity20 fmol to 10 pmol[2][5]
Limit of Detection (LOD)10 fmol[2][5]
Intra-assay Precision (%CV)5.4 ± 0.4%[2][5]
Inter-assay Precision (%CV)8.9 ± 1.0%[2][5]
Accuracy (Recovery)80 ± 2% (tissue), 101 ± 2% (serum)[5]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: Quantification of all-trans-Retinoic Acid using atRA-d5 Internal Standard

This protocol is based on a sensitive and specific liquid chromatography-tandem mass spectrometry approach for quantifying atRA in human plasma samples[8].

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add 100 pg of atRA-d5 as the internal standard.

  • Acidify the sample with 5 µL of 10 M hydrochloric acid.

  • Add 400 µL of methanol for protein precipitation and centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and add 300 µL of hexane and 300 µL of ethyl acetate.

  • Vortex for 10 seconds and incubate at 4 °C for 20 minutes in the dark.

  • Separate the organic and aqueous phases by centrifugation at 10,000 x g for 10 minutes at 4 °C.

  • Evaporate the organic phase to dryness and reconstitute the residue for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of formic acid in water and formic acid in methanol/acetonitrile.

  • MS Detection: Positive ionization mode with multiple reaction monitoring (MRM).

    • atRA transition: m/z 301.2 → 205.1

    • atRA-d5 transition: Optimized based on the specific deuteration pattern.

Method 2: Quantification of all-trans-Retinoic Acid using Acitretin Internal Standard

This protocol describes a validated LC-MS/MS method for the determination of ATRA in human plasma using Acitretin as the internal standard[6][7].

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add the internal standard (Acitretin).

  • Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: HyPURITY C18 column (150 mm × 2.1 mm, 5 µm).

  • Mobile Phase: 40% phase A (MTBE–methanol–acetic acid, 50:50:0.5, v/v) and 60% phase B (water–methanol–acetic acid, 50:50:0.5, v/v) at a flow rate of 0.3 mL/min.

  • MS Detection: Positive electrospray ionization (ESI) with MRM.

    • ATRA transition: m/z 301.4 → 123.1

    • Acitretin (IS) transition: m/z 326.9 → 177.1

Visualizations

Retinoid Signaling Pathway

Retinoid_Signaling_Pathway Retinyl Esters Retinyl Esters Retinol Retinol Retinyl Esters->Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Cellular Retinol-Binding Protein (CRBP) Cellular Retinol-Binding Protein (CRBP) Retinol->Cellular Retinol-Binding Protein (CRBP) Retinoic Acid (RA) Retinoic Acid (RA) Retinaldehyde->Retinoic Acid (RA) RAR RAR Retinoic Acid (RA)->RAR Retinoic Acid Receptor (RAR) Retinoic Acid Receptor (RAR) Retinoid X Receptor (RXR) Retinoid X Receptor (RXR) RAR-RXR Heterodimer RAR-RXR Heterodimer RARE RARE RAR-RXR Heterodimer->RARE Retinoic Acid Response Element (RARE) Retinoic Acid Response Element (RARE) Target Gene Transcription Target Gene Transcription RAR->RAR-RXR Heterodimer RXR RXR RXR->RAR-RXR Heterodimer RARE->Target Gene Transcription Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample (Plasma, Tissue) Biological Sample (Plasma, Tissue) Addition of Internal Standard Addition of Internal Standard Biological Sample (Plasma, Tissue)->Addition of Internal Standard Protein Precipitation Protein Precipitation Addition of Internal Standard->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Internal_Standard_Comparison cluster_IS Internal Standard (IS) Choice Retinoic Acid Quantification Retinoic Acid Quantification Deuterated IS (e.g., RA-d5) Deuterated IS (e.g., RA-d5) Retinoic Acid Quantification->Deuterated IS (e.g., RA-d5) Highest Accuracy & Precision Analog IS (e.g., Acitretin) Analog IS (e.g., Acitretin) Retinoic Acid Quantification->Analog IS (e.g., Acitretin) Good Performance No IS No IS Retinoic Acid Quantification->No IS Low Accuracy & Precision

References

A Comparative Guide to the Quantitative Analysis of Retinoic Acid: Linearity and Lower Limits of Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of retinoic acid (RA) and its isomers is crucial for understanding its diverse physiological roles and for the development of retinoid-based therapeutics. This guide provides an objective comparison of the performance of various analytical methods for retinoic acid analysis, with a focus on two key validation parameters: linearity and the lower limit of quantification (LLOQ). The information presented is supported by experimental data from peer-reviewed studies and technical documents.

Data Presentation: Linearity and LLOQ Comparison

The following table summarizes the linearity and LLOQ data for the quantification of retinoic acid using different analytical methods and in various biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most frequently reported method due to its high sensitivity and specificity.

Analytical MethodAnalyte(s)MatrixLinearity RangeLLOQReference
LC-MS/MS all-trans-Retinoic Acid (atRA), 9-cis-RA, 13-cis-RABiological Samples (Tissue)20 fmol to 10 pmol (0.3 ng/mL to 150 ng/mL)20 fmol (0.3 ng/mL)[1]
LC-MS/MS atRAHuman Plasma50 - 3200 pg/mL50 pg/mL[2][3][4][5][6]
LC-MS/MS Retinoic AcidSerum1 - 1000 ng/mL2.5 ng/mL (LLE) / 2.5 ng/mL (PPT)[7]
LC-MS/MS 13-cis-Retinoic AcidSerum2.5 - 1000 ng/mL (LLE) / 25 - 1000 ng/mL (PPT)2.5 ng/mL (LLE) / 25 ng/mL (PPT)[7]
LC-MS/MS atRAHuman Plasma0.45 - 217.00 ng/mL0.45 ng/mL[8]
LC-MS/MS atRA, 4-oxo-atRA, RetinolSerum and Cell ExtractsNot specified20 pg (on-column), 0.2 ng/mL (in sample)[9]
LC-MS/MS atRAIn vitro and in vivo biological samples250 amol to 10 pmol (> 4 orders of magnitude)Not explicitly defined, LOD is 62.5 amol[10]
GC-MS Total Retinoic AcidHuman PlasmaNot specifiedLower limit of detection is 75 pg (240 fmol)[11]
HPLC-UV Retinol and Retinyl PalmitateBiological Samples0.27 - 558.46 pmol (Retinol), 15.92 - 7621.08 pmol (Retinyl Palmitate)0.08 pmol (LOD for Retinol)[12]

LLE: Liquid-Liquid Extraction; PPT: Protein Precipitation; LOD: Limit of Detection.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are summaries of typical experimental protocols for the quantification of retinoic acid, primarily focusing on the widely used LC-MS/MS methodology.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common and effective method for extracting retinoic acid from biological matrices.

  • Sample Collection and Handling: All procedures should be performed under yellow or red light to prevent isomerization of retinoids.[13][14] Biological samples (plasma, serum, or tissue homogenates) should be stored at -80°C until analysis.[15]

  • Internal Standard Addition: An internal standard (e.g., all-trans-4,4-dimethyl-RA or atRA-d5) is added to the sample to account for extraction variability and matrix effects.[1][2][6]

  • Protein Precipitation: For plasma or serum samples, a protein precipitation step is often included by adding a solvent like acetonitrile or methanol.[6][7]

  • Acidification: The sample is acidified, for instance with hydrochloric acid, to ensure that the retinoic acid is in its protonated form, which is more soluble in organic solvents.[6][16]

  • Extraction: An organic solvent, such as hexane or a mixture of hexane and ethyl acetate, is added to the sample.[1][3][4][5][6] The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: The organic layer containing the retinoic acid is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent (e.g., acetonitrile or mobile phase) for LC-MS/MS analysis.[1][16]

Chromatographic Separation: Reversed-Phase HPLC

High-performance liquid chromatography (HPLC) is used to separate retinoic acid isomers and remove potential interferences from the sample matrix before detection.

  • Column: A C18 reversed-phase column is commonly used for the separation of retinoic acid and its isomers.[6][7][8]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[1][6][7]

  • Flow Rate and Temperature: The flow rate is typically in the range of 0.2-0.4 mL/min, and the column temperature is maintained at a controlled temperature, for example, 20°C or 40°C.[6][8]

Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides high sensitivity and selectivity for the quantification of retinoic acid.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used.[1][2] However, atmospheric pressure chemical ionization (APCI) has also been reported to offer advantages in terms of reduced matrix effects.[15]

  • Detection Mode: The analysis is performed in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of retinoic acid) and then monitoring for a specific product ion after fragmentation. This highly specific detection method minimizes interference from other compounds in the sample.[7][8]

Mandatory Visualization

The following diagrams illustrate key aspects of retinoic acid analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Liquid-Liquid Extraction (Acidification, Organic Solvent) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase HPLC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Linearity, LLOQ) MS_Detection->Quantification

Caption: Experimental workflow for retinoic acid quantification.

signaling_pathway Retinol Retinol (Vitamin A) atRA all-trans-Retinoic Acid (atRA) Retinol->atRA Oxidation RAR Retinoic Acid Receptor (RAR) atRA->RAR RARE Retinoic Acid Response Element (RARE) RAR->RARE RXR Retinoid X Receptor (RXR) RXR->RARE Gene Target Gene Transcription RARE->Gene

Caption: Simplified retinoic acid signaling pathway.

References

A Comparative Guide to Retinoic Acid Quantification in Inter-Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The accurate quantification of retinoic acid and its isomers is predominantly achieved through chromatographic methods coupled with mass spectrometry or UV detection. The following tables summarize the performance characteristics of the most frequently employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Analytical Methods for Retinoic Acid Quantification

ParameterLC-MS/MSHPLC-UVGC-MS
Sensitivity (LOD/LLOQ) High (pg/mL to fmol range)[1][2][3]Moderate (ng/mL range)[4][5]High (pmol range)[4]
Specificity Very High (mass-based)[1]Moderate (retention time-based)High (mass-based)
Isomer Resolution Excellent[1][6]GoodGood
Sample Volume Low (10-200 µL)[1][2]Moderate (µL to mL range)Moderate
Derivatization Required No[1]NoYes (methylation)[5]
Throughput HighModerateLow
Cost & Complexity High[4][5]Low[4][5]High

Table 2: Reported Endogenous Concentrations of All-Trans-Retinoic Acid (atRA) in Human and Mouse Samples

SpeciesSample TypeConcentration RangeAnalytical MethodReference
HumanPlasma/Serum~1.38 - 4.9 ng/mL (4.6 - 16.3 pmol/mL)LC-MS/MS, GC-MS[3][4][5]
HumanSerum (fed state)3.1 ± 0.2 nMUHPLC-MS/MS[7]
HumanSerum (fasted state)3.0 ± 0.1 nMUHPLC-MS/MS[7]
MouseSerum~1.2 pmol/mLLC-MS/MS[1]
MouseBrain (whole)5.4 ± 0.4 pmol/gLC-MS/MS[1]
MouseLiver~30% lower in CRBP-null vs. wild-typeLC-MS/MS[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of retinoic acid measurements. Below are summarized protocols for the most common analytical techniques.

LC-MS/MS Protocol for Retinoic Acid Quantification in Biological Samples

This protocol is a generalized procedure based on common practices reported in the literature.[1][2][3]

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma or serum, add an internal standard (e.g., atRA-d5).[3]

  • Acidify the sample with a small volume of concentrated acid (e.g., 5 µL of 10 M HCl).[3]

  • Perform protein precipitation by adding 400 µL of methanol and vortexing.[3]

  • Centrifuge the sample to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a new tube and add extraction solvents (e.g., a mixture of hexane and ethyl acetate).[3]

  • Vortex thoroughly and centrifuge to separate the aqueous and organic phases.[3]

  • Collect the organic layer containing the retinoids.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

b. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is typically used for separation.[2][3]

  • Mobile Phase: A gradient of water and methanol or acetonitrile containing a small percentage of formic acid is commonly employed to achieve good separation and ionization.[2][3]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

  • Injection Volume: 10-20 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).[1][2]

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Transitions: Specific precursor-to-product ion transitions for each retinoic acid isomer and the internal standard are monitored.

HPLC-UV Protocol for Retinoic Acid Quantification

This method is less sensitive than LC-MS/MS but is more accessible and cost-effective.[4][5]

a. Sample Preparation:

  • Sample extraction is performed similarly to the LC-MS/MS protocol, often involving saponification to hydrolyze retinyl esters, followed by liquid-liquid extraction.

  • The final extract is evaporated and reconstituted in the HPLC mobile phase.

b. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is standard.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, water, and an acid (e.g., acetic acid) is common.

  • Flow Rate: Typically 1-2 mL/min.

  • Detection: UV detector set at a wavelength of approximately 340-350 nm.

Visualizations

Retinoic Acid Signaling Pathway

The biological effects of retinoic acid are primarily mediated through its interaction with nuclear receptors, leading to the regulation of gene expression.[8][9][10]

RetinoicAcidSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH RA Retinoic Acid (RA) Retinal->RA RALDH CRABP CRABP RA->CRABP RAR RAR RA->RAR Binds RXR RXR RARE RARE RAR->RARE Binds to RXR->RARE TargetGene Target Gene Transcription RARE->TargetGene Regulates

Caption: Retinoic Acid Signaling Pathway.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of retinoic acid in biological samples using LC-MS/MS.

LCMS_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS Experimental Workflow.

References

A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Retinoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical landscape for retinoic acid, the choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a critical one. This guide provides a comprehensive, data-driven comparison of these two powerful techniques, enabling an informed decision based on the specific needs of your research.

Retinoic acid, a vital metabolite of vitamin A, plays a crucial role in numerous physiological processes, including embryonic development, cell differentiation, and immune function.[1][2] Its accurate quantification in biological matrices is therefore paramount for a wide range of research applications. While both HPLC-UV and LC-MS/MS are capable of analyzing retinoic acid, they differ significantly in their performance characteristics, offering a trade-off between cost-effectiveness and sensitivity.

Performance Face-Off: A Quantitative Comparison

The primary distinction between HPLC-UV and LC-MS/MS lies in their sensitivity and specificity. LC-MS/MS consistently demonstrates significantly lower limits of detection (LOD) and quantification (LOQ), making it the superior choice for analyzing endogenous levels of retinoic acid in complex biological samples.[1][3][4][5]

Performance MetricHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~1 pmol[1]As low as 62.5 attomol[3][5]
Limit of Quantification (LOQ) ~1 pmolAs low as 250 attomol[3]
Linear Range >3 orders of magnitude[6]>4 orders of magnitude[3][5]
Specificity Lower; potential for interference from co-eluting compounds.Higher; provides mass identification, reducing ambiguity.[1]
Precision (%RSD) Intra-day: 5.9-10.0%, Inter-day: 5.9-11.0%[6]Intra-day: 5.2% ± 0.7%, Inter-day: 6.7% ± 0.9%[3]
Cost & Complexity Lower cost, simpler operation.[1]Higher initial investment and operational complexity.[7]

Visualizing the Workflow: From Sample to Signal

The analytical workflow for both techniques shares fundamental steps, from sample preparation to chromatographic separation. The key divergence occurs at the detection stage, where the principles of UV absorption and mass spectrometry come into play.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Methods Sample Biological Sample (Tissue, Plasma, etc.) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC Detector Detection HPLC->Detector Data Data Acquisition & Analysis Detector->Data UV UV Detector Detector->UV MSMS MS/MS Detector Detector->MSMS

Caption: General experimental workflow for retinoic acid analysis.

The Heart of the Matter: Detection Principles

The fundamental difference in the detection mechanism dictates the specificity and sensitivity of each method. HPLC-UV relies on the absorption of UV light by the retinoic acid molecule, while LC-MS/MS identifies and quantifies the molecule based on its unique mass-to-charge ratio and fragmentation pattern.

Detection_Principles cluster_hplcuv HPLC-UV Detection cluster_lcmsms LC-MS/MS Detection UV_Source UV Light Source Flow_Cell_UV Flow Cell UV_Source->Flow_Cell_UV Light Beam UV_Detector UV Detector Flow_Cell_UV->UV_Detector UV_Signal Signal (Absorbance) UV_Detector->UV_Signal Ion_Source Ion Source Quadrupole1 Quadrupole 1 (Q1) Precursor Ion Selection Ion_Source->Quadrupole1 Collision_Cell Collision Cell (Q2) Fragmentation Quadrupole1->Collision_Cell Quadrupole3 Quadrupole 3 (Q3) Product Ion Selection Collision_Cell->Quadrupole3 MS_Detector Detector Quadrupole3->MS_Detector MS_Signal Signal (Ion Count) MS_Detector->MS_Signal

Caption: Comparison of UV and MS/MS detection principles.

Experimental Protocols: A Closer Look

Below are representative experimental methodologies for the analysis of retinoic acid using both HPLC-UV and LC-MS/MS. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

HPLC-UV Method

A common approach for HPLC-UV analysis involves reversed-phase chromatography.

  • Sample Preparation: Biological samples are often subjected to liquid-liquid extraction. For instance, plasma samples can be extracted with hexane after protein precipitation with ethanol. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is typically used.[8]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 0.01 M sodium acetate, pH 5.2) in a ratio of approximately 85:15 (v/v) can be effective.[8]

    • Flow Rate: A flow rate of 1.5 mL/min is a common starting point.[8]

  • Detection:

    • Wavelength: UV detection is typically performed at the maximum absorbance of retinoic acid, which is around 353 nm.[9]

LC-MS/MS Method

LC-MS/MS methods offer enhanced sensitivity and specificity, crucial for endogenous retinoic acid quantification.

  • Sample Preparation: Similar to HPLC-UV, liquid-liquid extraction is frequently employed. For plasma, after addition of an internal standard, extraction can be performed with methyl tert-butyl ether (MTBE). The organic extract is then evaporated and reconstituted.[10]

  • Chromatography:

    • Column: A C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm) is often used.[11]

    • Mobile Phase: A gradient elution is typically used to achieve optimal separation. For example, a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid) can be employed.

    • Flow Rate: A flow rate of around 0.3 mL/min is common for a 2.1 mm ID column.[10]

  • Mass Spectrometry:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive or negative mode can be used. APCI in positive mode has been reported to offer good ionization efficiency and tolerance to matrix effects.[12]

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. For all-trans retinoic acid, a common transition is m/z 301.4 → 123.1.[10]

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC-UV and LC-MS/MS for retinoic acid analysis ultimately depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for applications where higher concentrations of retinoic acid are expected, such as in pharmaceutical formulations or in vitro studies with supplemented retinoic acid.[1][13] Its simplicity also makes it an attractive option for routine quality control analyses.

  • LC-MS/MS is the gold standard for the quantification of endogenous retinoic acid in complex biological matrices due to its superior sensitivity and specificity.[1][3][4][5] It is the method of choice for pharmacokinetic studies, clinical research, and any application requiring the accurate measurement of low physiological concentrations of retinoic acid and its isomers. The ability to use stable isotope-labeled internal standards further enhances the accuracy and precision of this technique.

References

Safety Operating Guide

Proper Disposal of Retinoic Acid Ethyl Ester-d5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed procedures for the proper disposal of Retinoic acid ethyl ester-d5, ensuring laboratory safety and regulatory compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures. This compound, like other retinoids, is sensitive to light and air.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to prevent exposure:

  • Eye Protection: Safety goggles with side-shields are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Skin and Body Protection: An impervious lab coat or clothing should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep the compound away from strong oxidizing agents, as well as strong acids and alkalis, to avoid hazardous reactions.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area, minimizing exposure and environmental contamination.

Minor Spills:

  • Restrict access to the affected area.

  • Wearing full PPE, absorb any liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. A HEPA-filtered vacuum is recommended.

  • Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by washing with soap and water.

  • Collect all cleaning materials for disposal as hazardous waste.

Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's environmental health and safety (EHS) office and follow their emergency procedures.

  • Prevent the spill from entering drains or waterways.

Disposal Procedures

The disposal of this compound and its contaminated waste must adhere to all applicable local, state, and federal regulations. As a deuterated compound, it is not radioactive, so no special radiological precautions are necessary. The primary consideration is its chemical properties.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), and spill cleanup materials, in a designated and compatible hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS Number: 78995-96-7.

      • An indication of the hazards (e.g., "Irritant," "Harmful").

      • The accumulation start date.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

    • Ensure the storage area is cool, dry, and away from direct sunlight and incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous chemical waste.

  • After proper decontamination, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

PropertyValue
Chemical Formula C₂₂H₂₇D₅O₂
Molecular Weight 333.52 g/mol
CAS Number 78995-96-7
Physical State Yellow to Orange Oil
Storage Temperature 2-8°C (in an amber vial, under inert atmosphere)

Data sourced from supplier information.

Experimental Protocols and Visualizations

Disposal Workflow Diagram:

The following diagram illustrates the logical workflow for the proper disposal of Retino-ic acid ethyl ester-d5.

cluster_prep Preparation & Handling cluster_spill_response Spill Response cluster_disposal Disposal Process start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood ppe->fume_hood waste_generation Generation of Waste (Unused product, contaminated items) fume_hood->waste_generation spill Spill Occurs fume_hood->spill segregate_waste Segregate Waste into Designated Container waste_generation->segregate_waste contain_spill Contain and Clean Spill spill->contain_spill collect_spill_waste Collect Spill Residue and Cleaning Materials contain_spill->collect_spill_waste collect_spill_waste->segregate_waste label_container Label Container as Hazardous Waste (Name, CAS#, Hazards) segregate_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling Retinoic Acid Ethyl Ester-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Retinoic acid ethyl ester-d5, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes Safety goggles with side-shieldsEnsure a proper fit to protect against splashes.
Hands Protective glovesUse chemically resistant gloves (e.g., nitrile). Consult glove manufacturer compatibility charts.
Body Impervious clothing / Laboratory coatA lab coat should be worn at all times. For larger quantities or risk of splashing, a chemical-resistant apron is recommended.
Respiratory Suitable respiratorUse in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary. A full-face particle respirator with appropriate cartridges may be required for larger scale handling.[1]
First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel. Retinoids are known to be sensitive to light, air, and heat.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handle under yellow or red light to prevent degradation due to light exposure.[2]

  • Use only glass containers, pipettes, and syringes for handling retinoids.[2]

  • Avoid generating dust or aerosols.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

Storage:

  • Store in a tightly sealed, light-resistant container.

  • Store in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is typically 2-8°C.

  • Protect from sunlight and air.[1]

Operational Plan: Preparation of a Stock Solution

This section provides a step-by-step guide for the preparation of a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Glass vials with PTFE-lined caps

  • Calibrated glass micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE and perform the work in a chemical fume hood under yellow or red light.

  • Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial. Record the exact weight.

  • Dissolving: Using a calibrated glass micropipette, add the calculated volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration. For example, a 10 mM stock solution in DMSO is commonly prepared.[4]

  • Mixing: Cap the vial securely and vortex until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, light-resistant glass vials to avoid repeated freeze-thaw cycles. Store at -20°C or -70°C for long-term stability.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Streams:

  • Solid Waste: Unused or expired solid this compound.

  • Liquid Waste: Unused solutions, and solvent rinses from cleaning glassware.

  • Contaminated Materials: Used gloves, pipette tips, vials, and absorbent paper.

Disposal Procedures:

  • Solid Waste:

    • Collect in a clearly labeled, sealed container designated for chemical waste.

    • Do not mix with other chemical waste unless compatibility is confirmed.

  • Liquid Waste:

    • Collect in a labeled, sealed, and chemically resistant waste container.

    • If necessary, absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and dispose of it as solid waste.

  • Contaminated Materials:

    • Place all contaminated disposable materials in a designated, sealed waste bag or container.

  • Final Disposal:

    • All waste must be disposed of through the institution's hazardous waste management program. This typically involves incineration in a licensed facility or burial in a licensed landfill.[3]

    • Decontaminate empty containers before disposal, observing all label safeguards.[3]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Use Yellow/Red Light Conditions B->C D Weigh Solid Compound C->D Proceed to Handling E Dissolve in Appropriate Solvent D->E F Store Solution Properly E->F G Segregate Waste Streams (Solid, Liquid, Contaminated) F->G After Experimentation H Label Waste Containers Clearly G->H I Dispose via Hazardous Waste Program H->I

Caption: Safe handling and disposal workflow.

References

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